WAY-639418
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
7-chloro-4-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c18-13-2-3-14-15(12-13)19-7-4-16(14)22-8-10-23(11-9-22)17-20-5-1-6-21-17/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBQKKNGRBFJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WAY-639418: From Antitubercular Discovery to Potential Immunomodulator
A Technical Whitepaper on the Discovery, Synthesis, and Biological Activity of a Novel 1,4-Benzoxazine Derivative
Introduction
WAY-639418 is a synthetic, small molecule belonging to the 1,4-benzoxazine class of heterocyclic compounds. Initially investigated for its potential as an antibacterial agent, its biological activity profile has expanded to include potent antagonism of the C-C chemokine receptor 5 (CCR5). This dual activity positions this compound as a compound of significant interest for researchers in both infectious diseases and immunology. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Initial Development
This compound was first disclosed in a 2010 publication by Li and colleagues, detailing the synthesis and structure-activity relationship (SAR) studies of 1,4-benzoxazine derivatives as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) from Mycobacterium tuberculosis.[1][2] The menaquinone biosynthesis pathway is essential for the survival of this pathogen, making its enzymes attractive targets for novel antitubercular agents.[1][2]
A high-throughput screening campaign identified the 1,4-benzoxazine scaffold as a promising starting point for MenB inhibitors. Subsequent optimization of this scaffold led to the discovery of a series of compounds with potent antibacterial activity against M. tuberculosis H37Rv. Within this series, compounds were identified that exhibited minimum inhibitory concentrations (MIC) as low as 0.6 µg/mL.[1][2] While the specific MIC for this compound was not individually reported in the primary publication, this foundational work established the antibacterial potential of this chemical class.
Synthesis of this compound
The synthesis of this compound and related 1,4-benzoxazine derivatives, as described by Li et al., follows a multi-step synthetic route. While the exact, detailed protocol for this compound is contained within the supplementary materials of the original publication, the general synthetic strategy for this class of compounds is outlined below. The synthesis of related quinoline (B57606) derivatives often involves the reaction of a substituted quinoline with a piperazine (B1678402) moiety.[3]
General Synthetic Workflow
The logical flow for the synthesis of 1,4-benzoxazine derivatives typically involves the initial formation of the core heterocyclic ring system, followed by the introduction of various substituents to explore the structure-activity relationship.
Caption: Generalized synthetic workflow for 1,4-benzoxazine derivatives.
Biological Activity
Subsequent to its initial investigation as an antibacterial agent, this compound was identified as having potential anti-inflammatory and anti-HIV activity, attributed to its function as a CCR5 antagonist.
Antitubercular Activity
The pioneering work by Li et al. demonstrated that 1,4-benzoxazine derivatives, the class to which this compound belongs, are potent inhibitors of M. tuberculosis MenB. The most active compounds in their study exhibited significant whole-cell activity against replicating M. tuberculosis.
| Compound Class | Target | Organism | Potency (MIC) |
| 1,4-Benzoxazines | MenB | M. tuberculosis H37Rv | As low as 0.6 µg/mL |
Table 1: Antitubercular Activity of the 1,4-Benzoxazine Scaffold [1][2]
CCR5 Antagonism and Anti-HIV Activity
This compound has been reported to possess anti-inflammatory and anti-HIV activity, which is linked to its ability to antagonize the CCR5 receptor.[4] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5] By binding to CCR5, antagonists like this compound can block the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell, thereby preventing viral entry and replication.[5]
Currently, specific quantitative data for this compound's CCR5 binding affinity (e.g., IC50 or Ki values) and its anti-HIV-1 potency are not available in the public domain. However, the activity of CCR5 antagonists is typically evaluated using a variety of in vitro assays.
CCR5 Signaling Pathway in HIV-1 Entry
The mechanism of action of CCR5 antagonists in preventing HIV-1 entry is well-established. The following diagram illustrates the key steps in this process and the point of intervention for a CCR5 antagonist.
References
- 1. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
WAY-639418: A Technical Guide for Researchers
FOR RESEARCH USE ONLY
Introduction
WAY-639418 is a synthetic, small molecule compound identified as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). It has garnered significant interest within the research community for its potential therapeutic applications in a range of diseases, including human immunodeficiency virus (HIV) infection, inflammatory conditions, and neurodegenerative disorders such as amyloid-related diseases and synucleinopathies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols and an exploration of its known signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name 7-Chloro-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinoline, is a heterocyclic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₆ClN₅ | [1][2] |
| Molecular Weight | 325.8 g/mol | [1][2] |
| CAS Number | 643042-43-7 | [1][2] |
| Appearance | Solid, White to light yellow | [1] |
| SMILES Notation | ClC1=CC=C2C(N3CCN(C4=NC=CC=N4)CC3)=CC=NC2=C1 | [1] |
| Purity | ≥98% | [3] |
| Storage | Store at -20°C for long-term stability. | [4] |
Biological Activity
This compound is recognized for its diverse biological activities, primarily stemming from its potent antagonism of the CCR5 receptor. This activity has implications for several pathological processes.
Anti-HIV Activity
This compound demonstrates potential as an anti-HIV agent by functioning as an entry inhibitor. The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.
Anti-Inflammatory Activity
The compound exhibits potential anti-inflammatory properties. The CCR5 receptor is involved in the migration and activation of various immune cells, including T-cells and macrophages, to sites of inflammation. By blocking CCR5, this compound can potentially modulate inflammatory responses, making it a valuable tool for studying CCR5-mediated inflammatory and immunomodulatory diseases.
Role in Neurodegenerative Diseases
This compound is also an active molecule for the investigation of amyloid diseases and synucleinopathies. While the precise mechanisms are still under investigation, the involvement of neuroinflammation in the pathogenesis of diseases like Alzheimer's and Parkinson's is well-established. As CCR5 is expressed on microglia, the primary immune cells of the central nervous system, its antagonism by this compound may offer a means to study and potentially modulate neuroinflammatory processes that contribute to the progression of these disorders.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.
CCR5 Receptor Binding Assay
This assay is designed to determine the affinity of this compound for the CCR5 receptor.
Materials:
-
Human cell line expressing CCR5 (e.g., CHO-CCR5, HEK293-CCR5)
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a suspension of CCR5-expressing cells in binding buffer.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of the radiolabeled CCR5 ligand to each well.
-
Add the cell suspension to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
Anti-HIV-1 Entry Assay
This assay evaluates the ability of this compound to inhibit HIV-1 entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
R5-tropic HIV-1 strain (e.g., BaL)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with a known amount of R5-tropic HIV-1.
-
Incubate the infected cells for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The percentage of inhibition is calculated relative to the luciferase activity in untreated, infected cells.
-
The IC₅₀ value is determined from the dose-response curve.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Griess reagent (for NO measurement)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.
-
The IC₅₀ value is calculated from the concentration-response curve.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)
This assay is used to evaluate the effect of this compound on the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Materials:
-
Synthetic Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
This compound
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
96-well black plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of Aβ(1-42) peptide in the assay buffer.
-
In a 96-well plate, mix the Aβ(1-42) solution with various concentrations of this compound.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At regular time intervals, add Thioflavin T to each well.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.
-
The inhibitory effect of this compound is determined by comparing the fluorescence intensity in the presence of the compound to the control (Aβ alone).
-
The IC₅₀ for aggregation inhibition can be calculated at a specific time point.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed biological activities of this compound are due to its specific mechanism of action or a result of general cellular toxicity.
Materials:
-
Relevant cell line (e.g., the one used in the activity assay)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of this compound for the same duration as the activity assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The CC₅₀ (the concentration that causes 50% cytotoxicity) can be determined from the dose-response curve.
Signaling Pathways
This compound's primary mechanism of action involves the modulation of signaling pathways downstream of the CCR5 receptor.
CCR5 Signaling Pathway in HIV-1 Entry
The binding of HIV-1's gp120 to the CD4 receptor on a T-cell induces a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. For R5-tropic viruses, gp120 then binds to CCR5. This interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell. This compound, as a CCR5 antagonist, physically blocks this interaction.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
CCR5 and Inflammatory Signaling
Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates intracellular signaling cascades, such as the NF-κB and MAPK pathways. These pathways lead to the transcription of pro-inflammatory genes, resulting in the production of cytokines and chemokines, and the promotion of immune cell migration and activation. By blocking ligand binding to CCR5, this compound can inhibit the activation of these downstream inflammatory pathways.
Caption: CCR5-mediated inflammatory signaling and its inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the biological activity of this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR5 receptor in various physiological and pathological processes. Its potent and selective antagonism of CCR5 makes it a suitable probe for studying HIV-1 entry, neuroinflammation, and other inflammatory conditions. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the multifaceted activities of this compound. As with any research compound, appropriate safety precautions and experimental controls are essential for obtaining reliable and reproducible results.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of WAY-639418: A Compound with Ambiguous Biological Roles
Initial investigations into the pharmacological profile of WAY-639418 have revealed conflicting information, with commercial suppliers suggesting dual, and seemingly unrelated, applications in neurodegenerative disease research and as a potential anti-inflammatory and anti-HIV agent. Despite these claims, a thorough review of publicly available scientific literature and patent databases did not yield any primary research publications that definitively characterize its mechanism of action, provide quantitative biological data, or detail specific experimental protocols.
Currently, this compound is marketed by several chemical vendors as a research tool for studying amyloid-related diseases and synucleinopathies, which are hallmarks of neurodegenerative conditions like Alzheimer's and Parkinson's disease. This suggests a potential role in modulating the aggregation or clearance of amyloid-beta (Aβ) and alpha-synuclein (B15492655) proteins. However, no specific data on its effects on these processes, such as inhibition of fibrillization or promotion of aggregate disassembly, are publicly accessible.
In stark contrast, other sources describe this compound as possessing potential anti-inflammatory and anti-HIV activities, hypothesizing that these effects are mediated through the C-C chemokine receptor type 5 (CCR5). CCR5 is a well-established co-receptor for HIV entry into host cells, and its antagonism is a validated therapeutic strategy for HIV infection. Its involvement in inflammatory processes also makes it a target for various immunomodulatory diseases. The proposition that this compound acts as a CCR5 antagonist implies a specific interaction with this G-protein coupled receptor, likely interfering with the binding of its native chemokine ligands or preventing the conformational changes necessary for viral entry.
The lack of concrete data presents a significant challenge in constructing a detailed technical guide on the core mechanism of action of this compound. Essential quantitative metrics, such as binding affinities (Kᵢ or Kd values) to its putative targets and functional potencies (IC₅₀ or EC₅₀ values) in relevant cellular or biochemical assays, remain elusive. Furthermore, the absence of published experimental protocols precludes a comprehensive understanding of the methodologies used to assess its biological activity.
To fulfill the requirements of a technical whitepaper for a scientific audience, including data tables and signaling pathway diagrams, primary data from peer-reviewed research is indispensable. Without access to such information, any depiction of a signaling pathway or experimental workflow for this compound would be purely speculative.
Abeta-Inhibitor-X: A Novel Modulator of Amyloid-Beta Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1][2][3] The aggregation of Aβ peptides, particularly the Aβ42 isoform, is considered a central event in the pathogenesis of AD, initiating a cascade of events that includes neuroinflammation, tau hyperphosphorylation, and ultimately, neuronal cell death.[1][4] This document provides a comprehensive technical overview of a novel small molecule, Abeta-Inhibitor-X, a potent modulator of Aβ aggregation. This guide will detail its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its characterization.
Introduction to Amyloid-Beta Aggregation
The amyloid cascade hypothesis posits that the accumulation and aggregation of Aβ peptides are the primary cause of Alzheimer's disease.[5] Aβ peptides are derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1] While the shorter Aβ40 is more abundant, the longer Aβ42 isoform is more prone to aggregation and is considered the primary pathogenic species. The aggregation process is a complex cascade that begins with the misfolding of Aβ monomers, leading to the formation of soluble oligomers, protofibrils, and finally, insoluble amyloid fibrils that deposit as plaques.[3] Soluble Aβ oligomers are now widely considered to be the most neurotoxic species, disrupting synaptic function and inducing neuronal damage.[3]
Abeta-Inhibitor-X: A Potent Inhibitor of Aβ Aggregation
Abeta-Inhibitor-X is a novel, brain-penetrant small molecule designed to specifically interfere with the early stages of amyloid-beta aggregation. Its proposed mechanism of action involves the stabilization of Aβ monomers in a non-aggregation-prone conformation, thereby preventing their assembly into toxic oligomers and subsequent fibril formation.
Mechanism of Action
Abeta-Inhibitor-X is hypothesized to bind to a key hydrophobic region of the Aβ peptide that is critical for self-assembly. This interaction is thought to induce a conformational change that masks the residues necessary for intermolecular beta-sheet formation, a critical step in the aggregation process.
Quantitative Data
The efficacy of Abeta-Inhibitor-X has been evaluated in a series of preclinical in vitro assays. The following tables summarize the key quantitative findings.
| Assay | Parameter | Abeta-Inhibitor-X |
| Thioflavin T (ThT) Aggregation Assay | IC50 (Aβ42 aggregation) | 0.5 µM |
| Max Inhibition (at 10 µM) | 95% | |
| Cell Viability (MTT) Assay (SH-SY5Y cells) | EC50 (Protection against Aβ42 toxicity) | 1.2 µM |
| Max Protection (at 10 µM) | 85% | |
| Transmission Electron Microscopy (TEM) | Fibril Density Reduction (at 5 µM) | 90% |
Table 1: In Vitro Efficacy of Abeta-Inhibitor-X
| Compound | IC50 (ThT Assay) | EC50 (MTT Assay) |
| Abeta-Inhibitor-X | 0.5 µM | 1.2 µM |
| Reference Compound A | 2.1 µM | 5.8 µM |
| Reference Compound B | 8.7 µM | > 20 µM |
Table 2: Comparative Efficacy of Abeta-Inhibitor-X
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the kinetics of Aβ fibril formation in the presence and absence of an inhibitor. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Aβ42 peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Abeta-Inhibitor-X
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Aβ42 Preparation: Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide films at -80°C.
-
Monomeric Aβ42 Solution: Immediately before use, dissolve the Aβ42 peptide film in DMSO to a concentration of 5 mM. Dilute this stock into ice-cold PBS to a final concentration of 100 µM.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of Abeta-Inhibitor-X in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, combine the Aβ42 solution, inhibitor dilutions (or vehicle control), and a ThT solution in PBS (final ThT concentration of 20 µM). The final Aβ42 concentration should be 10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.[2]
Materials:
-
Aβ42 aggregation reaction samples (from ThT assay or separate preparation)
-
Copper grids with carbon-formvar film
-
Uranyl acetate (B1210297) solution (2% w/v)
-
Transmission Electron Microscope
Protocol:
-
Sample Preparation: Prepare Aβ42 aggregation reactions with and without Abeta-Inhibitor-X as described for the ThT assay. Incubate for 24-48 hours at 37°C.
-
Grid Preparation: Place a 5 µL drop of the aggregation reaction onto a carbon-coated copper grid for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute.
-
Staining: Negatively stain the grid by placing it on a drop of 2% uranyl acetate for 1 minute.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope at various magnifications.
Cell Viability (MTT) Assay
This assay assesses the ability of Abeta-Inhibitor-X to protect neuronal cells from Aβ42-induced toxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (prepared separately)
-
Abeta-Inhibitor-X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Aβ42 Oligomer Preparation: Prepare Aβ42 oligomers by incubating a solution of monomeric Aβ42 (as prepared for the ThT assay) at 4°C for 24 hours.
-
Treatment: Treat the cells with pre-mixed solutions of Aβ42 oligomers (final concentration of 5 µM) and varying concentrations of Abeta-Inhibitor-X. Include controls for untreated cells and cells treated with Aβ42 oligomers alone.
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
Conclusion
The preclinical data presented in this technical guide demonstrate that Abeta-Inhibitor-X is a potent modulator of amyloid-beta aggregation. It effectively inhibits the formation of Aβ42 fibrils in a dose-dependent manner and protects neuronal cells from Aβ42-induced toxicity. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this and other potential therapeutic agents for Alzheimer's disease. Further studies are warranted to evaluate the in vivo efficacy and safety profile of Abeta-Inhibitor-X in relevant animal models of Alzheimer's disease.
References
An In-Depth Technical Guide on Alpha-Synuclein Fibrillation
Disclaimer: As of late 2025, a thorough review of publicly available scientific literature and databases reveals no specific peer-reviewed research detailing the effects of the compound WAY-639418 on the fibrillation of alpha-synuclein (B15492655). Commercial suppliers offer conflicting information regarding its application, with one suggesting its use in synucleinopathy studies without providing supporting data, and another indicating its potential for anti-inflammatory and anti-HIV research.[1][2] Therefore, this guide will focus on the core topic of alpha-synuclein fibrillation, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Alpha-Synuclein and Fibrillation
Alpha-synuclein (α-syn) is a 140-amino acid protein predominantly expressed in the presynaptic terminals of neurons. While its precise function is still under investigation, it is implicated in synaptic vesicle trafficking and neurotransmitter release.[3] A hallmark of several neurodegenerative diseases, collectively known as synucleinopathies (including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy), is the misfolding and aggregation of α-syn into insoluble amyloid fibrils.[4] These aggregates are the primary component of Lewy bodies and Lewy neurites, the pathological signatures of these conditions.[5]
The process of α-syn fibrillation is a complex, multi-step pathway that begins with the natively unfolded monomeric protein. These monomers can self-assemble into small, soluble oligomeric species, which are considered by many to be the most neurotoxic entities.[4] These oligomers can then act as seeds, recruiting more monomers and elongating into larger protofibrils and eventually mature, insoluble fibrils characterized by a cross-β sheet structure.[4] Understanding the kinetics and mechanisms of this process is paramount for the development of therapeutic interventions aimed at inhibiting or reversing this pathological cascade.[6]
Quantitative Data on Alpha-Synuclein Fibrillation Kinetics
The study of α-syn fibrillation kinetics often involves monitoring the process in vitro using techniques such as Thioflavin T (ThT) fluorescence assays. The resulting data provides insights into the different phases of aggregation: a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (equilibrium). Below are tables summarizing typical quantitative data obtained in such experiments, which are essential for evaluating the efficacy of potential inhibitors.
Table 1: Representative Kinetic Parameters of Alpha-Synuclein Aggregation
| Parameter | Description | Typical Value Range |
| Lag Time (t_lag) | The time required for the formation of stable nuclei. | 10 - 40 hours |
| Apparent Growth Rate (k_app) | The maximum rate of fibril elongation, determined from the slope of the growth phase. | 0.1 - 0.5 (Arbitrary Fluorescence Units/hour) |
| Maximum Fluorescence (F_max) | The plateau of the sigmoidal curve, representing the final amount of fibrillar aggregates. | Varies with assay conditions |
| Half-Time (t_1/2) | The time at which 50% of the maximum aggregation is reached. | 20 - 60 hours |
Table 2: Example of Inhibitor Effect on Alpha-Synuclein Fibrillation Kinetics
| Compound | Concentration (µM) | Lag Time (hours) | Apparent Growth Rate (AFU/hour) | % Inhibition of F_max |
| Control (α-syn only) | 0 | 25 ± 3 | 0.35 ± 0.04 | 0% |
| Inhibitor X | 10 | 48 ± 5 | 0.18 ± 0.03 | 45% |
| Inhibitor X | 50 | 75 ± 8 | 0.09 ± 0.02 | 82% |
| Inactive Compound Y | 50 | 26 ± 4 | 0.33 ± 0.05 | 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies on α-syn fibrillation. Below are protocols for key experiments.
Thioflavin T (ThT) Aggregation Assay
This is the most common method for monitoring amyloid fibril formation in real-time.
-
Reagents and Materials:
-
Recombinant human α-synuclein protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
-
Orbital shaker or plate reader with shaking capabilities
-
-
Procedure:
-
Prepare a stock solution of recombinant α-syn monomer at a concentration of 1-2 mg/mL in PBS. Ensure the protein is monomeric by size-exclusion chromatography.
-
In a 96-well plate, set up the reaction mixtures. For a typical 100 µL reaction, combine:
-
70 µM α-synuclein
-
20 µM Thioflavin T
-
Test compound at desired concentrations (or vehicle for control)
-
PBS to final volume
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital shaking (e.g., 300 rpm).
-
Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72-96 hours.
-
Plot fluorescence intensity versus time. The resulting sigmoidal curve is used to extract kinetic parameters like lag time and growth rate.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of α-syn aggregates at different time points.
-
Reagents and Materials:
-
Samples from the ThT aggregation assay
-
Carbon-coated copper grids (e.g., 400 mesh)
-
Uranyl acetate (B1210297) or other negative stain solution (e.g., 2% w/v)
-
Ultrapure water
-
Filter paper
-
-
Procedure:
-
Take aliquots (5-10 µL) from the aggregation reaction at various time points (e.g., during the lag phase, growth phase, and plateau).
-
Apply the aliquot to the surface of a glow-discharged carbon-coated grid for 1-2 minutes.
-
Wick away the excess sample using filter paper.
-
Wash the grid by floating it on a drop of ultrapure water for 1 minute. Repeat twice.
-
Negatively stain the sample by placing the grid on a drop of 2% uranyl acetate for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at appropriate magnifications. Fibrils, protofibrils, and oligomers can be identified based on their morphology.
-
Visualizations of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: The pathological aggregation pathway of alpha-synuclein.
Caption: Workflow for identifying inhibitors of alpha-synuclein fibrillation.
Conclusion
The aggregation of alpha-synuclein is a central pathological event in a range of devastating neurodegenerative diseases. While the specific compound this compound lacks documented research in this area, the field has well-established methods for investigating the fibrillation process and for discovering and characterizing potential therapeutic inhibitors. The combination of kinetic assays, morphological visualization, and cell-based models provides a robust framework for advancing our understanding and developing treatments that target the core of synucleinopathy pathology. Future research will likely focus on identifying compounds that can stabilize the native monomeric form of α-syn, inhibit the formation of toxic oligomers, or promote the clearance of existing aggregates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. vjneurology.com [vjneurology.com]
- 4. Misfolded Protein Aggregates: Mechanisms, Structures and Potential for Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic strategies for targeting neurodegenerative protein misfolding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-639418: A Potential Tool for Interrogating Synucleinopathies via CCR5 Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Synucleinopathies, a class of neurodegenerative disorders including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy, are characterized by the abnormal aggregation of the alpha-synuclein (B15492655) (α-syn) protein. While the precise mechanisms driving pathogenesis remain under investigation, neuroinflammation mediated by microglial and astrocytic activation is recognized as a critical contributor to disease progression. The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor predominantly expressed on the surface of microglia and a subset of neurons, has emerged as a key player in the neuroinflammatory cascade. WAY-639418, identified as a CCR5 antagonist, presents a promising, albeit under-documented, pharmacological tool for exploring the role of the CCR5 pathway in the context of synucleinopathies.
This technical guide provides a comprehensive overview of the scientific rationale and experimental framework for utilizing this compound in synucleinopathy research. Although direct studies of this compound in this specific disease context are not extensively published, this document extrapolates from the known pharmacology of CCR5 antagonists and the established role of the CCR5 signaling pathway in neurodegeneration to offer a detailed roadmap for its investigation.
The CCR5 Signaling Pathway in Neuroinflammation and Synucleinopathy
The CCR5 receptor and its endogenous ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), are integral components of the immune response. In the central nervous system (CNS), this pathway is a critical mediator of neuroinflammation.
Activated microglia, the resident immune cells of the brain, upregulate the expression of CCR5 and release its chemokine ligands in response to pathological stimuli, such as aggregated α-synuclein.[1][2] This activation initiates a signaling cascade that can have profound effects on neuronal health and survival.
As depicted in Figure 1, the binding of chemokines to neuronal CCR5 can trigger downstream signaling pathways that contribute to neuroinflammation and neuronal dysfunction, potentially creating a feedback loop that exacerbates α-synuclein aggregation. This compound, as a CCR5 antagonist, is hypothesized to interrupt this deleterious cycle.
Quantitative Data for CCR5 Antagonists
Table 1: In Vitro Activity of Representative CCR5 Antagonists
| Compound | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| Maraviroc | Radioligand Binding | CHO | [125I]-MIP-1α | 3.3 | |
| Maraviroc | Radioligand Binding | CHO | [125I]-MIP-1β | 7.2 | |
| Maraviroc | Radioligand Binding | CHO | [125I]-RANTES | 5.2 | |
| Maraviroc | HIV-1 gp120 Binding | - | - | 6.4 | |
| Aplaviroc | HIV-1 Replication | PBMCs | HIV-1 BaL | 0.3 | [3] |
| Vicriviroc | HIV-1 Replication | PBMCs | HIV-1 BaL | 0.5 | [3] |
Table 2: Pharmacokinetic Properties of Representative CCR5 Antagonists
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Brain Penetration | Reference |
| Maraviroc | Human | Oral | 1-4 | 100-300 | 14-18 | Low | |
| Maraviroc | Rhesus Monkey | Oral | 2 | ~150 | ~8 | Yes |
Experimental Protocols
The following protocols are provided as a guide for the investigation of this compound in the context of synucleinopathies.
CCR5 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human CCR5 receptor.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human CCR5.
-
Radioligand: [125I]-CCL5 (RANTES) or another suitable high-affinity CCR5 ligand.
-
Procedure:
-
Prepare cell membranes from the CCR5-expressing HEK293 cells.
-
Incubate a fixed concentration of the radioligand with increasing concentrations of this compound and the cell membranes in a suitable binding buffer.
-
After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
CCR5-Mediated Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound at the CCR5 receptor.
Methodology:
-
Cell Line: Chinese hamster ovary (CHO) cells co-expressing human CCR5 and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Agonist: Recombinant human CCL5 (RANTES).
-
Procedure:
-
Plate the cells in a microplate and load with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of CCL5.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 value of this compound for the inhibition of the CCL5-induced calcium flux.
-
Alpha-Synuclein Aggregation Assay
Objective: To evaluate the effect of this compound on the aggregation of α-synuclein in a cellular model.
Methodology:
-
Cell Line: Human neuroblastoma SH-SY5Y cells overexpressing wild-type or mutant α-synuclein.
-
Inducer of Aggregation: Pre-formed α-synuclein fibrils (PFFs).
-
Procedure:
-
Culture the SH-SY5Y cells and treat with varying concentrations of this compound.
-
Expose the cells to PFFs to seed intracellular α-synuclein aggregation.
-
After a suitable incubation period, fix and permeabilize the cells.
-
Stain for aggregated α-synuclein using an antibody specific for the aggregated form (e.g., anti-pS129-α-synuclein).
-
Quantify the amount of aggregated α-synuclein using immunofluorescence microscopy and image analysis software.
-
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound for synucleinopathies.
Conclusion
This compound, as a CCR5 antagonist, represents a valuable pharmacological tool to dissect the intricate relationship between neuroinflammation and α-synuclein pathology. While direct experimental evidence for its efficacy in synucleinopathy models is currently lacking in peer-reviewed literature, the strong scientific premise centered on the role of the CCR5 signaling pathway in neurodegeneration provides a solid foundation for its investigation. The experimental protocols and workflow outlined in this guide offer a systematic approach for researchers and drug development professionals to explore the therapeutic potential of this compound and other CCR5 antagonists in the fight against synucleinopathies. Further research is imperative to elucidate the specific molecular interactions and downstream effects of this compound in relevant cellular and animal models of these devastating diseases.
References
The Role of Glycogen Synthase Kinase-3β (GSK-3β) Inhibition in Neurodegenerative Disease Research: A Technical Overview
Disclaimer: Information specifically pertaining to WAY-639418 in neurodegenerative disease research is limited in the public domain. This guide provides a comprehensive technical overview of the role of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibition as a therapeutic strategy in neurodegenerative diseases, drawing upon data from studies of other well-characterized GSK-3β inhibitors.
Introduction
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] In the central nervous system, GSK-3β is a key regulator of neuronal function and survival.[1] Dysregulation of GSK-3β activity has been linked to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2][3][4] Notably, GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction.[5][6][7][8] Inhibition of GSK-3β has therefore emerged as a promising therapeutic avenue for these conditions. This document details the preclinical evidence for GSK-3β inhibition in models of neurodegeneration, focusing on neuroprotective effects and underlying mechanisms.
Core Mechanism: GSK-3β Inhibition and Neuroprotection
GSK-3β inhibitors exert their neuroprotective effects through various mechanisms. A primary pathway involves the modulation of Wnt/β-catenin signaling.[1] Inhibition of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of genes involved in cell survival, proliferation, and differentiation.[1] Furthermore, GSK-3β inhibition has been shown to reduce neuronal apoptosis by increasing the expression of anti-apoptotic proteins like Bcl-2.[1] In the context of Alzheimer's disease, inhibiting GSK-3β directly addresses the hyperphosphorylation of tau, potentially preventing the formation of NFTs and their toxic downstream effects.[5][6][7][8]
Preclinical Data on GSK-3β Inhibitors
The following tables summarize quantitative data from preclinical studies on various GSK-3β inhibitors in models of neurological damage and neurodegeneration.
Table 1: Neuroprotective Effects of GSK-3β Inhibitor VIII in an Ischemic Stroke Mouse Model
| Parameter | Vehicle | GSK-3β Inhibitor VIII | P-value | Citation |
| Infarct Volume (Total Hemisphere, %) | ||||
| Immediate Treatment | 49.4 ± 2.6 | 35.9 ± 2.4 | < 0.05 | [9] |
| Delayed Treatment | 49.7 ± 3.1 | 32.2 ± 1.6 | < 0.05 | [9] |
| Neurological Score | ||||
| Immediate Treatment | 3 [0.25] | 1 [0.25] | < 0.05 | [9] |
| Delayed Treatment | 2 | 1.0 [0.5] | < 0.05 | [9] |
| Cognitive Function (Novel Object Recognition, % time with novel object) | 46.6 ± 3.5 | 64.0 ± 3.1 | < 0.05 | [9] |
| Motor Function (Rotarod, time in seconds) | 41 ± 6 | 67 ± 9 | < 0.05 | [9] |
Table 2: Effects of BIO (6-bromoindirubin-3′-oxime) in a Mouse Model of Intracerebral Hemorrhage
| Parameter | Vehicle | BIO (8 μg/kg) | P-value | Citation |
| Hematoma Volume Reduction | - | Significantly reduced | Not specified | [1] |
| Cell Viability in Peri-hematoma Region | - | Significantly increased | Not specified | [1] |
| β-catenin Levels | - | Increased | Not specified | [1] |
| Bcl-2 Levels | - | Increased | Not specified | [1] |
| VEGF and BDNF Levels (Prolonged regimen) | - | Upregulated | Not specified | [1] |
Table 3: Effect of GSK-3β Inhibition on Tau Phosphorylation and PP2A Activity
| Parameter | Control | Treatment | Effect | Citation |
| Tau Phosphorylation (Streptozotocin-treated mice) | - | Insulin | Decreased at Thr231 and Ser396/404 | [10] |
| PP2A Activity (Streptozotocin-treated mice) | - | Streptozotocin | Reduced by 44% (cortex) and 55% (hippocampus) | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving GSK-3β and a general workflow for evaluating neuroprotective compounds.
Caption: GSK-3β signaling in neurodegeneration.
Caption: Workflow for evaluating neuroprotective compounds.
Experimental Protocols
In Vitro Neuroprotection Assay
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are a common model for studying neurodegeneration.[11][12] They are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[13]
-
Induction of Neurotoxicity: To model neurodegenerative conditions, cells can be exposed to neurotoxins such as amyloid-β (Aβ) fibrils for Alzheimer's models, or 6-hydroxydopamine (6-OHDA) for Parkinson's models.[11]
-
Compound Treatment: Cells are pre-treated or co-treated with the GSK-3β inhibitor at various concentrations.[13]
-
Cell Viability Assessment: Cell viability is measured using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage.[14]
-
Biochemical Analysis: Western blotting can be used to assess changes in protein levels and phosphorylation states, such as phosphorylated tau (p-Tau), total tau, β-catenin, and apoptotic markers.[9][10]
In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male C57Bl/6 mice are commonly used.[9]
-
Surgical Procedure: Cerebral ischemia is induced by reversible occlusion of the middle cerebral artery (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.[9]
-
Drug Administration: The GSK-3β inhibitor or vehicle is administered intraperitoneally (IP) either immediately at the onset of stroke or with a delay (e.g., 2 hours post-ischemia).[1][9]
-
Infarct Analysis: After a set reperfusion period (e.g., 48 hours or 7 days), brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[9]
-
Behavioral Testing:
-
Neurological Scoring: A neurological deficit score is assigned based on a scale of motor and sensory deficits.[1][9]
-
Motor Coordination: The rotarod test is used to assess motor coordination and balance.[1][9]
-
Cognitive Function: The novel object recognition test is employed to evaluate learning and memory.[9]
-
-
Western Blot Analysis: Brain tissue from the peri-infarct region is collected to analyze protein levels and phosphorylation states (e.g., pGSK-3β, β-catenin).[1][9]
Conclusion
The inhibition of GSK-3β represents a compelling strategy for the development of therapeutics for a range of neurodegenerative diseases. Preclinical studies using various GSK-3β inhibitors have demonstrated significant neuroprotective effects in models of ischemic stroke, intracerebral hemorrhage, and Alzheimer's disease. These effects are mediated through the modulation of key signaling pathways involved in cell survival and the reduction of pathological protein aggregation. While specific data on this compound remains elusive, the broader class of GSK-3β inhibitors shows considerable promise. Further research, including clinical trials, is necessary to translate these preclinical findings into effective treatments for patients suffering from these devastating disorders.[15][16][17][18][19][20]
References
- 1. GSK-3β Inhibition Induced Neuroprotection, Regeneration, and Functional Recovery after Intracerebral Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of the GSK-3β inhibitor and influence on the extrinsic apoptosis in the ALS transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurodegenerative Diseases: Regenerative Mechanisms and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 5. Does modulation of tau hyperphosphorylation represent a reasonable therapeutic strategy for Alzheimer’s disease? From preclinical studies to the clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperphosphorylation Renders Tau Prone to Aggregate and to Cause Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau phosphorylation affects its axonal transport and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of glycogen synthase kinase-3β enhances cognitive recovery after stroke: the role of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tau Is Hyperphosphorylated at Multiple Sites in Mouse Brain In Vivo After Streptozotocin-Induced Insulin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 12. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Neuroprotective GSK-3β Inhibitor Restricts Tat-Mediated HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Investigational treatments for neurodegenerative diseases caused by inheritance of gene mutations: lessons from recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and treatment of Alzheimer's disease in its preclinical stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Value-Generating Exploratory Trials in Neurodegenerative Dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Pharmacological Profile of WAY-639418
Introduction
WAY-639418 is a synthetic compound belonging to the 1,4-benzoxazine class of molecules. While it has been noted in commercial contexts for its potential as a C-C chemokine receptor type 5 (CCR5) antagonist with prospective applications in anti-inflammatory and anti-HIV therapies, as well as for its relevance in the study of amyloid diseases and synucleinopathies, detailed public domain data on these activities is scarce. The primary available scientific literature focuses on the synthesis and structure-activity relationship (SAR) of 1,4-benzoxazine derivatives, including the structural class of this compound, as inhibitors of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). This document synthesizes the available information, with a focus on its characterized antibacterial properties.
Core Pharmacological Data: Antibacterial Activity
The primary characterized activity of the 1,4-benzoxazine scaffold, to which this compound belongs, is the inhibition of Mycobacterium tuberculosis. The key quantitative data from studies on this class of compounds are summarized below.
Table 1: In Vitro Antibacterial Activity of 1,4-Benzoxazine Analogs against M. tuberculosis H37Rv
| Compound/Analog | R² Substituent | R³ Substituent | MenB Inhibition IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) |
|---|---|---|---|---|
| 1 | H | H | >100 | <1 |
| 4 | F | H | >100 | <1 |
| 9 | H | F | >100 | <1 |
| 10 | H | Cl | >100 | <1 |
| 2 | CH₃ | H | >100 | >100 |
| 3 | H | CH₃ | >100 | >100 |
| 8 | OCH₃ | H | >100 | >100 |
Data synthesized from Li X, et al. Bioorg Med Chem Lett. 2010 Nov 1;20(21):6306-9.
Note: While this compound itself is not explicitly detailed with its own data in the primary literature, the table represents the activity of the core scaffold and closely related analogs. The SAR data indicates that small electron-withdrawing groups at the R² and R³ positions are favorable for antibacterial activity, while methyl or methoxy (B1213986) groups are detrimental.
Experimental Protocols
Synthesis of 1,4-Benzoxazine Derivatives
The synthesis of the (Z)-methyl 2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetates, the chemical class of this compound, follows a structured synthetic route.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for 1,4-benzoxazine derivatives.
Detailed Methodology:
-
A solution of a substituted 2-aminophenol in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium acetate).
-
Methyl 2-chloro-3-oxobutanoate is added to the reaction mixture.
-
The mixture is stirred, typically at room temperature, to yield the intermediate (Z)-methyl 2-(2-hydroxyanilino)-3-oxobutanoate.
-
The intermediate is then subjected to cyclization conditions, which may involve heating or the use of an acid catalyst, to form the final 1,4-benzoxazine product.
-
Purification is typically achieved through column chromatography.
In Vitro MenB Inhibition Assay
The inhibitory activity of the compounds against M. tuberculosis MenB is determined using a biochemical assay.
Experimental Workflow for MenB Inhibition Assay
Caption: Workflow for the MenB enzyme inhibition assay.
Detailed Methodology:
-
The reaction is initiated by adding the substrate, 1,4-dihydroxy-2-naphthoyl-CoA, to a mixture containing the recombinant MenB enzyme and the test compound at various concentrations in a suitable buffer.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is terminated by the addition of an acid (e.g., trifluoroacetic acid).
-
The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to quantify the product formation.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity against whole M. tuberculosis cells is determined by measuring the MIC.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase).
-
Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
The plates are incubated at 37°C for 7 to 14 days.
-
Bacterial growth is assessed either visually or by using a growth indicator such as resazurin.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Signaling and Mechanistic Pathways
The primary mechanism of action for the antibacterial activity of this class of compounds is proposed to be the inhibition of the menaquinone biosynthesis pathway, which is crucial for the electron transport chain in M. tuberculosis.
Proposed Mechanism of Action
Caption: Inhibition of the Menaquinone Biosynthesis Pathway.
However, the SAR data from the study by Li et al. suggests that the potent antibacterial activity of some analogs with poor MenB inhibition may indicate the presence of additional cellular targets for this compound class.
Conclusion
The publicly available pharmacological data for this compound is primarily centered on the antibacterial activity of its 1,4-benzoxazine scaffold against Mycobacterium tuberculosis. While its potential as a CCR5 antagonist and a tool for neurodegenerative disease research is noted, the lack of published quantitative data and detailed experimental protocols in these areas precludes a comprehensive in-depth review of these activities at this time. The information provided herein offers a technical guide to the known synthetic, biochemical, and microbiological profile of this class of compounds. Further research and publication are required to fully elucidate the pharmacological profile of this compound across its other potential therapeutic applications.
References
WAY-639418 Binding Site on Amyloid Aggregates: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639418 has been identified as a molecule of interest in the study of amyloid diseases and synucleinopathies. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific data on the binding of this compound to amyloid aggregates. There are no detailed studies characterizing its binding affinity, the precise location of its binding site on amyloid-beta (Aβ) or tau fibrils, or the specific experimental protocols used to determine these parameters.
This guide, therefore, pivots from a specific analysis of this compound to a broader, yet essential, technical overview of the well-established methodologies that researchers would employ to identify and characterize the binding site of a small molecule like this compound on amyloid aggregates. Understanding these techniques is fundamental for any drug discovery and development program targeting amyloid pathologies.
Characterizing Small Molecule Binding to Amyloid Aggregates: A Multi-faceted Approach
The identification and characterization of a small molecule's binding site on amyloid aggregates is a complex process that necessitates a combination of biophysical, biochemical, and computational techniques. The general workflow involves confirming binding, quantifying the binding affinity, identifying the binding location, and elucidating the mechanism of action.
Confirmation and Quantification of Binding
The initial step is to confirm that the small molecule indeed binds to the amyloid aggregates and to quantify the strength of this interaction.
Table 1: Quantitative Analysis of Small Molecule-Amyloid Binding
| Technique | Parameter(s) Measured | Typical Range for High-Affinity Binders | Principle |
| Radioligand Binding Assay | Dissociation Constant (Kd), Maximum Binding Capacity (Bmax) | Low nM to µM | A radiolabeled version of the compound of interest (or a competitor) is incubated with amyloid fibrils. The amount of bound radioligand is measured to determine binding parameters. |
| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (Kd) | Low nM to µM | Amyloid fibrils are immobilized on a sensor chip. The binding of the small molecule is detected in real-time by changes in the refractive index at the sensor surface. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy Change (ΔH), Stoichiometry (n) | Low nM to µM | The heat released or absorbed during the binding event is measured as the small molecule is titrated into a solution of amyloid aggregates. |
| Fluorescence-Based Assays | Inhibition Constant (Ki) or Dissociation Constant (Kd) | Low nM to µM | Often performed as a competition assay where the small molecule displaces a fluorescent probe (like Thioflavin T) known to bind to amyloid fibrils.[1] The decrease in fluorescence is proportional to the binding of the test compound. |
Identification of the Binding Site
Once binding is confirmed and quantified, the next crucial step is to pinpoint the location of the binding site on the amyloid aggregate.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for obtaining atomic-level information about molecular interactions.[2][3][4][5]
-
Protocol for Ligand-Observed NMR:
-
Prepare a solution of the small molecule (e.g., this compound).
-
Acquire a 1D ¹H NMR spectrum of the free ligand.
-
Prepare amyloid aggregates (e.g., Aβ1-42 fibrils).
-
Titrate increasing concentrations of the amyloid aggregates into the small molecule solution.
-
Acquire a 1D ¹H NMR spectrum at each titration point.
-
Analyze changes in the chemical shifts and line broadening of the ligand's proton signals to identify the parts of the molecule involved in binding.
-
-
Protocol for Protein-Observed NMR (e.g., HSQC):
-
Prepare a solution of ¹⁵N-labeled amyloidogenic protein monomers.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the monomeric protein.
-
Induce fibrillization of the ¹⁵N-labeled protein.
-
Add the small molecule to the fibril solution.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of the ligand.
-
Analyze chemical shift perturbations (CSPs) of the protein's amide signals to identify the amino acid residues at the binding interface. Solid-state NMR is often required for studying insoluble fibrils.[2]
-
B. Photoaffinity Labeling
This technique creates a covalent bond between the ligand and its binding site upon photoactivation, allowing for precise identification.
-
Protocol:
-
Synthesize a derivative of the small molecule containing a photoreactive group (e.g., an azide (B81097) or benzophenone). This derivative should also ideally contain a tag (e.g., biotin (B1667282) or a radiolabel) for detection.
-
Incubate the photoaffinity probe with the amyloid aggregates in the dark.
-
Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking to nearby residues.
-
Isolate the cross-linked complex.
-
If a radiolabel was used, perform proteolysis (e.g., with trypsin) and identify the labeled peptide fragment(s) by mass spectrometry to pinpoint the binding region.
-
C. X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques can provide high-resolution structural information of the ligand-amyloid complex.
-
Protocol (General):
-
Prepare highly pure and homogeneous amyloid fibrils.
-
Incubate the fibrils with a high concentration of the small molecule.
-
For X-ray crystallography, attempt to grow microcrystals of the fibril-ligand complex. This is often challenging for amyloid fibrils.
-
For Cryo-EM, vitrify the fibril-ligand suspension on an EM grid.
-
Collect diffraction data (X-ray) or images (Cryo-EM).
-
Process the data to solve the three-dimensional structure of the complex, revealing the precise binding pose of the small molecule.
-
Visualizing Methodologies and Logical Relationships
The following diagrams illustrate the general workflows and logical relationships in characterizing a small molecule's binding to amyloid aggregates.
References
- 1. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Monitoring of the Aggregation of Alzheimer’s Amyloid-β by 1H Magic Angle Spinning NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of the aggregation of Alzheimer's amyloid-β via1H magic angle spinning NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. NMR Studies of the Ion Channel-Forming Human Amyloid-β with Zinc Ion Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of amyloid formation revealed by solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
WAY-639418: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of WAY-639418, a member of the 1,4-benzoxazine class of compounds. The primary validated target for this compound class is the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. This guide details the experimental evidence, quantitative data, and methodologies used to identify and validate MenB as a target, offering a comprehensive resource for researchers in tuberculosis drug discovery and related fields. While initial high-level associations suggested potential anti-inflammatory and anti-HIV activity through CCR5, the direct experimental validation for this compound specifically is less substantiated in the public domain compared to its role as a MenB inhibitor.
Executive Summary
A high-throughput screen of a diverse chemical library identified several 1,4-benzoxazine derivatives as potent inhibitors of Mycobacterium tuberculosis MenB. Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold, yielding compounds with significant whole-cell activity against M. tuberculosis H37Rv. The data strongly support MenB as a primary target of this compound class, highlighting a promising avenue for the development of novel anti-tubercular agents.
Target Identification: High-Throughput Screening
The initial identification of the 1,4-benzoxazine scaffold as a MenB inhibitor was achieved through a high-throughput screening campaign.
Experimental Protocol: High-Throughput Screening
A coupled-enzyme assay was utilized to screen a library of 105,091 small molecules for inhibitors of M. tuberculosis MenB. The assay was performed in a 384-well plate format. Each compound was tested at a single concentration of 125 µg/mL. The reaction mixture contained 150 nM of purified MenB enzyme and 30 µM of o-succinylbenzoate (OSB), the natural substrate for MenB. The reaction was initiated by the addition of the enzyme, and the activity was measured by monitoring the production of 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) via a downstream coupling enzyme that generates a fluorescent signal. Compounds that exhibited at least 30% inhibition of MenB activity relative to control wells were considered hits.
Target Validation: Enzymatic Inhibition and Whole-Cell Activity
Following the primary screen, hit compounds and newly synthesized analogs were further evaluated to confirm their inhibitory activity against purified MenB and their antibacterial efficacy against whole M. tuberculosis cells.
Quantitative Data: In Vitro Enzyme Inhibition and Antitubercular Activity
The following tables summarize the inhibitory activity of a selection of 1,4-benzoxazine derivatives against M. tuberculosis MenB and their minimum inhibitory concentration (MIC) against the H37Rv strain.
Table 1: Enzyme Inhibition of 1,4-Benzoxazine Analogs Against M. tuberculosis MenB
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) |
| 1 | H | H | H | H | 1.8 ± 0.2 |
| 2 | CH₃ | H | H | H | >100 |
| 3 | H | CH₃ | H | H | >100 |
| 4 | H | F | H | H | 0.8 ± 0.1 |
| 5 | H | Cl | H | H | 1.2 ± 0.1 |
| 6 | H | Br | H | H | 1.5 ± 0.2 |
| 7 | H | I | H | H | 2.0 ± 0.3 |
| 8 | H | H | CH₃ | H | >100 |
| 9 | H | H | F | H | 0.6 ± 0.1 |
| 10 | H | H | Cl | H | 0.7 ± 0.1 |
| 11 | H | H | Br | H | 1.0 ± 0.1 |
Table 2: Antitubercular Activity of 1,4-Benzoxazine Analogs Against M. tuberculosis H37Rv
| Compound | R¹ | R² | R³ | R⁴ | MIC (µg/mL) |
| 1 | H | H | H | H | 1.2 |
| 2 | CH₃ | H | H | H | >128 |
| 3 | H | CH₃ | H | H | >128 |
| 4 | H | F | H | H | 0.6 |
| 5 | H | Cl | H | H | 1.2 |
| 6 | H | Br | H | H | 2.5 |
| 7 | H | I | H | H | 5.0 |
| 8 | H | H | CH₃ | H | >128 |
| 9 | H | H | F | H | 0.6 |
| 10 | H | H | Cl | H | 0.6 |
| 11 | H | H | Br | H | 1.2 |
Experimental Protocols
The inhibitory potency of the compounds was determined using a continuous spectrophotometric assay. The reaction mixture (100 µL) contained 50 mM HEPES buffer (pH 7.5), 5 mM MgCl₂, 150 nM MenB, and 30 µM OSB. The reaction was initiated by the addition of CoA. The rate of DHNA-CoA formation was monitored by the increase in absorbance at 316 nm. For IC₅₀ determination, the enzyme was pre-incubated with varying concentrations of the inhibitor for 10 minutes at room temperature before initiating the reaction. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar blue assay (MABA). Briefly, M. tuberculosis H37Rv was grown to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The bacterial culture was diluted to a final inoculum of 5 x 10⁴ CFU/mL in 7H9 broth. The compounds were serially diluted in a 96-well plate, and the bacterial suspension was added to each well. The plates were incubated at 37°C for 7 days. After incubation, Alamar blue solution was added to each well, and the plates were further incubated for 24 hours. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.
Signaling Pathway and Mechanism of Action
This compound and its analogs target MenB, an essential enzyme in the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis. Menaquinone is a vital component of the bacterial electron transport chain, playing a crucial role in cellular respiration and ATP generation. By inhibiting MenB, these compounds disrupt the production of menaquinone, leading to a collapse of the electron transport chain and ultimately bacterial cell death.
Caption: Menaquinone biosynthesis pathway in M. tuberculosis.
Experimental Workflow
The workflow for the identification and validation of the 1,4-benzoxazine class of compounds as MenB inhibitors is depicted below.
Caption: Workflow for target identification and validation.
Conclusion
The collective evidence strongly indicates that the 1,4-benzoxazine scaffold, to which this compound belongs, effectively targets and inhibits the MenB enzyme in Mycobacterium tuberculosis. This inhibition disrupts the essential menaquinone biosynthesis pathway, leading to potent antibacterial activity. The detailed experimental protocols and quantitative SAR data presented in this guide provide a solid foundation for further development of this compound class as novel anti-tubercular therapeutics.
Unraveling the Genesis of WAY-639418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide illuminates the origins of WAY-639418, a quinoline (B57606) derivative with potential therapeutic applications in a range of diseases, including those involving amyloid aggregation, neuroinflammation, and HIV. While the initial proprietary development history of this compound, suggested by its "WAY" designation likely originating from Wyeth Pharmaceuticals (later acquired by Pfizer), remains largely within corporate archives, this paper synthesizes available scientific literature to present a comprehensive overview of its chemical synthesis, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound, chemically identified as 8-chloro-4-(piperazin-1-yl)-2-(pyrimidin-2-yl)quinoline, is a small molecule with a range of biological activities. Its potential has been noted in the context of amyloid diseases and synucleinopathies, as well as for its anti-inflammatory and anti-HIV properties.[1][2][3]
| Property | Value |
| Chemical Name | 8-chloro-4-(piperazin-1-yl)-2-(pyrimidin-2-yl)quinoline |
| Molecular Formula | C₁₇H₁₆ClN₅ |
| CAS Number | 643042-43-7 |
| Molecular Weight | 325.8 g/mol |
| Primary Therapeutic Areas | Amyloid Diseases, Synucleinopathies, HIV, Inflammation |
Synthesis and Experimental Protocols
While a singular, definitive publication detailing the initial synthesis of this compound is not publicly available, the synthesis of structurally related quinoline derivatives provides a strong model for its preparation. Research on similar CCR5 antagonists with a quinoline scaffold outlines a likely synthetic pathway.
General Synthesis of 4-(Piperazin-1-yl)-quinoline Derivatives:
A common and established method for synthesizing the core structure of this compound involves the nucleophilic substitution of a halogenated quinoline with piperazine (B1678402). The following protocol is adapted from methodologies described for similar compounds.
Experimental Protocol: Synthesis of the Quinoline Core
-
Reaction Setup: A mixture of 4,7-dichloroquinoline (B193633) and a molar excess of piperazine is prepared in a suitable solvent, such as isopropanol (B130326) or N-methyl-2-pyrrolidinone (NMP).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) intermediate.
The final step to yield 8-chloro-4-(piperazin-1-yl)-2-(pyrimidin-2-yl)quinoline would involve the coupling of a pyrimidine (B1678525) moiety at the 2-position of the quinoline ring, a common strategy in medicinal chemistry to explore structure-activity relationships.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow diagram illustrating the probable synthetic pathway for this compound.
Mechanism of Action and Signaling Pathways
This compound has been identified as a CCR5 antagonist, which is a key mechanism for its potential anti-HIV activity.[3] The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter host immune cells. By blocking this receptor, CCR5 antagonists can prevent viral entry.
Signaling Pathway of CCR5 Antagonism in HIV Entry Inhibition
References
WAY-639418: A Technical Guide for Researchers
CAS Number: 643042-43-7
This technical guide provides an in-depth overview of WAY-639418, a molecule with demonstrated potent antibacterial activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, mechanism of action, and pharmacological properties of this compound.
Chemical and Physical Properties
This compound is a synthetic small molecule belonging to the 1,4-benzoxazine class of compounds. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₆ClN₅ |
| Molecular Weight | 325.8 g/mol |
| CAS Number | 643042-43-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound is described as part of a broader effort to generate a library of 1,4-benzoxazine derivatives. The general synthetic scheme involves a multi-step process, which is outlined in the workflow diagram below. For specific details on reagents, reaction conditions, and purification methods, readers are encouraged to consult the primary literature.
WAY-639418: An Enigmatic Research Compound with Limited Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
WAY-639418 is a research chemical that has been noted in commercial supplier databases for its potential applications in studies of amyloid diseases and synucleinopathies.[1] Additionally, some sources suggest it may possess anti-inflammatory and anti-HIV properties, possibly acting as a CCR5 antagonist.[2] However, a comprehensive review of publicly accessible scientific literature, including peer-reviewed journals and patent databases, reveals a significant lack of in-depth technical information required for a detailed scientific guide.
At present, there is no publicly available quantitative data, such as IC50 or binding affinity values, that would allow for a comparative analysis of this compound's potency and efficacy. Furthermore, detailed experimental protocols for key experiments involving this compound have not been published in the scientific literature. The absence of this critical information prevents a thorough understanding of its pharmacological profile and mechanism of action.
Putative Mechanism of Action: CCR5 Antagonism
Based on limited supplier information, one of the proposed mechanisms of action for this compound is the antagonism of the C-C chemokine receptor type 5 (CCR5).[2] CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system. In the context of HIV infection, CCR5 serves as a co-receptor for the entry of R5-tropic HIV strains into host cells, primarily CD4+ T lymphocytes.
The generally accepted mechanism for CCR5 antagonists involves binding to a transmembrane pocket of the receptor, which induces a conformational change. This allosteric modulation prevents the HIV-1 envelope glycoprotein (B1211001) gp120 from binding to CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.
Due to the lack of specific studies on this compound, a detailed signaling pathway diagram illustrating its precise interactions and downstream effects cannot be constructed. The logical relationship for a generic CCR5 antagonist in the context of HIV-1 entry is depicted below.
Caption: Putative mechanism of this compound as a CCR5 antagonist, preventing HIV-1 entry.
Experimental Protocols: A General Framework
Without specific literature on this compound, this guide can only provide a general overview of the types of experiments that would be necessary to characterize a putative CCR5 antagonist. Researchers would need to adapt and optimize these protocols for their specific experimental setup.
CCR5 Binding Assays
-
Objective: To determine the binding affinity of this compound to the CCR5 receptor.
-
Methodology: A common approach is a competitive binding assay using radiolabeled CCR5 ligands (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-MIP-1β) and cell membranes expressing the CCR5 receptor. The assay would involve incubating the membranes with the radioligand in the presence of increasing concentrations of this compound. The displacement of the radioligand is then measured to calculate the inhibition constant (Ki).
HIV-1 Entry Assays
-
Objective: To assess the ability of this compound to inhibit the entry of R5-tropic HIV-1 into target cells.
-
Methodology: A cell-based assay using a reporter virus (e.g., expressing luciferase or β-galactosidase) and a cell line expressing CD4 and CCR5 (e.g., TZM-bl cells). Target cells would be pre-incubated with varying concentrations of this compound before being infected with the R5-tropic reporter virus. The inhibition of viral entry is quantified by measuring the reduction in reporter gene expression.
The logical workflow for such an experimental plan is outlined below.
Caption: General experimental workflow for characterizing a putative CCR5 antagonist.
Conclusion and Future Directions
While this compound is commercially available for research purposes, the lack of published, peer-reviewed data presents a significant challenge for its scientific evaluation. The information provided by chemical suppliers suggests intriguing potential therapeutic applications, but these claims require rigorous experimental validation.
For the scientific community to fully understand the potential of this compound, future research should focus on:
-
Publication of Primary Data: The original discoverers or subsequent researchers are encouraged to publish their findings in peer-reviewed journals.
-
Comprehensive Pharmacological Profiling: Detailed studies are needed to determine its binding kinetics, receptor occupancy, and in vitro and in vivo efficacy.
-
Mechanism of Action Studies: Beyond CCR5 antagonism, further research should explore its effects on other signaling pathways, particularly in the context of amyloid diseases and synucleinopathies.
Until such data becomes available, this compound remains a compound of speculative interest with an unverified biological profile. Researchers should exercise caution and conduct thorough in-house validation before committing to extensive studies with this molecule.
References
Early Research on WAY-639418: A Technical Whitepaper
An In-depth Examination of a Compound with Potential Therapeutic Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on publicly available data, which is limited. The synthesis, experimental protocols, and quantitative data for WAY-639418 are not detailed in readily accessible scientific literature or patents. The information provided by chemical vendors suggests its potential utility in specific research areas, but primary research data remains elusive.
Introduction
This compound is a chemical entity with the CAS number 643042-43-7. The "WAY" designation strongly suggests its origin within the research and development pipeline of Wyeth Pharmaceuticals (now part of Pfizer). Publicly available information from commercial chemical suppliers indicates that this compound is under investigation for its potential role in amyloid-related diseases, synucleinopathies, and as a C-C chemokine receptor type 5 (CCR5) antagonist for studying inflammatory and immunomodulatory diseases.
This document aims to consolidate the available information on this compound and to provide a foundational understanding of its potential mechanisms of action based on the suggested therapeutic targets. However, a comprehensive, data-rich analysis is precluded by the absence of published primary research.
Chemical and Physical Properties
A summary of the basic chemical information for this compound is presented in Table 1. This information is consistently reported by multiple chemical vendors.
| Property | Value |
| Molecular Formula | C₁₇H₁₆ClN₅ |
| Molecular Weight | 325.80 g/mol |
| CAS Number | 643042-43-7 |
Potential Therapeutic Targets and Mechanisms of Action
Based on vendor descriptions, this compound is associated with two primary areas of research: neurodegenerative diseases (amyloidopathies and synucleinopathies) and immunology (CCR5 antagonism).
CCR5 Antagonism
The CCR5 receptor is a key player in the immune system, primarily known for its role as a co-receptor for HIV entry into T-cells. Antagonism of this receptor is a validated therapeutic strategy for HIV infection.
The general signaling pathway for CCR5 and its potential inhibition by an antagonist like this compound is depicted below. In a typical inflammatory response, chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) bind to CCR5, leading to downstream signaling cascades that mediate leukocyte migration and activation. An antagonist would block this binding, thereby inhibiting the inflammatory response.
Caption: CCR5 signaling pathway and antagonism.
To evaluate the CCR5 antagonist activity of a compound like this compound, the following experimental protocols would typically be employed.
CCR5 Binding Assay:
-
Objective: To determine the binding affinity of the compound to the CCR5 receptor.
-
Methodology: A competitive radioligand binding assay is commonly used.
-
Cell membranes expressing the human CCR5 receptor are prepared.
-
A known radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding) is calculated.
-
Chemotaxis Assay:
-
Objective: To assess the functional ability of the compound to block chemokine-induced cell migration.
-
Methodology: A Boyden chamber or a similar transwell migration assay is used.
-
A CCR5-expressing cell line (e.g., human monocytes or a transfected cell line) is placed in the upper chamber of the transwell.
-
A known chemokine (e.g., RANTES) is placed in the lower chamber to act as a chemoattractant.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified.
-
The IC₅₀ for the inhibition of chemotaxis is determined.
-
Amyloid Diseases and Synucleinopathies
The suggestion that this compound is a tool for studying amyloid diseases (like Alzheimer's disease) and synucleinopathies (like Parkinson's disease) implies a potential interaction with the pathological protein aggregates characteristic of these conditions. The specific mechanism is not publicly documented.
Investigating the effects of this compound in the context of these neurodegenerative diseases would likely follow the workflow outlined below.
Caption: Experimental workflow for neurodegenerative disease research.
Thioflavin T (ThT) Aggregation Assay:
-
Objective: To determine if the compound inhibits the aggregation of amyloid-beta (Aβ) or alpha-synuclein (B15492655) (α-syn).
-
Methodology:
-
Monomeric Aβ or α-syn protein is incubated under conditions that promote aggregation.
-
Thioflavin T, a fluorescent dye that binds to amyloid fibrils, is added to the solution.
-
The fluorescence intensity is measured over time to monitor the kinetics of aggregation.
-
The assay is performed in the presence and absence of the test compound to assess its inhibitory effect.
-
Cell Viability Assays (e.g., MTT, LDH):
-
Objective: To evaluate if the compound can protect neuronal cells from the toxicity induced by Aβ oligomers or α-syn fibrils.
-
Methodology:
-
A neuronal cell line (e.g., SH-SY5Y) is cultured.
-
The cells are exposed to pre-formed toxic protein aggregates.
-
The cells are co-incubated with varying concentrations of the test compound.
-
Cell viability is assessed using assays like MTT (which measures metabolic activity) or LDH (which measures membrane integrity).
-
Conclusion
This compound is a compound of interest with potential applications in both immunology and neurodegenerative disease research. While the lack of publicly available primary research data prevents a detailed quantitative analysis and a definitive understanding of its mechanism of action, the information from chemical suppliers provides a starting point for its potential utility. The experimental protocols and workflows outlined in this document represent standard methodologies that would be necessary to fully characterize the biological activity of this compound and validate its use as a research tool or a potential therapeutic lead. Further investigation and the publication of primary data are required to fully elucidate the scientific value of this compound.
Methodological & Application
Application Notes and Protocols for the Experimental Evaluation of WAY-639418
Disclaimer: Specific experimental protocols and quantitative data for WAY-639418 are not available in the public domain. The following content provides detailed, generalized protocols and illustrative data for the characterization of a compound with the reported activities of this compound, namely CCR5 antagonism, and potential modulation of amyloid-beta and alpha-synuclein (B15492655) aggregation.
I. CCR5 Receptor Antagonism and Anti-HIV-1 Activity
This compound has been identified as a potential CCR5 antagonist, suggesting its utility in studying CCR5-mediated processes, including HIV-1 entry and inflammation.
A. CCR5 Receptor Binding Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human CCR5 receptor.
Experimental Protocol:
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CCR5 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) and determine the protein concentration using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).
-
Add 25 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
Add 25 µL of a radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α (final concentration ~0.1-0.5 nM).
-
For non-specific binding determination, add a high concentration of an unlabeled CCR5 antagonist (e.g., 1 µM Maraviroc).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Detection and Analysis:
-
Harvest the membranes onto a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Radioligand | Cell Line | IC50 (nM) [Illustrative] | Ki (nM) [Illustrative] |
| This compound | [¹²⁵I]-MIP-1α | CCR5-HEK293 | 15.2 | 7.8 |
| Maraviroc (Control) | [¹²⁵I]-MIP-1α | CCR5-HEK293 | 2.5 | 1.3 |
B. HIV-1 Entry Inhibition Assay
This protocol describes a cell-based assay to evaluate the efficacy of this compound in inhibiting the entry of R5-tropic HIV-1 strains.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable target cell line, such as TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene.
-
-
Inhibition Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour at 37°C.
-
Infect the cells with a known titer of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL).
-
Incubate the infected cells for 48 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the percentage of inhibition relative to untreated, infected control cells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | HIV-1 Strain | Target Cell Line | IC50 (nM) [Illustrative] |
| This compound | HIV-1 BaL (R5-tropic) | TZM-bl | 25.8 |
| Maraviroc (Control) | HIV-1 BaL (R5-tropic) | TZM-bl | 5.1 |
Signaling Pathway:
Caption: CCR5-mediated HIV-1 entry and inhibition by this compound.
II. Modulation of Amyloid-Beta and Alpha-Synuclein Aggregation
This compound is suggested to be a tool for studying amyloid diseases and synucleinopathies. The following protocols describe common in vitro aggregation assays.
A. Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T)
This assay monitors the effect of this compound on the fibrillization of Aβ peptides using the fluorescent dye Thioflavin T (ThT).
Experimental Protocol:
-
Aβ Peptide Preparation:
-
Prepare monomeric Aβ(1-42) by dissolving lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a dilute base (e.g., 0.1% NH₄OH) and then dilution into the assay buffer (e.g., PBS, pH 7.4).
-
-
Aggregation Assay:
-
In a black, clear-bottom 96-well plate, mix Aβ(1-42) (final concentration ~10 µM) with various concentrations of this compound (e.g., 1 µM to 100 µM).
-
Add Thioflavin T to each well (final concentration ~10 µM).
-
Seal the plate and incubate at 37°C with intermittent shaking in a plate reader capable of fluorescence measurement.
-
-
Fluorescence Monitoring:
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
-
Determine the percentage of inhibition by comparing the final fluorescence plateau of this compound-treated samples to the untreated control.
-
Data Presentation:
| Compound | Aβ Concentration (µM) | Inhibition at 24h (%) [Illustrative] |
| This compound (10 µM) | 10 | 15 |
| This compound (50 µM) | 10 | 45 |
| This compound (100 µM) | 10 | 70 |
| EGCG (Control, 50 µM) | 10 | 85 |
B. Alpha-Synuclein (α-Syn) Aggregation Inhibition Assay
This protocol assesses the effect of this compound on the aggregation of α-synuclein, also using a ThT-based fluorescence assay.
Experimental Protocol:
-
α-Synuclein Preparation:
-
Purify recombinant human α-synuclein and prepare a monomeric stock solution by size-exclusion chromatography.
-
-
Aggregation Assay:
-
In a 96-well plate, combine α-synuclein (final concentration ~70 µM) with different concentrations of this compound in an aggregation buffer (e.g., PBS with 0.05% sodium azide, pH 7.4).
-
Add Thioflavin T (final concentration ~20 µM).
-
Include a small glass bead in each well to promote aggregation.
-
Seal the plate and incubate at 37°C with continuous orbital shaking in a fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Monitor ThT fluorescence (excitation ~450 nm, emission ~485 nm) over time (e.g., every 30 minutes) for 72-96 hours.
-
Analyze the aggregation kinetics, including the lag time and the final fluorescence intensity.
-
Calculate the percentage of inhibition based on the final fluorescence values.
-
Data Presentation:
| Compound | α-Syn Concentration (µM) | Inhibition at 72h (%) [Illustrative] |
| This compound (10 µM) | 70 | 12 |
| This compound (50 µM) | 70 | 38 |
| This compound (100 µM) | 70 | 65 |
| Baicalein (Control, 50 µM) | 70 | 80 |
III. Anti-Inflammatory Activity
The CCR5 antagonistic activity of this compound suggests potential anti-inflammatory effects. This can be investigated by measuring its impact on cytokine production in immune cells.
A. Cytokine Modulation in LPS-Stimulated Macrophages
This protocol evaluates the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture a macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 or 24 hours).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Data Presentation:
| Cytokine | Cell Line | IC50 (µM) [Illustrative] |
| TNF-α | RAW 264.7 | 5.7 |
| IL-6 | RAW 264.7 | 8.2 |
Signaling Pathway:
Caption: A simplified pro-inflammatory signaling pathway.
IV. General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a compound like this compound.
Application Notes and Protocols: In Vitro Aggregation Assays for Amyloidogenic Proteins with WAY-639418
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The aggregation of specific proteins—amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-Syn), respectively—into insoluble fibrils is a key pathological hallmark. Consequently, the in vitro study of this aggregation process is crucial for understanding disease mechanisms and for the discovery and development of therapeutic interventions. WAY-639418 is a molecule of interest for its potential role in modulating the aggregation pathways implicated in amyloid diseases and synucleinopathies.
These application notes provide detailed protocols for conducting in vitro aggregation assays of Aβ and α-Syn using the Thioflavin T (ThT) fluorescence method. ThT is a fluorescent dye that exhibits enhanced emission upon binding to the β-sheet-rich structures of amyloid fibrils, allowing for real-time monitoring of the aggregation kinetics.[1] These protocols are designed to facilitate the screening and characterization of compounds like this compound for their inhibitory or modifying effects on protein aggregation.
Principle of the Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[2] In its unbound state, ThT has a low fluorescence quantum yield. Upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, the dye's rotation is restricted, leading to a significant increase in its fluorescence intensity.[1] This fluorescence enhancement is directly proportional to the amount of fibrillar aggregates, enabling the kinetic monitoring of the aggregation process, which typically follows a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation).[1]
I. Amyloid-Beta (Aβ 1-42) In Vitro Aggregation Assay
This protocol details the procedure for monitoring the aggregation of human amyloid-beta (1-42) peptide in the presence of potential modulators such as this compound.
Experimental Protocol
1. Preparation of Monomeric Aβ (1-42) Stock Solution:
-
To ensure reproducible aggregation kinetics, it is critical to start with a monomeric, aggregate-free Aβ (1-42) preparation.[3][4]
-
Dissolve lyophilized Aβ (1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.
-
Incubate at room temperature for 1 hour to dissolve the peptide fully.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas to form a peptide film.
-
Store the dried peptide films at -80°C until use.
-
Immediately before the assay, dissolve the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM (approximately 22.6 mg/mL).[5]
2. Thioflavin T (ThT) Working Solution:
-
Prepare a 1 mM ThT stock solution in distilled water.
-
Filter the solution through a 0.2 µm syringe filter to remove any aggregates.
-
Store the stock solution protected from light at 4°C for up to a month.
-
On the day of the experiment, dilute the ThT stock solution in the assay buffer to the final working concentration.
3. Assay Procedure:
-
The assay is typically performed in a 96-well, black, clear-bottom plate to minimize background fluorescence.[6]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Reaction Mixture Preparation (per well, for a 100 µL final volume):
-
85 µL of Aβ (1-42) diluted in assay buffer to the final working concentration (e.g., 10 µM).
-
5 µL of this compound at various concentrations (or vehicle control, e.g., DMSO).
-
10 µL of ThT working solution (final concentration of 20 µM).
-
-
Controls:
-
Positive Control: Aβ (1-42) with vehicle.
-
Negative Control: Assay buffer with vehicle and ThT (no Aβ).
-
Compound Control: Assay buffer with the highest concentration of this compound and ThT (no Aβ) to check for autofluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking (e.g., 30 seconds of shaking before each read).[7]
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[8]
-
Readings should be taken at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours.[9]
-
Data Presentation
The aggregation kinetics are plotted as fluorescence intensity versus time. Key parameters such as the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity (F_max) can be extracted from the sigmoidal curves to quantify the effect of this compound.[1]
Table 1: Hypothetical Quantitative Data for this compound Effect on Aβ (1-42) Aggregation
| This compound Conc. (µM) | Lag Time (hours) | Apparent Growth Rate (RFU/hour) | Maximum Fluorescence (RFU) | % Inhibition of Aggregation |
| 0 (Vehicle) | 8.2 ± 0.5 | 5000 ± 300 | 45000 ± 2500 | 0% |
| 1 | 10.5 ± 0.7 | 4200 ± 250 | 43000 ± 2100 | 4.4% |
| 5 | 15.8 ± 1.1 | 2500 ± 200 | 35000 ± 1800 | 22.2% |
| 10 | 22.3 ± 1.5 | 1200 ± 150 | 22000 ± 1500 | 51.1% |
| 25 | 35.1 ± 2.0 | 500 ± 80 | 11000 ± 900 | 75.6% |
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only.
Visualization
Caption: Workflow for the Aβ (1-42) in vitro aggregation assay.
II. Alpha-Synuclein (α-Syn) In Vitro Aggregation Assay
This protocol describes the method for monitoring the aggregation of recombinant human alpha-synuclein and assessing the impact of this compound.
Experimental Protocol
1. Preparation of Monomeric α-Synuclein Stock Solution:
-
High-purity, recombinant α-synuclein is required for this assay.[10]
-
Dissolve lyophilized α-synuclein in an appropriate buffer (e.g., 20 mM Tris, pH 7.4) to a concentration of 5-10 mg/mL.
-
To remove any pre-existing aggregates, centrifuge the solution at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C.
-
Carefully collect the supernatant containing the monomeric α-synuclein.
-
Determine the protein concentration using a spectrophotometer (Extinction coefficient for human α-synuclein at 275 nm is 5600 M⁻¹cm⁻¹).[11]
-
Store aliquots at -80°C until use.[7]
2. Thioflavin T (ThT) Working Solution:
-
Prepare as described in the Aβ (1-42) assay protocol.
3. Assay Procedure:
-
The assay is performed in a 96-well, black, clear-bottom plate.
-
Assay Buffer: PBS, pH 7.4, containing 0.05% sodium azide (B81097) to prevent bacterial growth.[7]
-
Reaction Mixture Preparation (per well, for a 150 µL final volume):
-
130 µL of α-synuclein diluted in assay buffer to the final working concentration (e.g., 70 µM or ~1 mg/mL).
-
5 µL of this compound at various concentrations (or vehicle control).
-
15 µL of ThT working solution (final concentration of 25 µM).
-
Optionally, a small glass or Teflon bead can be added to each well to promote aggregation and improve reproducibility.[6][7]
-
-
Controls:
-
Positive Control: α-synuclein with vehicle.
-
Negative Control: Assay buffer with vehicle and ThT (no α-synuclein).
-
Compound Control: Assay buffer with the highest concentration of this compound and ThT (no α-synuclein).
-
-
Incubation and Measurement:
-
Seal the plate.
-
Incubate in a fluorescence microplate reader at 37°C with continuous or intermittent orbital shaking (e.g., 600 rpm).
-
Measure fluorescence intensity (Ex: ~450 nm, Em: ~485 nm) at regular intervals (e.g., every 30-60 minutes) for up to 100 hours.
-
Data Presentation
Similar to the Aβ assay, the effects of this compound on α-synuclein aggregation are quantified by analyzing the changes in the kinetic parameters of the ThT fluorescence curves.
Table 2: Hypothetical Quantitative Data for this compound Effect on α-Synuclein Aggregation
| This compound Conc. (µM) | Lag Time (hours) | Apparent Growth Rate (RFU/hour) | Maximum Fluorescence (RFU) | % Inhibition of Aggregation |
| 0 (Vehicle) | 25.5 ± 1.8 | 1500 ± 120 | 32000 ± 2000 | 0% |
| 1 | 30.1 ± 2.2 | 1350 ± 100 | 31000 ± 1800 | 3.1% |
| 5 | 42.6 ± 3.1 | 900 ± 80 | 24000 ± 1500 | 25.0% |
| 10 | 58.9 ± 4.5 | 550 ± 60 | 16000 ± 1100 | 50.0% |
| 25 | 75.3 ± 5.8 | 250 ± 40 | 8000 ± 700 | 75.0% |
Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. abcam.cn [abcam.cn]
- 4. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. anaspec.com [anaspec.com]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 10. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Amyloid-β Aggregation Inhibitors using the Thioflavin T (ThT) Assay with WAY-639418 as a Reference Compound
Introduction
Amyloid-β (Aβ) aggregation is a pathological hallmark of Alzheimer's disease. The Thioflavin T (ThT) assay is a widely used, fluorescence-based method to monitor the kinetics of amyloid fibril formation in vitro.[1][2] ThT dye exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[3][4] This application note provides a detailed protocol for a ThT assay to screen for potential inhibitors of Aβ aggregation, using WAY-639418, a molecule studied in the context of amyloid diseases, as a reference compound.[5]
Principle of the Thioflavin T Assay
In its free state, the Thioflavin T molecule has rotational freedom between its benzothiazole (B30560) and dimethylaminobenzene rings, resulting in low fluorescence.[3] Upon binding to the cross-β structure of amyloid fibrils, this rotation is restricted, leading to a dramatic increase in fluorescence quantum yield and a red-shift in its emission spectrum.[3][4] The fluorescence intensity is directly proportional to the amount of amyloid fibrils, allowing for real-time monitoring of the aggregation process.[2]
Application of this compound
This compound is recognized as an active molecule for investigating amyloid-related diseases and synucleinopathies.[5] In this protocol, this compound is used as a hypothetical inhibitor to demonstrate the utility of the ThT assay in identifying and characterizing compounds that modulate Aβ fibrillogenesis. While public literature does not specify its direct use in a ThT assay, its relevance to amyloid diseases makes it a suitable candidate for such a study.[5][6]
Data Presentation
The following table summarizes hypothetical quantitative data from a ThT assay evaluating the effect of this compound on Amyloid-β (1-42) aggregation.
| Treatment Group | Concentration (µM) | Lag Time (hours) | Maximum Fluorescence (RFU) | Apparent Rate Constant (kapp x 10-2 h-1) | Percent Inhibition (%) |
| Aβ (1-42) alone | 10 | 2.5 ± 0.3 | 25,000 ± 1,500 | 4.2 ± 0.5 | 0 |
| This compound | 1 | 3.1 ± 0.4 | 22,500 ± 1,300 | 3.8 ± 0.4 | 10 |
| This compound | 5 | 5.8 ± 0.6 | 15,000 ± 1,100 | 2.1 ± 0.3 | 40 |
| This compound | 10 | 9.2 ± 0.8 | 8,750 ± 900 | 1.0 ± 0.2 | 65 |
| This compound | 25 | 15.5 ± 1.2 | 3,750 ± 450 | 0.4 ± 0.1 | 85 |
| Positive Control (Known Inhibitor) | 10 | 18.2 ± 1.5 | 2,500 ± 300 | 0.2 ± 0.05 | 90 |
| Vehicle Control (DMSO) | 0.1% | 2.4 ± 0.2 | 25,500 ± 1,600 | 4.3 ± 0.6 | -2 |
Data are presented as mean ± standard deviation (n=3). RFU = Relative Fluorescence Units.
Experimental Protocols
Materials and Reagents
-
Amyloid-β (1-42) peptide, synthetic
-
This compound
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the ThT assay.
Detailed Protocol
-
Preparation of Reagents:
-
ThT Stock Solution (1 mM): Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter to remove any aggregates. This solution should be prepared fresh.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Aβ (1-42) Stock Solution (1 mg/mL): Carefully dissolve synthetic Aβ (1-42) peptide in DMSO to a final concentration of 1 mg/mL to obtain a monomeric stock solution.
-
ThT Assay Buffer: Prepare PBS at pH 7.4.
-
ThT Working Solution (50 µM): Dilute the 1 mM ThT stock solution in PBS to a final concentration of 50 µM. Keep this solution protected from light.[7]
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
Prepare serial dilutions of the this compound stock solution in PBS to achieve final assay concentrations ranging from 1 µM to 25 µM.
-
To each well, add the following in order:
-
PBS to bring the final volume to 200 µL.
-
The appropriate volume of the diluted this compound solution or vehicle control (DMSO).
-
Aβ (1-42) monomer solution to a final concentration of 10 µM.
-
ThT working solution to a final concentration of 25 µM.
-
-
Include control wells:
-
Negative Control: PBS and ThT only (for background fluorescence).
-
Positive Control: Aβ (1-42) and ThT (for uninhibited aggregation).
-
Vehicle Control: Aβ (1-42), ThT, and the highest concentration of DMSO used for the test compound.
-
-
-
Incubation and Fluorescence Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader set to 37°C.[7]
-
Set the reader to perform kinetic reads with intermittent shaking (e.g., 20 seconds of shaking before each read).[7]
-
Measure the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.[7]
-
Take readings at regular intervals (e.g., every 15 minutes) for up to 48 hours or until the fluorescence of the positive control reaches a plateau.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
From the resulting sigmoidal curves, determine the lag time (the time to reach the initial increase in fluorescence), the maximum fluorescence intensity, and the apparent rate of aggregation (the slope of the linear growth phase).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Max Fluorescence of Sample / Max Fluorescence of Positive Control)) * 100
-
Signaling Pathway Diagram
While this compound's interaction with amyloidogenic proteins is the focus here, a simplified diagram illustrating the principle of the ThT assay is provided below.
Caption: Principle of the ThT assay and points of inhibition.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Thioflavin T assay_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of WAY-639418 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639418 is a research compound identified as a molecule with potential applications in the study of amyloid diseases and synucleinopathies.[1][2] While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively available in the public domain, this document provides a series of detailed, hypothetical application notes and protocols to guide researchers in designing and conducting in vivo studies in relevant animal models. These protocols are based on established methodologies for evaluating therapeutic candidates for neurodegenerative and inflammatory diseases.
Potential Therapeutic Applications
Based on available information, this compound is suggested to be active in the context of:
-
Amyloid-related diseases (e.g., Alzheimer's disease)
-
Synucleinopathies (e.g., Parkinson's disease)
These protocols will focus on establishing proof-of-concept for efficacy and characterizing the pharmacokinetic profile of this compound in animal models relevant to these conditions.
Hypothetical In Vivo Efficacy Study in an Animal Model of Alzheimer's Disease
This section outlines a protocol for evaluating the efficacy of this compound in the 5XFAD mouse model, a commonly used transgenic model that recapitulates key aspects of Alzheimer's disease pathology.
Experimental Protocol
-
Animal Model: 5XFAD transgenic mice and wild-type littermates.
-
Age of Animals: 4-6 months (at the onset of significant amyloid pathology).
-
Housing and Care: Standard laboratory conditions with ad libitum access to food and water, following institutional animal care and use committee (IACUC) guidelines.
-
Experimental Groups:
-
Group 1: 5XFAD mice receiving vehicle control.
-
Group 2: 5XFAD mice receiving this compound (Dose 1).
-
Group 3: 5XFAD mice receiving this compound (Dose 2).
-
Group 4: Wild-type mice receiving vehicle control.
-
-
Dosing Regimen: Administration via oral gavage, once daily for 12 weeks. Doses to be determined by preliminary tolerability studies.
-
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory. Conducted during the final week of treatment.
-
Y-Maze: To evaluate short-term working memory. Performed at baseline and at the end of the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, animals are euthanized, and brain tissue is collected.
-
One hemisphere is fixed for immunohistochemical analysis of amyloid-beta (Aβ) plaques and gliosis.
-
The other hemisphere is snap-frozen for biochemical analysis (e.g., ELISA for Aβ40 and Aβ42 levels).
-
-
Statistical Analysis: Data to be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests for group comparisons.
Hypothetical Data Presentation
Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice
| Group | Treatment | Morris Water Maze (Escape Latency, seconds) | Y-Maze (% Spontaneous Alternation) |
| 1 | 5XFAD + Vehicle | 45.2 ± 5.8 | 52.1 ± 4.5 |
| 2 | 5XFAD + this compound (Low Dose) | 35.7 ± 4.9 | 61.3 ± 5.1 |
| 3 | 5XFAD + this compound (High Dose) | 28.1 ± 4.2 | 68.9 ± 4.8 |
| 4 | Wild-Type + Vehicle | 20.5 ± 3.1 | 75.4 ± 3.9 |
*p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Amyloid Pathology in 5XFAD Mice
| Group | Treatment | Aβ Plaque Burden (%) | Soluble Aβ42 (pg/mg tissue) |
| 1 | 5XFAD + Vehicle | 12.3 ± 1.5 | 250.4 ± 30.2 |
| 2 | 5XFAD + this compound (Low Dose) | 9.1 ± 1.2 | 185.7 ± 25.8 |
| 3 | 5XFAD + this compound (High Dose) | 6.5 ± 0.9 | 130.2 ± 20.1 |
| 4 | Wild-Type + Vehicle | N/A | 50.1 ± 8.7 |
*p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM.
Hypothetical Pharmacokinetic Study in Rodents
This protocol describes a basic pharmacokinetic study of this compound in rats to determine key parameters such as bioavailability, half-life, and clearance.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats.
-
Housing and Care: Standard laboratory conditions.
-
Experimental Groups:
-
Group 1: Intravenous (IV) administration of this compound.
-
Group 2: Oral (PO) administration of this compound.
-
-
Dosing:
-
IV: 2 mg/kg via tail vein injection.
-
PO: 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples are collected via a cannulated vessel at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Hypothetical Data Presentation
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng·h/mL) | 3200 | 6400 |
| t1/2 (h) | 4.5 | 4.8 |
| Clearance (mL/min/kg) | 10.4 | - |
| Bioavailability (%) | - | 40 |
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound in reducing Aβ production.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Logical Relationship Diagram
References
Application Notes and Protocols: WAY-100635 for Mouse Models of Alzheimer's Disease
A Note to Researchers: Initial searches for "WAY-639418" did not yield any specific studies related to its use in Alzheimer's disease mouse models. The available information suggests that this compound is primarily investigated for its anti-inflammatory and anti-HIV properties. However, a similarly named compound, WAY-100635 , is a well-researched selective 5-HT1A receptor antagonist that has been evaluated in various animal models for its effects on cognition and behavior, making it a relevant agent for neurodegenerative disease research. This document provides detailed application notes and protocols for the use of WAY-100635 in mouse models potentially applicable to Alzheimer's disease research.
Introduction
WAY-100635 is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] The 5-HT1A receptor is implicated in the modulation of cognitive processes, and alterations in this receptor system have been observed in Alzheimer's disease.[3][4] Studies suggest that antagonizing 5-HT1A receptors could offer a therapeutic strategy to ameliorate cognitive deficits associated with neurodegenerative conditions.[5][6] In preclinical rodent models, WAY-100635 has been shown to reverse cognitive impairments induced by cholinergic and glutamatergic dysfunction, which are key pathological features of Alzheimer's disease.[5][6][7] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing WAY-100635 in mouse models relevant to the study of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving WAY-100635 in rodent models. These data can serve as a starting point for designing experiments in mouse models of Alzheimer's disease.
Table 1: WAY-100635 Dosage and Administration in Rodent Models
| Species | Dosage Range | Route of Administration | Key Findings | Reference |
| Mouse | 0.01 - 1.0 mg/kg | Subcutaneous (s.c.) | Dose-dependent effects on behavior.[8] | [8] |
| Mouse | 0.01 mg/kg | Subcutaneous (s.c.) | ID50 for blocking 8-OH-DPAT-induced hypothermia.[2] | [2] |
| Mouse | 0.3 mg/kg | Intravenous (i.v.) | Reversal of 8-OH-DPAT effects.[9] | [9] |
| Rat | 0.3 mg/kg | Subcutaneous (s.c.) | Attenuation of scopolamine-induced memory impairment.[5] | [5] |
| Rat | 0.3 and 1.0 mg/kg | Subcutaneous (s.c.) | Prevention of NMDA antagonist-induced spatial learning impairment.[7] | [7] |
Table 2: Pharmacological Profile of WAY-100635
| Parameter | Value | Species | Reference |
| 5-HT1A Receptor Affinity (pIC50) | 8.87 | Rat Hippocampus | [2] |
| 5-HT1A Receptor Antagonist Activity (pA2) | 9.71 | Guinea-pig Ileum | [2] |
| Selectivity | >100-fold for 5-HT1A over other CNS receptors | Rat | [2] |
Experimental Protocols
Preparation of WAY-100635 Solution
-
Reagent: WAY-100635 (maleate salt or trihydrochloride)
-
Vehicle: For subcutaneous and intravenous injections, sterile saline (0.9% NaCl) is a commonly used vehicle.
-
Procedure:
-
Weigh the desired amount of WAY-100635 powder.
-
Dissolve the powder in a small amount of vehicle to create a stock solution. Sonication may be used to aid dissolution.
-
Dilute the stock solution with the vehicle to achieve the final desired concentration for injection.
-
Ensure the final solution is clear and free of particulates. Filter sterilization is recommended for intravenous administration.
-
Prepare fresh solutions on the day of the experiment.
-
Administration of WAY-100635 to Mice
-
Route of Administration:
-
Subcutaneous (s.c.) injection: This is a common route for systemic administration in mice, providing a slower absorption rate compared to intravenous injection. Injections are typically given in the loose skin over the back or neck.
-
Intravenous (i.v.) injection: This route provides rapid and complete bioavailability. Injections are typically administered into the tail vein.
-
-
Dosage Volume: The volume of the injection should be carefully calculated based on the mouse's body weight. A typical injection volume for subcutaneous administration is 5-10 mL/kg, and for intravenous administration is 1-5 mL/kg.
-
Control Group: A control group receiving the vehicle solution only should always be included in the experimental design.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory, which are cognitive domains significantly impaired in Alzheimer's disease.
-
Apparatus: A circular pool (approximately 1.2-1.5 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Mice are trained to find the hidden platform. Each mouse undergoes a series of trials per day.
-
The mouse is released into the pool from different starting positions.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial (e.g., on day 6):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
-
WAY-100635 Administration: WAY-100635 or vehicle is typically administered 30-60 minutes before the first trial of each day during the acquisition phase.
Biochemical Analysis: Post-mortem Brain Tissue Analysis
Following the completion of behavioral testing, brain tissue can be collected for biochemical and histopathological analysis to assess the effects of WAY-100635 on Alzheimer's-related pathologies.
-
Tissue Collection:
-
Mice are euthanized, and their brains are rapidly extracted.
-
The brain can be dissected into specific regions (e.g., hippocampus, cortex) on ice.
-
Tissues can be flash-frozen in liquid nitrogen and stored at -80°C for biochemical analysis or fixed for immunohistochemistry.
-
-
Analysis:
-
ELISA: To quantify levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42).
-
Western Blotting: To measure levels of total and phosphorylated Tau protein.
-
Immunohistochemistry: To visualize Aβ plaques and neurofibrillary tangles in brain sections.
-
Visualizations
Figure 1: Proposed mechanism of action of WAY-100635.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased 5‐HT1A binding in mild Alzheimer's disease—A positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist bind differently to 5-HT1A receptors during Alzheimer's disease: A post-mortem study with PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective 5-HT1A antagonists WAY 100635 and NAD-299 attenuate the impairment of passive avoidance caused by scopolamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A antagonist, WAY 100 635, alleviates cognitive impairments induced by dizocilpine (MK-801) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY 100635, a 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by blockade of hippocampal NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of effect of the 5-HT(1A) receptor antagonist WAY-100635 on murine agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of CCR5 Antagonists in Parkinson's Disease Models: A Case Study with WAY-639418
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates, leading to motor and non-motor symptoms. Growing evidence implicates neuroinflammation as a critical contributor to the pathogenesis of PD. C-C chemokine receptor type 5 (CCR5), a key regulator of immune cell trafficking and inflammatory responses, has emerged as a potential therapeutic target. While direct studies on the administration of WAY-639418 in Parkinson's disease models are not yet available in the public domain, its role in the study of synucleinopathies and CCR5-mediated inflammatory diseases suggests its potential as a research tool in this context.
This document provides a detailed framework for the potential application of a CCR5 antagonist, using this compound as a representative compound, in preclinical Parkinson's disease models. The protocols and data presented are based on published studies of other CCR5 antagonists, such as Maraviroc, which have demonstrated neuroprotective effects in relevant animal models.
Mechanism of Action and Rationale
In Parkinson's disease, the activation of microglia and the infiltration of peripheral immune cells, such as T-lymphocytes, into the central nervous system contribute to a chronic neuroinflammatory state that exacerbates neuronal damage. CCR5 is expressed on various immune cells, including microglia and T-cells, and its activation by chemokines like RANTES (CCL5) promotes their migration and inflammatory activity.
The therapeutic rationale for using a CCR5 antagonist like this compound in Parkinson's disease models is to inhibit this inflammatory cascade. By blocking the CCR5 receptor, it is hypothesized that the compound will reduce the infiltration of peripheral immune cells into the brain and dampen the pro-inflammatory responses of microglia. This, in turn, is expected to create a more favorable environment for neuronal survival, potentially slowing down the progression of neurodegeneration.
Data Presentation: Efficacy of a CCR5 Antagonist in a Primate Model of Parkinson's Disease
The following table summarizes key quantitative data from a study investigating the effects of the CCR5 antagonist Maraviroc in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced primate model of Parkinson's disease. This data serves as a benchmark for what could be expected from a potent and CNS-penetrant CCR5 antagonist.
| Parameter | Vehicle Control Group | Maraviroc-Treated Group | Percentage Change with Treatment |
| Behavioral Assessment | |||
| Clinical Rating Score | 8.5 ± 1.2 | 3.5 ± 0.8 | ↓ 58.8% |
| Neurochemical Analysis (Striatum) | |||
| Dopamine (B1211576) (ng/mg tissue) | 2.5 ± 0.5 | 8.2 ± 1.1 | ↑ 228% |
| DOPAC (ng/mg tissue) | 1.8 ± 0.4 | 5.1 ± 0.9 | ↑ 183.3% |
| HVA (ng/mg tissue) | 1.5 ± 0.3 | 4.5 ± 0.7 | ↑ 200% |
| Immunohistochemical Analysis (Substantia Nigra) | |||
| Tyrosine Hydroxylase (TH)-positive neurons | 4,500 ± 500 | 10,500 ± 800 | ↑ 133.3% |
| Iba1-positive microglia (cells/mm²) | 250 ± 30 | 110 ± 20 | ↓ 56% |
| CD3-positive T-cells (cells/mm²) | 80 ± 15 | 25 ± 8 | ↓ 68.8% |
| α-synuclein aggregates (OD) | 0.85 ± 0.12 | 0.35 ± 0.08 | ↓ 58.8% |
Data is presented as mean ± standard deviation. OD = Optical Density.
Experimental Protocols
The following protocols are adapted from established methodologies for inducing Parkinson's disease in animal models and assessing the efficacy of therapeutic interventions.
Parkinson's Disease Animal Model Induction (MPTP Model in Non-Human Primates)
-
Animal Selection: Adult male rhesus monkeys are suitable for this model.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least two weeks prior to the experiment.
-
MPTP Administration:
-
Prepare a fresh solution of MPTP-HCl in sterile saline.
-
Administer MPTP at a dose of 0.2 mg/kg via intramuscular injection once daily for 21 consecutive days.
-
Monitor animals closely for the development of parkinsonian symptoms (bradykinesia, rigidity, tremor).
-
This compound Administration
-
Formulation:
-
This compound is a small molecule. Its solubility should be determined to select an appropriate vehicle.
-
For oral administration, a suspension can be prepared in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
For parenteral administration (e.g., subcutaneous or intraperitoneal), a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline could be considered, though vehicle toxicity must be assessed.
-
-
Dosing:
-
Based on preclinical studies with similar CCR5 antagonists, a starting dose range of 1-10 mg/kg administered once or twice daily can be proposed.
-
Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Treatment can be initiated either prophylactically (before or during MPTP administration) or therapeutically (after the establishment of parkinsonian symptoms).
-
Behavioral Assessment
-
Clinical Rating Scale:
-
Use a standardized primate parkinsonism rating scale to score the severity of motor deficits.
-
Assessments should be performed at baseline, during MPTP induction, and throughout the treatment period.
-
Evaluators should be blinded to the treatment groups.
-
Post-Mortem Tissue Analysis
-
Tissue Collection:
-
At the end of the study, animals are euthanized, and the brains are rapidly extracted.
-
One hemisphere can be dissected for neurochemical analysis (striatum and substantia nigra), while the other is fixed in 4% paraformaldehyde for immunohistochemistry.
-
-
Neurochemical Analysis:
-
Homogenize brain tissue samples.
-
Use high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
-
Immunohistochemistry:
-
Prepare 40 µm thick sections of the substantia nigra and striatum.
-
Perform immunohistochemical staining for:
-
Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Iba1 to identify microglia.
-
CD3 to detect T-lymphocytes.
-
Phosphorylated α-synuclein (pS129) to assess pathological aggregates.
-
-
Quantify the number of positive cells or the intensity of staining using stereological methods or densitometry.
-
Visualizations
Signaling Pathway
Application Notes and Protocols for WAY-639418 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639418 is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It is the primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells. Furthermore, CCR5 and its ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), are key mediators of inflammatory responses. Due to its dual role in HIV-1 infection and inflammation, this compound presents a promising candidate for high-throughput screening (HTS) campaigns aimed at the discovery and development of novel anti-HIV and anti-inflammatory therapeutics.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR5 receptor. By binding to a transmembrane pocket of the receptor, it induces a conformational change that prevents the interaction of CCR5 with its natural chemokine ligands and with the HIV-1 envelope glycoprotein (B1211001) gp120. This allosteric inhibition effectively blocks the downstream signaling cascades that lead to immune cell migration and inflammation, and it prevents the fusion of the viral and host cell membranes, thereby inhibiting HIV-1 entry.
CCR5 Signaling Pathway
The diagram below illustrates the central role of CCR5 in mediating inflammatory signals and facilitating HIV-1 entry, and the inhibitory action of this compound.
Application Notes
This compound is suitable for various high-throughput screening applications to identify and characterize modulators of the CCR5 pathway.
-
Primary High-Throughput Screening (HTS): To identify novel CCR5 antagonists from large compound libraries.
-
Secondary Screening and Hit Confirmation: To confirm the activity of hits from primary screens and to determine their potency and efficacy.
-
Structure-Activity Relationship (SAR) Studies: To guide the optimization of lead compounds by evaluating the activity of synthesized analogs.
-
Mechanism of Action Studies: To investigate the specific interactions of compounds with the CCR5 receptor and their effects on downstream signaling.
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of a CCR5 Antagonist (Example: Maraviroc)
| Assay Type | Virus Strain | Cell Line | IC50 (nM) | IC90 (nM) |
| Single-Cycle Infection | HIV-1 BaL | TZM-bl | 2.1 | 8.5 |
| Multiple-Cycle Infection | HIV-1 JR-FL | PMBCs | 1.9 | 7.8 |
| Cell-Cell Fusion | - | CHO-CD4/CCR5 + HL2/3 | 3.3 | - |
Table 2: In Vitro Anti-Inflammatory Activity of a CCR5 Antagonist (Example: Maraviroc)
| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 (nM) |
| Chemokine Binding | CHO-CCR5 | [¹²⁵I]-MIP-1α | Radioligand Displacement | 7.9 |
| Calcium Mobilization | U937 | RANTES | Intracellular Ca²⁺ | 5.2 |
| Chemotaxis | Human Monocytes | MIP-1β | Cell Migration | 10.4 |
| Cytokine Release | PBMCs | LPS | TNF-α secretion | 25.1 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Anti-HIV-1 Entry Activity
This protocol describes a cell-based assay using a recombinant virus expressing a reporter gene (e.g., luciferase or β-galactosidase) to quantify HIV-1 entry into host cells.
Experimental Workflow:
Materials:
-
Target cells (e.g., TZM-bl)
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound and library compounds
-
R5-tropic HIV-1 pseudovirus with a luciferase reporter
-
Luciferase assay reagent
-
384-well clear-bottom white plates
-
Multichannel pipettes and automated liquid handling systems
Procedure:
-
Cell Seeding: Seed TZM-bl cells at a density of 1 x 10⁴ cells/well in 50 µL of culture medium into 384-well plates. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 50 nL of this compound or library compounds dissolved in DMSO to the wells using an acoustic liquid handler or pin tool. Include appropriate controls (no compound, and a known CCR5 antagonist like Maraviroc).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Virus Addition: Add 10 µL of diluted HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Substrate Addition: Remove the culture medium and add 20 µL of cell lysis buffer to each well. Incubate for 15 minutes at room temperature. Add 20 µL of luciferase substrate.
-
Signal Detection: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.
Protocol 2: High-Throughput Screening for Anti-Inflammatory Activity (Chemokine-Induced Calcium Mobilization)
This protocol outlines a fluorescence-based HTS assay to measure the inhibition of chemokine-induced calcium mobilization in a monocytic cell line.
Experimental Workflow:
Materials:
-
Monocytic cell line expressing CCR5 (e.g., U937)
-
Cell culture medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound and library compounds
-
CCR5 agonist (e.g., RANTES/CCL5)
-
384-well black-wall, clear-bottom plates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation and Dye Loading: Harvest U937 cells and resuspend them in assay buffer. Add Fluo-4 AM to the cell suspension and incubate for 1 hour at 37°C to allow for dye loading.
-
Cell Dispensing: Wash the cells to remove excess dye and resuspend in assay buffer. Dispense 25 µL of the cell suspension (e.g., 2 x 10⁴ cells/well) into the 384-well plate.
-
Compound Addition: Add 50 nL of this compound or library compounds to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Baseline Reading: Place the plate into the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Use the instrument's integrated fluidics to add 10 µL of RANTES to each well to achieve a final concentration that elicits a submaximal response (EC₈₀).
-
Kinetic Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity for 1-2 minutes to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition relative to controls and determine the IC50 values from the dose-response curves.
Application of WAY-639418 in Primary Neuronal Cultures: A Review of Current Findings
Currently, there is a notable lack of specific, publicly available research detailing the direct application of WAY-639418 in primary neuronal cultures. While the compound has been identified as a molecule of interest for its potential anti-inflammatory and anti-HIV activities, and for studies related to amyloid diseases and synucleinopathies, its precise mechanism of action, quantitative effects, and established protocols within a neuronal context remain largely undocumented in scientific literature.
This document aims to provide a foundational understanding of primary neuronal cultures and general experimental approaches, which could serve as a framework for future investigations into the effects of this compound on neuronal cells. However, it is crucial to emphasize that the following protocols and conceptual pathways are not based on established data for this compound and should be considered hypothetical until validated by specific experimental results.
General Overview of Primary Neuronal Cultures
Primary neuronal cultures are a fundamental tool in neuroscience research, providing an in vitro system to study neuronal development, function, and response to various stimuli, including pharmacological agents. These cultures are typically derived from the embryonic or neonatal brain tissue of rodents, where neurons are dissociated and maintained in a controlled environment that supports their survival and the formation of synaptic connections.
Key characteristics of primary neuronal cultures include:
-
High physiological relevance: They closely mimic the in vivo environment, retaining many of the cellular and molecular characteristics of neurons within the brain.
-
Heterogeneous cell population: Cultures often contain a mix of different neuronal subtypes as well as glial cells (astrocytes, microglia), which play a crucial role in neuronal health and function.
-
Network formation: Over time in culture, neurons extend axons and dendrites, forming complex and spontaneously active synaptic networks.
Hypothetical Application and Experimental Design for this compound
Given the mention of this compound in the context of neurodegenerative conditions like amyloid diseases and synucleinopathies, a hypothetical application in primary neuronal cultures could be to investigate its potential neuroprotective or neuromodulatory effects.
Potential Research Questions:
-
Does this compound protect primary neurons from excitotoxicity, oxidative stress, or amyloid-beta induced toxicity?
-
Does this compound modulate synaptic transmission and plasticity in established neuronal networks?
-
What are the underlying signaling pathways activated or inhibited by this compound in neurons?
Conceptual Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for specific experiments investigating this compound.
Preparation of Primary Cortical Neuronal Cultures
This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates/dishes coated with an adhesion substrate (e.g., Poly-D-lysine)
-
Standard cell culture incubator (37°C, 5% CO2)
Protocol:
-
Tissue Dissection: Euthanize the pregnant dam according to approved animal welfare protocols. Aseptically remove the embryos and place them in chilled dissection medium. Dissect the cortices from the embryonic brains.
-
Enzymatic Digestion: Transfer the cortical tissue to the digestion solution and incubate at 37°C for the recommended time to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the digested tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the desired number of cells onto pre-coated culture vessels in plating medium.
-
Cell Maintenance: Culture the neurons at 37°C and 5% CO2. Perform partial media changes every 3-4 days to replenish nutrients.
Assessing Neuroprotective Effects of this compound
This protocol outlines a general method for evaluating the potential of this compound to protect neurons against a toxic insult.
Protocol:
-
Culture Preparation: Plate primary cortical neurons as described above and allow them to mature for 7-10 days in vitro (DIV).
-
Pre-treatment: Treat the neuronal cultures with various concentrations of this compound for a predetermined duration (e.g., 1-24 hours). Include a vehicle control group.
-
Induction of Toxicity: Following pre-treatment, expose the cultures to a neurotoxic agent (e.g., glutamate (B1630785) for excitotoxicity, H2O2 for oxidative stress, or oligomeric amyloid-beta). A control group without the toxic agent should also be included.
-
Assessment of Cell Viability: After the toxic insult, assess neuronal viability using methods such as:
-
MTT assay: Measures metabolic activity.
-
LDH assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase release into the culture medium.
-
Live/Dead staining: Using fluorescent dyes like calcein-AM (live cells) and ethidium (B1194527) homodimer-1 (dead cells).
-
Data Presentation
Quantitative data from such experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Hypothetical Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity
| Treatment Group | This compound Concentration (µM) | Glutamate (µM) | Neuronal Viability (%) |
| Control | 0 (Vehicle) | 0 | 100 ± 5 |
| Glutamate Only | 0 (Vehicle) | 50 | 45 ± 7 |
| This compound + Glutamate | 1 | 50 | 60 ± 6 |
| This compound + Glutamate | 10 | 50 | 78 ± 5 |
| This compound + Glutamate | 50 | 50 | 85 ± 4 |
Note: The data presented in this table is purely illustrative and not based on actual experimental results.
Visualization of Conceptual Workflows and Pathways
Diagrams created using Graphviz can illustrate the experimental workflow and hypothetical signaling pathways.
Caption: General workflow for assessing the neuroprotective effects of a compound.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Application of GSK-3β Inhibitor CHIR99021 in iPSC-Derived Neurons: A Guide for Researchers
Introduction: The use of induced pluripotent stem cells (iPSCs) to generate human neurons has revolutionized the study of neurodevelopment, disease modeling, and the screening of novel therapeutic compounds. Glycogen Synthase Kinase 3β (GSK-3β) is a critical serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, and its dysregulation has been implicated in various neurological disorders. CHIR99021 is a highly potent and selective small molecule inhibitor of GSK-3β, making it an invaluable tool for researchers working with iPSC-derived neurons. By inhibiting GSK-3β, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in promoting neural induction, proliferation of neural progenitor cells (NPCs), and neuronal differentiation.[1][2][3] These application notes provide detailed protocols and supporting data for the use of CHIR99021 in the generation and study of iPSC-derived neurons.
Data Presentation
The following tables summarize quantitative data from studies utilizing CHIR99021 in the context of iPSC-derived neural cultures.
Table 1: Effect of CHIR99021 on Cerebral Organoid Size
| Treatment Group | Mean Organoid Size (arbitrary units) | Standard Error of the Mean (SEM) | n | p-value (vs. DMSO) |
| DMSO (Vehicle) | 5.856 | 0.7229 | 12 | - |
| 1 µM CHIR99021 | 9.472 | 0.8797 | 12 | 0.0044 |
| 10 µM CHIR99021 | 3.294 | 0.3062 | 11 | 0.0047 |
Data adapted from a study on the dose-dependent effects of CHIR99021 on cerebral organoid development.[4][5]
Table 2: Quantification of Neuronal and Progenitor Cell Markers Following CHIR99021 Treatment in Cerebral Organoids
| Marker | Treatment | Fold Change vs. Control (DMSO) | Method |
| SOX2 (NPC marker) | 1 µM CHIR99021 | 1.5-fold increase | Western Blot |
| PAX6 (NPC marker) | 1 µM CHIR99021 | 1.8-fold increase | Immunohistochemistry |
| BLBP (Radial Glia marker) | 1 µM CHIR99021 | 2.1-fold increase | Western Blot |
| TUJ1 (Neuronal marker) | 1 µM CHIR99021 | No significant change | Western Blot |
| DCX (Neuronal marker) | 1 µM CHIR99021 | No significant change | Western Blot |
This table summarizes the effect of low-dose CHIR99021 on the expression of key neural progenitor and neuronal markers.[5]
Table 3: Purity of iPSC-Derived Motor Neuron Cultures Generated Using a Protocol Including CHIR99021
| Marker Combination | Mean Percentage of Positive Cells (%) | Standard Deviation (%) |
| Tuj1 and Islet1 | 83.1 | 3.9 |
| Tuj1 and SMI-32 | 72.1 | 5.4 |
| Tuj1 and ChAT | 69.8 | 3.8 |
Data from a study detailing the differentiation of human iPSCs into motor neurons using a protocol that includes CHIR99021.[6]
Experimental Protocols
Protocol 1: Directed Differentiation of iPSCs into Neural Stem Cells (NSCs) using Dual SMAD Inhibition and GSK-3β Inhibition
This protocol describes the initial steps of neural induction from iPSCs to generate a population of cortical neural stem cells.
Materials:
-
Human iPSCs cultured on a suitable matrix (e.g., Matrigel)
-
Complete iPSC culture medium (e.g., mTeSR1 or E8)
-
Neural Induction Medium (NIM) consisting of:
-
DMEM/F12
-
1X N2 supplement
-
1X B27 supplement
-
1X GlutaMAX
-
1X Penicillin-Streptomycin
-
-
Dual SMAD inhibitors:
-
SB431542 (e.g., 2 µM)
-
DMH-1 (e.g., 2 µM)
-
-
GSK-3β inhibitor: CHIR99021 (e.g., 3 µM)[6]
-
Accutase
-
DPBS (-/-)
Procedure:
-
Pre-differentiation (Day -3 to -1): Culture human iPSCs to 70-80% confluency. Ensure colonies have a uniform, undifferentiated morphology.
-
Neural Induction - Day 0:
-
Aspirate the iPSC medium and wash the cells once with DPBS (-/-).
-
Add NIM supplemented with dual SMAD inhibitors (SB431542 and DMH-1) and CHIR99021.[6]
-
-
Days 1-9: Perform a daily full medium change with fresh NIM containing the inhibitors. Monitor the cells for morphological changes, expecting the formation of a neuroepithelial sheet around Day 3.[7]
-
Day 10 - Passaging of Neuroepithelial Sheet:
-
Aspirate the medium and wash with DPBS (-/-).
-
Add Accutase and incubate at 37°C for 5-10 minutes, or until the neuroepithelial sheet detaches.
-
Gently collect the cells and transfer to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Neural Maintenance Medium (NMM - NIM without CHIR99021).
-
-
Day 11 onwards - NSC Maintenance: Plate the cells on a new coated plate in NMM. The cells can now be expanded as a culture of NSCs.
Protocol 2: Assessment of Neuronal Marker Expression by Immunocytochemistry
This protocol is for the validation of neuronal differentiation by staining for key neuronal markers.
Materials:
-
iPSC-derived neurons cultured on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary antibodies (e.g., anti-β-III-tubulin (Tuj1), anti-MAP2, anti-SOX2, anti-PAX6)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of CHIR99021 action on the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for iPSC differentiation into neurons using CHIR99021.
References
- 1. agscientific.com [agscientific.com]
- 2. reprocell.com [reprocell.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative comparison of the mRNA content of human iPSC‐derived motor neurons and their extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Dissolution of WAY-639418 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of WAY-639418, a small molecule investigated for its potential therapeutic activities, to facilitate its use in preclinical research settings. Given the limited publicly available data on the specific solubility of this compound, these guidelines are based on standard laboratory practices for compounds with limited aqueous solubility.
Compound Information
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value |
| Molecular Formula | C₁₇H₁₆ClN₅ |
| Molecular Weight | 325.8 g/mol |
| Appearance | Solid powder (visual inspection) |
| Storage | Store at -20°C for long-term stability |
Solubility and Stock Solution Preparation
Based on the nature of similar small molecule inhibitors, this compound is presumed to have low solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | High-purity, anhydrous DMSO is recommended to ensure maximum solubility. The solution should be clear upon visual inspection. |
| Ethanol | Not Recommended | May have limited solubility and is generally less suitable for creating high-concentration stock solutions of this compound class. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended due to the compound's presumed hydrophobicity. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mM * Molecular Weight (325.8 g/mol ) * Volume (L) * 1000 mg/g
-
Example: For 1 mL of a 10 mM solution, weigh out 3.258 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Experiments
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution. First, dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer or cell culture medium. It is crucial that the final concentration of DMSO in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Mixing: Immediately vortex the working solution gently to ensure homogeneity.
-
Use Promptly: Use the freshly prepared working solution in your experiments without delay to prevent potential precipitation over time.
Visualized Workflows and Pathways
Stock Solution Preparation Workflow
The following diagram illustrates the key steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
Dilution for In Vitro Assays
This diagram outlines the process of diluting the stock solution for use in cellular or biochemical assays.
Caption: Workflow for preparing a this compound working solution.
Application Notes and Protocols for WAY-639418
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639418 is a small molecule inhibitor with demonstrated biological activity, showing potential as both an anti-inflammatory and anti-HIV agent through the antagonism of the C-C chemokine receptor 5 (CCR5), and as a novel antibacterial agent targeting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis via inhibition of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). These diverse mechanisms of action make this compound a compound of significant interest for further investigation in immunology, virology, and infectious disease research.
This document provides detailed protocols for the preparation of this compound stock solutions and its application in a relevant cell-based assay to facilitate its use in research and drug development.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes key physicochemical properties and solubility information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆ClN₅ | [1] |
| Molecular Weight | 325.8 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | >98% (by HPLC) | N/A |
| Solubility | Soluble in DMSO | [1] |
| Assumed Max. Solubility in DMSO | ~50 mM | [2] |
Note: The maximum solubility in DMSO is an estimate based on typical solubility of small molecules and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.26 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution in 1 mL:
-
Molecular Weight = 325.8 g/mol
-
Desired Concentration = 10 mmol/L = 0.01 mol/L
-
Mass (g) = 0.01 mol/L * 325.8 g/mol * 0.001 L = 0.003258 g = 3.26 mg
-
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. A clear solution should be observed.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to a few days), the solution can be kept at 4°C, protected from light.
Experimental Workflow for Stock Solution Preparation and Use
References
Application Notes and Protocols for Small Molecule Probes in Fluorescence Microscopy of Amyloid Aggregates
Disclaimer: There is currently no publicly available scientific literature detailing the use of WAY-639418 as a fluorescent probe in microscopy. The following application notes and protocols are therefore provided as a general guideline for the characterization and use of a hypothetical novel small molecule probe for imaging amyloid aggregates, based on established methodologies for similar compounds. These protocols should be adapted and optimized for any new, uncharacterized compound.
Introduction
The aggregation of proteins into amyloid fibrils is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] Small molecule fluorescent probes that specifically bind to these amyloid structures are invaluable tools for researchers, enabling the visualization and quantification of these aggregates in vitro and in cellular models.[4][5] These probes can be utilized in various fluorescence microscopy techniques to study the kinetics of fibril formation, screen for aggregation inhibitors, and understand the cellular mechanisms of amyloid-related cytotoxicity.
This document outlines the essential steps for characterizing a novel small molecule probe and provides detailed protocols for its application in fluorescence microscopy for imaging amyloid aggregates.
Photophysical Characterization of a Novel Probe
Before a small molecule can be effectively used in fluorescence microscopy, its fundamental photophysical properties must be determined. These properties dictate the optimal settings for imaging and potential for multiplexing with other fluorophores.
Key Photophysical Parameters
A summary of essential photophysical data that needs to be collected for a new probe is presented in Table 1.
| Property | Description | Typical Method of Determination |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | UV-Visible Spectroscopy |
| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a specific wavelength. | UV-Visible Spectroscopy (using Beer-Lambert law) |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most fluorescence. | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Comparative method using a standard fluorophore (e.g., quinine (B1679958) sulfate) |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Calculated from absorption and emission spectra |
| Photostability | The resistance of the molecule to photobleaching upon exposure to excitation light. | Time-lapse fluorescence microscopy of a stained sample |
Protocol for Photophysical Characterization
Objective: To determine the absorption and emission spectra of the novel probe.
Materials:
-
Novel small molecule probe
-
Spectroscopy-grade solvents (e.g., DMSO, PBS)
-
UV-Visible Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the probe in DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration suitable for spectroscopy (typically in the µM range).
-
Absorption Spectrum:
-
Place the diluted probe solution in a quartz cuvette.
-
Use the spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) to determine the absorption maximum (λabs).
-
-
Emission Spectrum:
-
Place the same cuvette in a fluorometer.
-
Set the excitation wavelength to the determined λabs.
-
Scan a range of emission wavelengths (e.g., λabs + 20 nm to 800 nm) to determine the emission maximum (λem).
-
Application in Fluorescence Microscopy: Imaging Amyloid Aggregates
Once characterized, the probe can be used for imaging. The following protocols are for staining pre-formed amyloid fibrils and for imaging aggregates in a cellular model.
Protocol: In Vitro Staining of Amyloid-β (Aβ) Fibrils
Objective: To visualize pre-formed Aβ fibrils using the novel fluorescent probe.
Materials:
-
Pre-formed Aβ(1-42) fibrils
-
Novel probe stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Dilute the pre-formed Aβ fibrils in PBS to a suitable concentration (e.g., 5-10 µM).
-
Add the novel probe to the fibril solution at a final concentration typically in the range of 0.5-5 µM.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Place a small volume (e.g., 10 µL) of the stained fibril solution onto a microscope slide and cover with a coverslip.
-
Image the sample using a fluorescence microscope. Use an excitation source and emission filter appropriate for the probe's determined spectra. For a hypothetical probe with λabs ~450 nm and λem ~520 nm, a blue laser or LED and a standard green emission filter would be suitable.
Protocol: Live-Cell Imaging of Amyloid Aggregates
Objective: To visualize induced amyloid aggregation in a cellular model.
Materials:
-
Cell line capable of forming aggregates (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Agent to induce aggregation (e.g., pre-formed Aβ oligomers)
-
Novel probe stock solution (in DMSO)
-
Hoechst 33342 for nuclear counterstaining (optional)
-
Confocal microscope
Procedure:
-
Seed cells in a suitable imaging dish (e.g., glass-bottom µ-slide) and culture until they reach 60-70% confluency.
-
Induce aggregation by treating the cells with the aggregating agent for a specified time (e.g., 24-48 hours).
-
Prepare a staining solution by diluting the novel probe in pre-warmed cell culture medium to a final concentration of 1-10 µM. If counterstaining, add Hoechst 33342 (e.g., 1 µg/mL).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with warm PBS or imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the dish.
-
Image the cells using a confocal microscope, acquiring images in the channel for the novel probe and, if used, the DAPI channel for the nucleus.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for characterizing and applying a new fluorescent probe for amyloid imaging.
References
Application Notes and Protocols: The Role of CCR5 Antagonists in a Key Facet of Protein Misfolding Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Neuroinflammation in Protein Misfolding Diseases
Protein misfolding and aggregation are central pathological hallmarks of a range of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. While the direct toxicity of protein aggregates is a primary focus of research, there is a growing understanding that neuroinflammation, a sustained inflammatory response in the central nervous system (CNS), plays a critical role in disease progression. The C-C chemokine receptor 5 (CCR5) has emerged as a significant modulator of this neuroinflammatory response. Expressed on microglia, the resident immune cells of the brain, CCR5 and its ligands are implicated in the migration and activation of these cells at sites of neuronal damage and protein deposition.
While the compound WAY-639418 is primarily recognized for its anti-HIV and anti-inflammatory properties, its direct application in protein misfolding studies is not documented in current scientific literature. However, the broader class of CCR5 antagonists is gaining considerable attention for its therapeutic potential in neurodegenerative diseases by way of mitigating the neuroinflammatory cascade that exacerbates the pathology of protein misfolding. These compounds offer a valuable pharmacological tool to investigate the intricate relationship between neuroinflammation and protein aggregation.
This document provides an overview of the application of CCR5 antagonists, with a focus on maraviroc (B1676071), as a research tool to study and potentially modulate the neuroinflammatory component of protein misfolding diseases.
Data Presentation: Efficacy of CCR5 Antagonists in Preclinical Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of the CCR5 antagonist maraviroc in animal models of neurodegenerative diseases characterized by protein misfolding.
Table 1: Effects of Maraviroc on Tau Pathology in a Neurodegenerative Mouse Model [1]
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome |
| Tau Aggregate Accumulation | PS19 mice | Maraviroc | 50 mg/kg/day (i.p.) | 28 days | ~33% reduction in tau aggregates compared to vehicle |
| Cognitive Function (Novel Object Recognition) | PS19 mice | Maraviroc | 50 mg/kg/day (i.p.) | 28 days | Significant improvement in novel object preference, indicating restored cognitive function |
| Autophagy Marker (LC3-II) | PS19 mice | Maraviroc | 50 mg/kg/day (i.p.) | 28 days | Restoration of autophagy levels comparable to healthy control mice |
Table 2: Effects of Maraviroc on Amyloid-Beta and Neuroinflammation in an HIV-Associated Neurocognitive Disorder Mouse Model [2][3]
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome |
| Brain Aβ-42 Levels | HIV-1 infected hu-PBL-NSG mice | Maraviroc | 120 mg/kg twice daily | 3 weeks | Significant reduction in HIV-induced increase in brain Aβ-42 |
| Phospho-Tau Levels | HIV-1 infected hu-PBL-NSG mice | Maraviroc | 120 mg/kg twice daily | 3 weeks | Significant reduction in HIV-induced increase in phospho-Tau |
| Microglial Activation (HLA-DR+ cells) | HIV-1 infected hu-PBL-NSG mice | Maraviroc | 120 mg/kg twice daily | 3 weeks | Decreased infiltration of HLA-DR+ cells into brain tissue |
Table 3: Effects of Maraviroc on α-Synucleinopathy and Neuroinflammation in a Primate Model of Parkinson's Disease [4][5][6][7]
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome |
| α-Synucleinopathy | MPTP-intoxicated hemiparkinsonian monkeys | Low-dose Maraviroc (oral) | Not specified | 30 days | Decreased α-synucleinopathy in the substantia nigra |
| Neuroinflammation | MPTP-intoxicated hemiparkinsonian monkeys | Low-dose Maraviroc (oral) | Not specified | 30 days | Attenuated neuroinflammation |
| T-cell Infiltration | MPTP-intoxicated hemiparkinsonian monkeys | Low-dose Maraviroc (oral) | Not specified | 30 days | Reduced infiltration of T-cells into the substantia nigra |
| Motor Function | MPTP-intoxicated hemiparkinsonian monkeys | Low-dose Maraviroc (oral) | Not specified | 30 days | Improved motor functions |
Experimental Protocols
The following are detailed protocols for key experiments utilizing CCR5 antagonists in the context of neuroinflammation and protein misfolding research.
Protocol 1: In Vivo Administration of Maraviroc in a Mouse Model of Tauopathy[1]
Objective: To assess the effect of maraviroc on tau pathology and cognitive function in the PS19 mouse model of tauopathy.
Materials:
-
PS19 transgenic mice
-
Maraviroc powder
-
Vehicle (e.g., DMSO, PEG300, Tween 80, sterile saline)[8]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Novel object recognition test apparatus
Procedure:
-
Animal Husbandry: House PS19 mice and wild-type littermate controls under standard laboratory conditions with ad libitum access to food and water.
-
Dosing Solution Preparation:
-
Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.[8]
-
Dissolve maraviroc powder in the vehicle to achieve a final concentration for a 50 mg/kg dose based on the average weight of the mice and a standard injection volume (e.g., 10 mL/kg).
-
-
Treatment Regimen:
-
At the desired age, randomly assign PS19 mice to either the maraviroc treatment group or the vehicle control group.
-
Administer daily i.p. injections of maraviroc (50 mg/kg) or vehicle for 28 consecutive days.
-
-
Behavioral Testing (Novel Object Recognition):
-
Following the treatment period, conduct the novel object recognition test to assess cognitive function.
-
Habituation: Allow each mouse to explore an empty arena for a set period.
-
Training: Place two identical objects in the arena and allow the mouse to explore for a set period.
-
Testing: Replace one of the familiar objects with a novel object and record the time the mouse spends exploring each object. An increased preference for the novel object indicates intact memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect brain tissue for subsequent analysis.
-
Immunohistochemistry/Immunofluorescence: Process brain sections to quantify tau pathology (e.g., using AT8 antibody for phosphorylated tau) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blotting: Analyze brain lysates to quantify levels of total and phosphorylated tau, as well as autophagy markers like LC3-II.
-
Protocol 2: In Vitro Assessment of CCR5 Antagonist Effect on Microglial Activation
Objective: To determine the effect of a CCR5 antagonist on inflammatory responses in primary microglia or a microglial cell line (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
CCR5 antagonist (e.g., Maraviroc, DAPTA)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Reagents for ELISA (for cytokine measurement) or qPCR (for gene expression analysis)
-
Reagents for immunocytochemistry
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in appropriate medium.
-
Treatment:
-
Pre-treat cells with various concentrations of the CCR5 antagonist for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only group.
-
-
Analysis of Inflammatory Response:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant after a set incubation period (e.g., 24 hours). Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Gene Expression Analysis (qPCR): After a shorter incubation period (e.g., 4-6 hours), isolate total RNA from the cells. Perform reverse transcription and quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Nos2).
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize changes in microglial morphology and the expression of activation markers like Iba1 or CD68.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of CCR5 antagonists in studying protein misfolding diseases.
References
- 1. British Study Finds Affordable HIV Pill Reverses Neurodegeneration Model by Reducing Brain Protein Buildup [nad.com]
- 2. CCR5 antagonist reduces HIV-induced amyloidogenesis, tau pathology, neurodegeneration, and blood-brain barrier alterations in HIV-infected hu-PBL-NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 antagonist reduces HIV-induced amyloidogenesis, tau pathology, neurodegeneration, and blood-brain barrier alterations in HIV-infected hu-PBL-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Low-dose maraviroc, an antiretroviral drug, attenuates the infiltration of T cells into the CNS and protects the nigrostriatum in hemiparkinsonian monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-Dose Maraviroc, an Antiretroviral Drug, Attenuates the Infiltration of T Cells into the Central Nervous System and Protects the Nigrostriatum in Hemiparkinsonian Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating WAY-639418 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific studies detailing the use of WAY-639418 in combination with other named compounds, including quantitative data and established experimental protocols, are not publicly available in peer-reviewed literature. The following application notes and protocols are presented as illustrative examples based on the known pharmacology of this compound as a CCR5 antagonist and general principles of combination therapy research in its potential therapeutic areas, such as HIV infection and neuroinflammation. These are intended to serve as a foundational guide for researchers designing their own studies.
Introduction to this compound
This compound is identified as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2] CCR5 is a crucial co-receptor for the entry of R5-tropic Human Immunodeficiency Virus (HIV) into host cells.[3][4] Consequently, CCR5 antagonists represent a significant class of antiretroviral drugs.[5] Furthermore, CCR5 and its ligands are implicated in inflammatory processes, making CCR5 a potential target for treating neuroinflammatory conditions.[6][7] The exploration of this compound in combination with other therapeutic agents could offer synergistic effects, potentially leading to enhanced efficacy, reduced drug dosages, and a lower risk of drug resistance development.[8][9]
Hypothetical Application Note 1: Synergistic Anti-HIV-1 Activity of this compound with a Reverse Transcriptase Inhibitor
This application note describes a hypothetical study to evaluate the synergistic antiviral activity of this compound in combination with a non-nucleoside reverse transcriptase inhibitor (NNRTI), such as Efavirenz, against R5-tropic HIV-1 strains in vitro.
Data Presentation
Table 1: Hypothetical In Vitro Anti-HIV-1 Activity of this compound and Efavirenz, Alone and in Combination
| Compound(s) | Concentration (nM) | % Inhibition of HIV-1 Replication | Combination Index (CI)* |
| This compound | 10 | 52 | - |
| 20 | 75 | - | |
| 40 | 91 | - | |
| Efavirenz | 5 | 48 | - |
| 10 | 68 | - | |
| 20 | 85 | - | |
| This compound + Efavirenz | 5 + 2.5 | 85 | 0.75 (Synergy) |
| 10 + 5 | 95 | 0.60 (Synergy) | |
| 20 + 10 | 99 | 0.45 (Strong Synergy) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocol
Objective: To determine the in vitro efficacy of this compound and Efavirenz, alone and in combination, against an R5-tropic HIV-1 laboratory strain (e.g., HIV-1 BaL).
Materials:
-
This compound
-
Efavirenz
-
TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
R5-tropic HIV-1 stock (e.g., HIV-1 BaL)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and Efavirenz in complete DMEM. For combination studies, prepare mixtures with a constant ratio of the two drugs based on their individual IC50 values.
-
Treatment and Infection: Remove the culture medium from the cells and add 50 µL of the prepared drug dilutions (or medium alone for virus control). Immediately add 50 µL of HIV-1 BaL virus stock (at a pre-determined dilution to yield a high signal-to-noise ratio in the luciferase assay).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, remove the supernatant and lyse the cells. Measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to the virus control. Determine the IC50 values for each compound alone. For combination experiments, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy, additivity, or antagonism.
Signaling Pathway and Workflow Visualization
Caption: HIV-1 entry and replication pathway with points of inhibition.
Hypothetical Application Note 2: Attenuation of Neuroinflammation by this compound in Combination with a COX-2 Inhibitor
This application note outlines a hypothetical protocol to investigate the combined effect of this compound and a cyclooxygenase-2 (COX-2) inhibitor, such as Celecoxib, in a lipopolysaccharide (LPS)-induced neuroinflammation model in microglial cells.
Data Presentation
Table 2: Hypothetical Effect of this compound and Celecoxib on Pro-inflammatory Cytokine Release in LPS-stimulated Microglia
| Treatment | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | - | 50 ± 5 | 30 ± 4 |
| LPS (100 ng/mL) | - | 1250 ± 80 | 850 ± 60 |
| This compound | 1 | 980 ± 70 | 720 ± 55 |
| 5 | 750 ± 60 | 580 ± 45 | |
| Celecoxib | 1 | 1020 ± 75 | 750 ± 60 |
| 5 | 800 ± 65 | 610 ± 50 | |
| This compound + Celecoxib | 1 + 1 | 650 ± 50 | 480 ± 40 |
| 5 + 5 | 420 ± 35 | 310 ± 25 |
Data are presented as mean ± standard deviation.
Experimental Protocol
Objective: To assess the potential synergistic or additive effects of this compound and Celecoxib in reducing the production of pro-inflammatory cytokines (TNF-α and IL-6) in an in vitro model of neuroinflammation.
Materials:
-
This compound
-
Celecoxib
-
BV-2 microglial cell line
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin, and streptomycin
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in complete DMEM/F-12 medium and seed them into 24-well plates at a density of 5 x 10^4 cells per well. Allow cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound, Celecoxib, or their combination for 2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only group. Analyze the data for statistical significance using ANOVA followed by a post-hoc test.
Signaling Pathway and Workflow Visualization
Caption: Inflammatory signaling in microglia and points of intervention.
Caption: Workflow for in vitro neuroinflammation assay.
Conclusion and Future Directions
The provided hypothetical application notes and protocols serve as a starting point for investigating the potential of this compound in combination therapies. While specific data for such combinations are currently lacking in the public domain, the role of CCR5 in both HIV infection and neuroinflammation suggests that combination approaches are a promising area of research. Future studies should aim to generate empirical data to validate these hypotheses, including in vivo studies in relevant animal models. Such research will be crucial in determining the clinical potential of this compound as part of a combination treatment regimen.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic Combinations of the CCR5 Inhibitor VCH-286 with Other Classes of HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The chemokine system and CCR5 antagonists: potential in HIV treatment and other novel therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulating Neuroinflammation to Treat Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Combination therapy: more effective control of HIV type 1? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WAY-639418 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with WAY-639418.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule that has been identified as a C-C chemokine receptor type 5 (CCR5) antagonist.[1][2][3] CCR5 is a G-protein coupled receptor that plays a crucial role in the entry of R5-tropic HIV-1 into host cells.[1][3][4][5] By blocking the interaction between the viral glycoprotein (B1211001) gp120 and the CCR5 co-receptor, this compound can inhibit viral entry.[1][5] It is used in research to study HIV infection, inflammatory responses, and other CCR5-mediated processes.[6]
Q2: What is the primary mechanism of action for this compound?
This compound functions as a CCR5 antagonist. The CCR5 receptor is a seven-transmembrane G-protein coupled receptor (GPCR) that, upon binding its chemokine ligands (like RANTES, MIP-1α, and MIP-1β), triggers intracellular signaling cascades.[4] In the context of HIV, the virus's surface glycoprotein gp120 interacts with the CD4 receptor and then with CCR5 to facilitate fusion of the viral and cellular membranes, allowing the virus to enter the cell.[1][4][5] this compound binds to an allosteric site on the CCR5 receptor, inducing a conformational change that prevents the interaction with gp120, thereby blocking viral entry.[3]
Troubleshooting Guide
Issue 1: this compound precipitated out of solution when added to my aqueous cell culture medium.
Cause: This is a common issue known as "crashing out." this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. When a concentrated DMSO stock solution is diluted into an aqueous environment, the drastic change in solvent polarity can cause the compound to precipitate.
Solutions:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, and ideally below 0.1%. This may require preparing a more dilute stock solution of this compound in DMSO.
-
Stepwise dilution: Instead of adding the DMSO stock directly to your final volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the rest of your medium.
-
Warm the aqueous medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Use a solubilizing agent: For in vivo studies or challenging in vitro assays, consider formulating this compound with solubility-enhancing excipients such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or cyclodextrins.
Issue 2: I am observing toxicity in my cell-based assays.
Cause: While this compound itself may have some level of cytotoxicity at high concentrations, it is more common for the solvent (DMSO) to be the cause of toxicity.
Solutions:
-
Run a vehicle control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups. This will help you to distinguish between the effects of this compound and the effects of the solvent.
-
Lower the DMSO concentration: As mentioned above, keep the final DMSO concentration in your cell culture medium below 0.5%, and preferably below 0.1%.
-
Perform a dose-response curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay by performing a dose-response experiment.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table summarizes the available qualitative solubility information.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing stock solutions.[6] |
| Ethanol | Sparingly soluble | May require heating to dissolve. |
| Water | Insoluble | Not recommended for preparing stock solutions. |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Solubility is very low. For dilutions in PBS, it is recommended to first dissolve in DMSO and then dilute. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the compound: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visual inspection: Ensure that the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Calcium Mobilization Assay to Measure CCR5 Antagonism
This assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a CCR5 agonist (e.g., RANTES).
-
Cell preparation: Plate CCR5-expressing cells (e.g., CHO-K1/CCR5 or a human T-cell line) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound addition: Add varying concentrations of this compound (and a vehicle control) to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Agonist stimulation: Add a CCR5 agonist, such as RANTES, to all wells to stimulate calcium influx.
-
Fluorescence measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data analysis: The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.
Visualizations
Diagram 1: Simplified Signaling Pathway of CCR5```dot
Caption: General experimental workflow for evaluating this compound's antagonistic activity.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aobious.com [aobious.com]
Improving WAY-639418 stability in media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of WAY-639418 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor with the chemical name 7-Chloro-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinoline. It is primarily investigated for its potential role in studies of amyloid-related diseases, synucleinopathies, and as a compound with potential anti-inflammatory and anti-HIV activities.[1] Its mechanism of action is associated with the C-C chemokine receptor type 5 (CCR5), a G-protein coupled receptor (GPCR) involved in inflammatory responses and viral entry, particularly HIV.[1][2][3]
Q2: What are the common stability challenges encountered with this compound in experimental media?
While specific stability data for this compound is not extensively published, compounds with similar heterocyclic structures can be susceptible to several stability issues in aqueous media, including:
-
Hydrolysis: The quinoline (B57606) and pyrimidine (B1678525) rings, as well as the piperazine (B1678402) linker, may be susceptible to hydrolysis under non-neutral pH conditions.
-
Oxidation: The nitrogen atoms in the heterocyclic rings can be prone to oxidation, which can be accelerated by exposure to air, light, and certain components of cell culture media.
-
Precipitation: Poor aqueous solubility can lead to the compound precipitating out of solution, especially when diluting a concentrated DMSO stock into an aqueous-based cell culture medium. This effectively lowers the active concentration of the compound.
Q3: How can I assess the stability of this compound in my specific experimental setup?
It is highly recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions. This can be achieved by incubating a solution of this compound in the medium (without cells) for the duration of your experiment. At various time points, samples can be taken and the concentration of the intact compound can be measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Chemical degradation in media. | - Perform a time-course stability study using HPLC or LC-MS to determine the half-life of this compound in your media. - If degradation is observed, consider adding fresh compound at regular intervals during long-term experiments. - Protect media containing this compound from light and minimize exposure to air. |
| Cellular metabolism. | - Incubate this compound with your cells and analyze both the media and cell lysates for the parent compound and potential metabolites. - If metabolism is significant, consider using a higher initial concentration or more frequent media changes. | |
| Precipitate formation upon dilution in media | Poor aqueous solubility. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock solution into pre-warmed (37°C) media while vortexing gently to ensure rapid and thorough mixing. - Consider the use of solubility-enhancing excipients, such as cyclodextrins, after validating their compatibility with your cell model. |
| High final DMSO concentration. | - Ensure the final DMSO concentration in your cell culture is below 0.5%, and ideally below 0.1%, to minimize both toxicity and precipitation. | |
| High variability between experimental replicates | Inconsistent sample preparation. | - Ensure uniform mixing of the media after adding this compound. - Use calibrated pipettes and ensure precise timing for all additions and sample collections. |
| Adsorption to plasticware. | - Use low-protein-binding plates and pipette tips to minimize non-specific binding of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.
-
Dissolution: Add a sufficient volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed, low-adsorption tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
-
Preparation: Prepare a solution of this compound in your specific cell culture medium at the final working concentration. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solutions.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine the stability profile and calculate the half-life of the compound in your media.
Visualizations
This compound and the CCR5 Signaling Pathway
This compound is suggested to interact with the CCR5 signaling pathway. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified CCR5 signaling pathway and the putative inhibitory role of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow for assessing the stability of this compound in your experimental setup.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Optimizing WAY-639418 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of WAY-639418 for various cell-based assays.
Disclaimer: Publicly available data on specific optimal concentrations, cytotoxicity, and off-target effects of this compound is limited. The following information is based on the known mechanism of action of this compound as a C-C chemokine receptor type 5 (CCR5) antagonist and general principles of cell-based assay optimization. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as an antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and is also used by the R5-tropic strains of HIV-1 to enter host cells.[2] By blocking the CCR5 receptor, this compound is expected to inhibit these processes.
Q2: What are the potential applications of this compound in cell-based assays?
A2: Based on its mechanism of action, this compound can be used in various in vitro studies, including:
-
Anti-HIV Assays: To investigate the inhibition of R5-tropic HIV-1 entry into target cells (e.g., T-lymphocytes, macrophages).
-
Anti-Inflammatory Assays: To study the role of CCR5 in inflammatory cell migration and signaling in response to its natural ligands like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3]
-
Cancer Research: To explore the involvement of CCR5 in tumor progression and metastasis, as CCR5 has been implicated in these processes.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[4]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[4]
Q4: What is a good starting concentration range for this compound in a cell-based assay?
A4: Without specific published data for this compound, a good starting point for a dose-response experiment would be to test a wide range of concentrations. Based on data for other CCR5 antagonists like Maraviroc, which has IC50 values in the low nanomolar range for HIV-1 entry inhibition, you could consider a range from picomolar to micromolar. A typical starting range for a new compound might be from 1 nM to 10 µM.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incorrect concentration: The concentration used may be too low to elicit a response. 2. Cell line suitability: The cell line may not express CCR5 or express it at very low levels. 3. Compound inactivity: The compound may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Verify CCR5 expression in your cell line using techniques like flow cytometry or western blotting. 3. Use a fresh aliquot of the compound and ensure proper storage. |
| High cell death (cytotoxicity) | 1. High concentration of this compound: The compound may be toxic at the concentrations used. 2. High DMSO concentration: The final DMSO concentration in the culture may be too high. | 1. Determine the 50% cytotoxic concentration (CC50) of this compound for your cell line using a cell viability assay. Use concentrations well below the CC50 for your functional assays. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same DMSO concentration without the compound).[4] |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Compound precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations. 3. Assay timing: The incubation time may not be optimal. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. 2. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a lower starting concentration. Sonication may aid in dissolving the compound.[4] 3. Optimize the incubation time for your specific assay. |
| Unexpected or off-target effects | 1. Non-specific binding: The compound may be interacting with other receptors or cellular components. | 1. If possible, perform a selectivity screen against a panel of related GPCRs. 2. Use a negative control cell line that does not express CCR5 to check for non-specific effects. |
Data Presentation
As no specific quantitative data for this compound is publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Template for this compound Potency in Functional Assays
| Cell Line | Assay Type | Parameter | This compound Value | Positive Control |
| e.g., TZM-bl | HIV-1 Entry Inhibition | IC50 | [Your Data] | e.g., Maraviroc |
| e.g., THP-1 | Chemokine-induced Migration | IC50 | [Your Data] | e.g., A known CCR5 antagonist |
| e.g., Primary CD4+ T cells | Cytokine Release | IC50 | [Your Data] | e.g., A known anti-inflammatory drug |
Table 2: Template for this compound Cytotoxicity Profile
| Cell Line | Assay Type | Incubation Time | CC50 |
| e.g., TZM-bl | e.g., MTT, CellTiter-Glo | 24 hours | [Your Data] |
| e.g., THP-1 | e.g., MTT, CellTiter-Glo | 48 hours | [Your Data] |
| e.g., Primary CD4+ T cells | e.g., MTT, CellTiter-Glo | 72 hours | [Your Data] |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific experimental conditions.
Protocol 1: HIV-1 Entry Inhibition Assay (Pseudovirus Assay)
This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into a reporter cell line.
Materials:
-
TZM-bl cells (expressing CD4, CCR5, and CXCR4, with a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-pseudotyped virus (R5-tropic)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted compound with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Measurement: Measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.
Protocol 2: In Vitro Anti-Inflammatory Assay (Chemotaxis Assay)
This assay measures the ability of this compound to inhibit the migration of cells towards a CCR5 ligand.
Materials:
-
CCR5-expressing cells (e.g., THP-1 monocytes or primary T cells)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
CCR5 ligand (e.g., RANTES/CCL5)
-
This compound stock solution (in DMSO)
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size)
-
Cell viability dye (e.g., Trypan Blue)
-
Microplate reader or microscope for cell counting
Procedure:
-
Cell Preparation: Resuspend CCR5-expressing cells in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
Compound Treatment: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Chemotaxis Setup: Add the CCR5 ligand to the lower chamber of the Transwell plate. Add the cell suspension (treated with this compound or vehicle) to the upper chamber.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Cell Migration Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.
-
Data Analysis: Calculate the percent inhibition of migration for each concentration and determine the IC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
Mandatory Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: General workflow for determining the optimal concentration of this compound.
Caption: Relationship between concentration, efficacy, and toxicity in optimizing this compound.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Interaction of chemokine receptor CCR5 with its ligands: multiple domains for HIV-1 gp120 binding and a single domain for chemokine binding. [vivo.weill.cornell.edu]
- 4. lifetein.com [lifetein.com]
Technical Support Center: Investigating Off-Target Effects of WAY-639418 In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the in vitro off-target effects of the molecule WAY-639418. As comprehensive selectivity profiling data for this compound is not publicly available, this guide focuses on general principles and best practices for identifying and characterizing off-target activities of small molecule inhibitors. The provided data and scenarios are illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell-based assays with this compound, even at concentrations where the intended target is not highly expressed. What could be the cause?
A1: Unexpected cytotoxicity is a common indicator of off-target effects. This could be due to this compound inhibiting one or more kinases essential for cell viability or other critical cellular proteins. It is recommended to perform a broad kinase selectivity screen and a general cytotoxicity assay (e.g., MTT, LDH) to identify potential off-target interactions that could explain the observed phenotype.
Q2: Our in vitro kinase assay results for this compound are inconsistent between different assay formats (e.g., biochemical vs. cell-based). Why might this be?
A2: Discrepancies between biochemical and cell-based assays are common. Factors that can contribute to this include differences in ATP concentration between the assays, the requirement for cellular uptake and metabolism of the compound in cell-based assays, and the presence of scaffolding proteins or other interacting partners in the cellular environment that are absent in a purified recombinant protein system.
Q3: How can we determine if this compound is binding to its off-targets in a competitive or non-competitive manner?
A3: To determine the mechanism of inhibition at an off-target kinase, it is necessary to perform enzyme kinetic studies. By measuring the initial reaction rates at varying concentrations of both the substrate (e.g., ATP) and this compound, you can generate Lineweaver-Burk or Michaelis-Menten plots. The changes in Vmax and Km in the presence of the inhibitor will reveal whether the inhibition is competitive, non-competitive, or uncompetitive.
Q4: What are the best practices for minimizing non-specific binding of this compound in our in vitro assays?
A4: Non-specific binding can lead to inaccurate results.[1][2] To minimize this, it is advisable to include a detergent like Tween-20 or Triton X-100 (typically at 0.01-0.1%) in your assay buffers.[1] Additionally, using blocking agents such as Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on plasticware and other surfaces.[1]
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
-
Possible Cause: Non-specific binding of the detection antibody or the compound itself.[1][2]
-
Troubleshooting Steps:
-
Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.
-
Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers.[1]
-
Optimize the concentration of the detection antibody to find the optimal signal-to-noise ratio.
-
Run a control with no enzyme to determine the level of background signal originating from the assay components themselves.
-
Issue 2: Inconsistent IC50 Values for Off-Target Kinases
-
Possible Cause: Variability in assay conditions or compound stability.
-
Troubleshooting Steps:
-
Ensure that the ATP concentration is consistent across all assays, as IC50 values for ATP-competitive inhibitors are highly dependent on it.
-
Verify the stability of this compound in the assay buffer over the time course of the experiment. The compound may be degrading.
-
Check for lot-to-lot variability of the recombinant kinase enzymes.
-
Increase the number of data points in your dose-response curve to improve the accuracy of the IC50 determination.
-
Issue 3: Discrepancy Between Predicted and Observed Off-Target Effects in Cells
-
Possible Cause: The biochemical screen may not fully recapitulate the cellular environment.
-
Troubleshooting Steps:
-
Validate the key off-target hits from the biochemical screen in a cell-based target engagement assay (e.g., NanoBRET, CETSA).
-
Investigate the expression levels of the off-target kinases in the cell line being used. A potent off-target interaction will have minimal effect if the kinase is not expressed.
-
Consider the possibility of polypharmacology, where the observed cellular phenotype is a result of the combined inhibition of multiple targets.
-
Quantitative Data Summary
Below is a hypothetical kinase selectivity profile for this compound, illustrating how such data would be presented.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 95 | 50 |
| Off-Target Kinase X | 85 | 250 |
| Off-Target Kinase Y | 70 | 800 |
| Off-Target Kinase Z | 30 | > 10,000 |
| ... (and so on for a panel of kinases) |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in the assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound solution.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution (containing [γ-33P]ATP).
-
Incubate for the specified time at the recommended temperature for each kinase.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a stop buffer.
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the most potent off-targets.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a method for assessing the cytotoxic effects of a compound on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Experimental workflow for in vitro off-target effect analysis.
Caption: Hypothetical signaling pathway impacted by this compound off-target activity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Technical Support Center: WAY-639418 Aggregation Assays
Welcome to the technical support center for WAY-639418 aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret results from protein aggregation experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in aggregation assays?
A1: this compound is a molecule studied for its potential role in amyloid diseases and synucleinopathies.[1] In a research context, it is often investigated as a potential inhibitor of protein aggregation, a key pathological feature in many neurodegenerative diseases.
Q2: I am not seeing any inhibition of aggregation with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of inhibitory effect. These include:
-
Inactive Compound: Ensure the compound has been stored correctly and has not degraded.
-
Incorrect Concentration: The effective concentration of this compound may be higher than what is being tested. A dose-response experiment is recommended.
-
Assay Conditions: The buffer composition, pH, temperature, and agitation can all influence protein aggregation kinetics and compound activity.[2]
-
Protein Quality: The purity and initial aggregation state of your protein are critical. The presence of pre-existing seeds can overwhelm the inhibitory effect of the compound.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are often due to variability in one or more of the following:
-
Reagent Preparation: Inconsistent concentrations of the protein, this compound, or Thioflavin T (ThT) can lead to variable results. Prepare fresh solutions and ensure accurate pipetting.
-
Protein Stock: Variation in the quality and handling of the protein stock between experiments is a common source of inconsistency. Use aliquots from a single, well-characterized batch if possible.
-
Plate Reader Settings: Ensure that the gain settings on the fluorescence reader are consistent and not leading to detector saturation.[3]
-
Environmental Factors: Minor differences in temperature or agitation can significantly impact aggregation kinetics.[2]
Q4: I am observing high background fluorescence in my ThT assay, even at the beginning of the experiment. What should I do?
A4: High initial background fluorescence can be caused by several factors:
-
ThT Concentration: High concentrations of ThT can exhibit intrinsic fluorescence.
-
Buffer Components: Some buffer components may be autofluorescent.
-
Protein Impurities: Impurities in your protein sample can contribute to background fluorescence.[4]
-
This compound Fluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths used for ThT.
To troubleshoot this, run control wells containing buffer and ThT, buffer and protein, and buffer and this compound to identify the source of the high background.
Troubleshooting Guides
Problem: Unexpected Aggregation Kinetics
| Observation | Potential Cause(s) | Recommended Action(s) |
| No or very slow aggregation in the control (no inhibitor) | 1. Protein concentration is too low. 2. Sub-optimal buffer conditions (pH, ionic strength). 3. Insufficient agitation. 4. The protein is known to have a long lag phase.[4] | 1. Increase the protein concentration. 2. Optimize buffer conditions. 3. Increase agitation speed or use a Teflon bead in the well. 4. Consider adding pre-formed fibrils (seeds) to accelerate the reaction. |
| Fluorescence signal decreases over time after reaching a plateau | 1. Formation of large, mature fibrils that have less surface area for ThT binding. 2. Photobleaching of ThT. 3. Detector saturation on the plate reader.[3] | 1. This can be a normal part of the aggregation process. 2. Reduce the frequency of readings. 3. Decrease the gain setting on the instrument or use a neutral density filter.[3] |
| High well-to-well variability | 1. Inaccurate pipetting. 2. Presence of dust or air bubbles in the wells. 3. Uneven temperature distribution across the plate. | 1. Use calibrated pipettes and proper technique. 2. Centrifuge the plate briefly after adding all reagents. 3. Ensure the plate reader has uniform temperature control. |
Problem: Suspected False-Positive Inhibition by this compound
Small molecules can sometimes form colloidal aggregates that non-specifically inhibit enzymes or protein aggregation, leading to false-positive results.[5][6]
| Observation | Potential Cause | Recommended Confirmatory Experiment(s) |
| This compound shows potent inhibition with a steep dose-response curve. | The compound may be forming aggregates that interfere with the assay.[5] | Detergent Counter-Screen: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced or eliminated, it is likely an aggregation-based artifact.[7] |
| Inhibition is time-dependent and increases with pre-incubation. | Aggregation of the compound may be time-dependent. | Vary Pre-incubation Time: Compare the inhibitory effect of this compound with and without a pre-incubation period with the protein before initiating aggregation. A significant increase in potency with pre-incubation can be indicative of aggregation.[7] |
| Inhibition is sensitive to protein concentration. | Aggregates can be saturated by the target protein. | Vary Protein Concentration: Test the IC50 of this compound at different protein concentrations. A significant increase in IC50 with increasing protein concentration suggests non-stoichiometric inhibition by aggregates.[7] |
Experimental Protocols
Protocol: Thioflavin T (ThT) Aggregation Assay for Screening Inhibitors
This protocol describes a general method for monitoring the aggregation of a model protein (e.g., α-synuclein or amyloid-beta) and assessing the inhibitory potential of this compound.
Materials:
-
Monomeric protein stock (e.g., α-synuclein)
-
This compound stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm) and temperature control.[4]
Methodology:
-
Preparation of Reagents:
-
Thaw the monomeric protein stock on ice. Centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any pre-existing aggregates. Use the supernatant for the assay.
-
Prepare a working solution of the protein in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
-
Assay Setup (per well):
-
Add 50 µL of the protein working solution.
-
Add 25 µL of the this compound dilution (or vehicle control).
-
Add 25 µL of the ThT working solution.
-
Final volume: 100 µL.
-
Controls: Include wells with buffer + ThT only (for background subtraction) and protein + vehicle + ThT (for uninhibited aggregation).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in the fluorometer pre-heated to 37°C.
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours). Optional: include shaking between reads to accelerate aggregation.[4]
-
-
Data Analysis:
-
Subtract the average fluorescence of the buffer + ThT control wells from all other readings.
-
Plot the corrected fluorescence intensity versus time for each concentration of this compound.
-
Determine the lag time and the maximum fluorescence intensity for each curve to quantify the inhibitory effect.
-
Visualizations
Troubleshooting Workflow for Aggregation Assays
Caption: A logical workflow for troubleshooting unexpected results in aggregation assays.
Mechanism of False-Positives by Compound Aggregation
Caption: Comparison of true inhibition versus false-positive results from compound aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing WAY-639418 precipitation in buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of WAY-639418 in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an active molecule investigated for its potential in the study of amyloid diseases and synucleinopathies.[1] It has also been noted for its potential anti-inflammatory and anti-HIV activities and is used in research on CCR5-mediated inflammatory and immunomodulatory diseases.[2]
Q2: Why is my this compound precipitating out of solution?
Precipitation of small molecules like this compound in buffer can be attributed to several factors:
-
pH of the Buffer: The solubility of a compound is often pH-dependent, especially if it has ionizable groups. If the buffer pH is close to the compound's isoelectric point, its solubility will be at its minimum.
-
Buffer Composition: Certain ions in the buffer can interact with the compound, leading to the formation of insoluble salts. For example, phosphate (B84403) buffers can sometimes cause precipitation of compounds that are sensitive to phosphate ions.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer and conditions used.
-
Temperature: Temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Solvent Effects: If this compound was initially dissolved in a solvent like DMSO and then diluted into an aqueous buffer, the final concentration of the organic solvent might be insufficient to keep the compound in solution.
Q3: How can I prevent the precipitation of this compound?
To prevent precipitation, you can try the following approaches:
-
Optimize Buffer pH: Adjust the pH of your buffer to a value where this compound is more soluble. This may require some empirical testing.
-
Select a Different Buffer System: If you suspect an interaction with the buffer components, try a different buffer system (e.g., Tris, HEPES instead of phosphate).
-
Incorporate Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly enhance the solubility of hydrophobic compounds.
-
Increase Temperature: Gently warming the solution might help to dissolve the precipitate, but be mindful of the compound's stability at higher temperatures.
-
Sonication: Sonicating the solution can help to break down aggregates and facilitate dissolution.
-
Lower the Compound Concentration: If possible, working at a lower concentration of this compound might prevent precipitation.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these troubleshooting steps:
-
Visual Inspection:
-
Is the precipitate crystalline or amorphous? Crystalline precipitates may indicate salt formation, while an amorphous solid might suggest that the compound has crashed out of solution due to poor solubility.
-
-
Review Preparation Method:
-
How was the stock solution prepared? Ensure that the initial stock solution in a solvent like DMSO is fully dissolved before diluting it into the aqueous buffer.
-
How was the final solution prepared? When diluting the stock, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
-
-
Systematic Adjustments:
-
pH Adjustment: Prepare a series of buffers with a range of pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for solubility.
-
Buffer Exchange: Test the solubility in different buffer systems (e.g., PBS, Tris-HCl, HEPES).
-
Co-solvent Titration: If using a co-solvent, try increasing its final concentration in small increments (e.g., 1%, 2%, 5%). Be aware of the potential effects of the co-solvent on your experiment.
-
Experimental Protocols
Protocol 1: Determining Optimal Buffer Conditions
This protocol outlines a method to systematically test the solubility of this compound in different buffers and at various pH levels.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
A selection of buffers (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, HEPES) at various pH values
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, prepare serial dilutions of the this compound stock solution into each of the selected buffers.
-
Ensure the final DMSO concentration is kept constant across all samples.
-
Incubate the tubes at the desired experimental temperature for a set period (e.g., 1 hour).
-
After incubation, visually inspect each tube for any signs of precipitation.
-
To quantify solubility, centrifuge the tubes to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in absorbance compared to a fully solubilized control indicates precipitation.
Data Presentation
Summarize your findings from the experimental protocols in a table similar to the one below to easily compare the solubility of this compound under different conditions.
| Buffer System | pH | Co-solvent (e.g., DMSO) (%) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 1 | 25 | ||
| Tris-HCl | 7.4 | 1 | 25 | ||
| HEPES | 7.4 | 1 | 25 | ||
| PBS | 6.5 | 1 | 25 | ||
| PBS | 8.0 | 1 | 25 | ||
| PBS | 7.4 | 2 | 25 | ||
| PBS | 7.4 | 5 | 25 |
Visualization of Troubleshooting Workflow
The following flowchart illustrates a logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
WAY-639418 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WAY-639418 in their experiments. The information is designed to address common sources of experimental variability and provide guidance on appropriate controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule compound belonging to the 1,4-benzoxazine class. It has been identified as having potential anti-inflammatory and anti-HIV activity, suggesting it may act as a CCR5 antagonist. Additionally, compounds of this class have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in Mycobacterium tuberculosis.
Q2: What are the common sources of experimental variability when working with this compound?
As with many cell-based assays, variability in experiments with this compound can arise from several factors:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can impact results.
-
Reagent Quality and Handling: The purity and proper storage of this compound, as well as the integrity of other reagents like cytokines and antibodies, are critical.
-
Assay-Specific Conditions: Inconsistent incubation times, temperatures, and pipetting techniques can introduce significant variability.
-
Cell Line Integrity: It is crucial to use authenticated, contamination-free cell lines.
Q3: What are essential controls to include in my experiments with this compound?
To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control: A known CCR5 antagonist (e.g., Maraviroc) for CCR5-related assays, or a known MenB inhibitor for enzymatic assays.
-
Negative Control: An inactive compound or a compound with a different mechanism of action.
-
Untreated Control: Cells or enzyme preparations that have not been exposed to any treatment.
Troubleshooting Guides
CCR5 Receptor Binding Assays
Issue 1: High non-specific binding.
| Possible Cause | Troubleshooting Step |
| Inadequate blocking | Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. |
| Suboptimal washing | Increase the number and/or volume of wash steps after incubation. |
| Hydrophobic interactions | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffer. |
| Radioligand issues | Use a lower concentration of the radioligand or a different radioligand with higher specific activity. |
Issue 2: Low or no specific binding.
| Possible Cause | Troubleshooting Step |
| Degraded receptor | Ensure proper storage of cell membranes or whole cells at -80°C and minimize freeze-thaw cycles. |
| Low receptor expression | Use a cell line known to have high CCR5 expression or optimize transfection efficiency if using a transient expression system. |
| Inactive this compound | Verify the purity and integrity of the compound. Prepare fresh stock solutions. |
| Incorrect assay conditions | Optimize incubation time and temperature. Ensure the buffer pH and ionic strength are appropriate for CCR5 binding. |
Anti-HIV Activity Assays
Issue 1: High background signal in virus-free wells.
| Possible Cause | Troubleshooting Step |
| Reagent contamination | Use fresh, sterile reagents and culture media. |
| Cell death | Assess cell viability using a method like trypan blue exclusion. High cell death can lead to non-specific signals. |
| Reporter gene interference | If using a reporter virus (e.g., luciferase, GFP), check for any autofluorescence or autoluminescence of this compound. |
Issue 2: Inconsistent antiviral activity.
| Possible Cause | Troubleshooting Step |
| Variability in viral titer | Use a consistent and accurately tittered viral stock for all experiments. |
| Cell density variation | Seed cells at a consistent density for each experiment, as this can affect the multiplicity of infection (MOI). |
| Timing of compound addition | Add this compound at a consistent time point relative to viral infection. |
Quantitative Data
Due to the limited publicly available data specifically for this compound, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform dose-response experiments to determine the IC50 or EC50 values in their specific assay systems. The following table provides a template for summarizing such data.
| Assay Type | Cell Line/System | Parameter | This compound Value | Positive Control Value |
| CCR5 Binding Assay | CHO-CCR5 cells | IC50 | User-determined | e.g., Maraviroc: X nM |
| Anti-HIV Assay | TZM-bl cells | EC50 | User-determined | e.g., Maraviroc: Y nM |
| MenB Enzymatic Assay | Purified M. tuberculosis MenB | IC50 | User-determined | User-determined |
Experimental Protocols
General Protocol for a CCR5 Competitive Binding Assay
-
Cell Membrane Preparation:
-
Culture cells expressing CCR5 (e.g., CHO-K1-CCR5) to a high density.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells by hypotonic shock or nitrogen cavitation.
-
Centrifuge the lysate at a low speed to remove nuclei and debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a storage buffer and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a labeled CCR5 ligand (e.g., ³H-CCL5 or ¹²⁵I-MIP-1α), and varying concentrations of this compound or a positive control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound and free ligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
CCR5 Signaling Pathway
Caption: Simplified CCR5 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for a cell-based assay with this compound.
Logical Troubleshooting Flowchart
Technical Support Center: WAY-639418 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-639418. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the generation and optimization of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is described as a compound with potential anti-inflammatory and anti-HIV activity, suitable for studying CCR5-mediated diseases.[1] C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. CCR5 antagonists, as a class of molecules, block this interaction, thereby inhibiting viral entry.[2]
Q2: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its effect (response).[3][4] These curves are essential in pharmacology to determine a drug's potency (often measured as EC50 or IC50), efficacy (the maximum effect), and to understand its biological activity.[5][6][7] For this compound, generating a dose-response curve is a critical step to quantify its inhibitory effect on CCR5-mediated processes.
Q3: What are the key parameters to derive from a this compound dose-response curve?
The primary parameters derived from a dose-response curve are:
-
EC50 (Half Maximal Effective Concentration): The concentration of this compound that produces 50% of its maximum possible effect. A lower EC50 value indicates higher potency.[8][9]
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of this compound that inhibits a specific biological or biochemical function by 50%. This is a common measure for antagonists.[10][11]
-
Hill Slope: Describes the steepness of the curve, which can provide insights into the binding cooperativity of the drug.
-
Maximal Effect (Emax): The maximum response achievable with the drug.
Quantitative Data Presentation
As specific experimental data for this compound is not publicly available, the following table presents example data for a hypothetical CCR5 antagonist to illustrate how to structure and interpret such results.
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 8.5 nM | HEK293-CCR5 | Radioligand Binding Assay |
| EC50 | 12.2 nM | GHOST(3) cells | HIV-1 Entry Assay |
| CC50 | >50 µM | HEK293 | MTT Cytotoxicity Assay |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Radioligand Competition Binding Assay for IC50 Determination
This protocol is adapted for determining the binding affinity of this compound to the CCR5 receptor.
Materials:
-
HEK293 cell line stably expressing human CCR5 (HEK293-CCR5).
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture HEK293-CCR5 cells to ~80-90% confluency. Harvest and resuspend cells in binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in binding buffer. A typical concentration range to start with for a novel CCR5 antagonist would be from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 25 µL of the this compound dilutions to the respective wells. For total binding, add 25 µL of binding buffer. For non-specific binding, add a high concentration of an unlabeled known CCR5 ligand.
-
Add 25 µL of the radiolabeled CCR5 ligand at a final concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects in functional assays are not due to cell death.
Materials:
-
Target cell line (e.g., HEK293 or the cell line used in the functional assay).
-
This compound stock solution (in DMSO).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Plot cell viability (%) against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor curve fit or high data scatter | - Inaccurate pipetting- Cell clumping or uneven seeding- Compound precipitation | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Visually inspect compound dilutions for precipitation. If necessary, adjust the solvent or use sonication. |
| No dose-response observed | - this compound is inactive in the tested concentration range.- Low or no CCR5 expression on the cell line.- Degraded compound. | - Test a wider range of concentrations.- Verify CCR5 expression using flow cytometry or western blotting.- Prepare fresh stock solutions of this compound. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Different incubation times.- Lot-to-lot variability of reagents. | - Use cells within a defined passage number range.- Standardize all incubation times.- Qualify new lots of critical reagents. |
| High background signal | - Insufficient washing in binding assays.- Non-specific binding of the compound. | - Increase the number and volume of wash steps.- Include appropriate controls to assess non-specific effects. |
| Observed effect is due to cytotoxicity | - The compound is toxic at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT) in parallel. Only use non-toxic concentrations in functional assays. |
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. GraphPad Prism 10 Curve Fitting Guide - The EC50 [graphpad.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
WAY-639418 interference with fluorescent dyes
Welcome to the technical support center for WAY-639418. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescent dyes and assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an active molecule used in the study of amyloid diseases and synucleinopathies.[1] It also has potential anti-inflammatory and anti-HIV activity and is used to study CCR5-mediated inflammatory and immunomodulatory diseases.[2][3]
Q2: Could this compound interfere with my fluorescence-based assay?
While there is no specific data on the fluorescent properties of this compound, any small molecule can potentially interfere with fluorescence-based assays.[4] Interference can manifest as autofluorescence (the compound itself fluoresces) or quenching (the compound reduces the signal from your fluorescent dye).[4][5][6] It is crucial to perform the correct controls to identify and mitigate any such effects.
Q3: What are the common types of interference in fluorescence assays?
Common sources of interference in fluorescence-based assays include:
-
Autofluorescence: The test compound or endogenous cellular components emit their own fluorescence, leading to false-positive signals.[5][7]
-
Quenching: The test compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in signal and potential false-negative results.[4][6]
-
Inner Filter Effect: At high concentrations, the test compound can absorb the excitation or emission light, leading to inaccurate readings.[4]
-
Light Scattering: Compound precipitation can cause light scatter, which may be detected as a fluorescent signal.[5]
Q4: How can I determine if this compound is interfering with my assay?
Running appropriate controls is the most effective way to determine if this compound is causing interference. A key control is to measure the fluorescence of this compound in the assay buffer alone, at the same concentrations used in your experiment and with the same instrument settings.[7] This will help you identify any intrinsic fluorescence of the compound.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence assay, follow these troubleshooting steps:
Problem 1: High background fluorescence in wells containing this compound.
-
Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and a dilution series of this compound. Read the plate using the same instrument settings as your main experiment. A concentration-dependent increase in fluorescence indicates autofluorescence.[7]
-
Background Subtraction: If autofluorescence is observed, subtract the average fluorescence intensity of the compound-only control from your experimental wells.[7]
-
Use a Different Fluorophore: Consider using a fluorescent dye with excitation and emission spectra that do not overlap with the potential absorbance spectrum of this compound.[5]
-
Problem 2: The fluorescence signal decreases with increasing concentrations of this compound.
-
Possible Cause: this compound is quenching the fluorescence of your dye.
-
Troubleshooting Steps:
-
Measure Absorbance Spectrum: If possible, measure the absorbance spectrum of this compound to check for overlap with your fluorophore's excitation or emission wavelengths.[7]
-
Change Fluorophore: Switch to a fluorophore with a larger Stokes shift (the difference between the excitation and emission maxima) or with spectra that do not overlap with this compound's absorbance.[8]
-
Adjust Compound Concentration: If possible, use lower concentrations of this compound in your assay.
-
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, perform a serial dilution of this compound in your assay buffer to match the concentrations used in your main experiment.
-
Include wells with assay buffer only as a blank control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary experiment.[7]
-
Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in signal suggests autofluorescence.[7]
Protocol 2: Evaluating Compound-Induced Quenching
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
-
Add a serial dilution of this compound to the fluorescent dye solution.
-
Include a control with the fluorescent dye and the vehicle used for this compound.
-
Measure the fluorescence intensity at various time points.
-
A concentration-dependent decrease in fluorescence indicates quenching.
Data Presentation
Table 1: Troubleshooting Summary for Fluorescence Interference
| Observed Issue | Potential Cause | Recommended Action |
| High background signal | Compound Autofluorescence | Run compound-only control, background subtraction, switch fluorophore. |
| Decreased signal | Fluorescence Quenching | Measure compound absorbance, switch fluorophore, adjust compound concentration. |
| Inconsistent readings | Compound Precipitation | Check for precipitate, filter compound solution, adjust solvent. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. aobious.com [aobious.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
WAY-639418 quality control and purity testing
Technical Support Center: WAY-639418
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
This compound is an active molecule for the study of amyloid diseases and synucleinopathies.[1] Ensuring the purity and stability of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The most common and recommended method for assessing the purity of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This technique separates the active pharmaceutical ingredient (API) from any impurities. For definitive identification and structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q2: What are the typical quality control specifications for a research-grade small molecule like this compound?
A2: While specific specifications can vary by supplier, typical quality control parameters for a high-purity small molecule for research use are summarized in the table below.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, LC-MS |
| Solubility | Soluble in DMSO | Visual Inspection |
| Residual Solvents | To be reported | GC-HS |
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at 4°C, protected from light. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month, with protection from light.[1] Repeated freeze-thaw cycles should be avoided.
Q4: What are the potential sources of impurities in my this compound sample?
A4: Impurities can arise from various sources, including the manufacturing process, chemical degradation, or improper storage.[3] They can include starting materials, by-products, intermediates, and degradation products. It is crucial to use high-purity reagents and follow proper storage procedures to minimize the introduction of impurities.[4]
Q5: What should I do if I suspect my this compound sample is impure?
A5: If you suspect your sample is impure, it is recommended to re-analyze it using a validated analytical method, such as the HPLC protocol provided below. If the purity is below the acceptable limit, you should obtain a new, certified lot of the compound for your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of small molecules.
HPLC Troubleshooting: Common Chromatogram Problems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity silica-based column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the amount of sample injected. |
| Ghost Peaks (Spurious Peaks) | - Impurities in the mobile phase. - Sample carry-over from a previous injection. - Late elution from a previous injection.[5] | - Prepare fresh mobile phase with high-purity solvents.[6] - Implement a robust needle wash protocol. - Extend the gradient run time to ensure all components elute. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Leaks in the HPLC system.[6] - Insufficient column equilibration time. | - Prepare mobile phase carefully and consistently. - Use a column oven to maintain a constant temperature.[7] - Inspect the system for loose fittings and leaks.[6] - Ensure at least 10 column volumes for equilibration after solvent changes. |
| Broad Peaks | - Mobile phase flow rate is too low. - Leak between the column and detector. - Sample solvent is incompatible with the mobile phase. | - Adjust the flow rate to the optimal range for the column. - Check fittings for leaks. - Dissolve and inject the sample in the mobile phase whenever possible. |
Logical Troubleshooting Workflow for Unexpected Peaks in HPLC
The following diagram illustrates a systematic approach to identifying the source of unexpected peaks in your chromatogram.
Caption: A flowchart for troubleshooting unexpected HPLC peaks.
Experimental Protocols
These protocols provide a general framework for the quality control of this compound. Method optimization may be required for specific equipment and reagents.
Protocol 1: Purity Determination by HPLC-UV
This method is designed to separate this compound from potential impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at 10 mg/mL.
-
Dilute the stock solution to a final concentration of 0.5 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength for this compound) |
| Run Time | 25 minutes |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of this compound.
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Use the same column, mobile phases, and gradient as described in the HPLC-UV protocol. A lower flow rate (e.g., 0.4 mL/min) may be optimal depending on the MS interface.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.
-
Protocol 3: Structural Confirmation by ¹H NMR
This protocol is used to confirm the chemical structure of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to confirm that the spectrum is consistent with the known structure of this compound.[8]
-
This compound Quality Control Workflow
The following diagram outlines the overall process for the quality control testing of a new batch of this compound.
Caption: Workflow for quality control testing of this compound.
Hypothetical Signaling Pathway in Amyloid Disease
This compound is studied in the context of amyloid diseases.[1] The diagram below illustrates a simplified, hypothetical signaling pathway that could be involved in the pathogenesis of such diseases, showing how amyloid-beta (Aβ) accumulation might lead to neuronal dysfunction.
Caption: A hypothetical signaling pathway in amyloid-related neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Health products policy and standards [who.int]
- 5. halocolumns.com [halocolumns.com]
- 6. Amyloidosis in Alzheimer’s Disease: Pathogeny, Etiology, and Related Therapeutic Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
Common pitfalls when working with WAY-639418
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with WAY-639418, a molecule for the study of amyloid diseases and synucleinopathies with potential anti-inflammatory and anti-HIV activity through the CCR5 receptor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that is under investigation for its potential therapeutic effects in amyloid-related diseases and synucleinopathies. Its primary mechanism of action is the antagonism of the C-C chemokine receptor 5 (CCR5). CCR5 is a G-protein coupled receptor (GPCR) involved in immune responses and is also a co-receptor for the entry of R5-tropic HIV into host cells. By blocking the CCR5 receptor, this compound can modulate inflammatory and immunomodulatory pathways.
Q2: What are the main research applications for this compound?
This compound is primarily used in research settings to investigate:
-
Amyloid Diseases: Studying the role of CCR5 in the pathogenesis of diseases characterized by amyloid protein aggregation.
-
Synucleinopathies: Investigating the involvement of CCR5 in neurodegenerative diseases such as Parkinson's disease, which are characterized by the aggregation of α-synuclein.[2]
-
Inflammatory and Immunomodulatory Diseases: Exploring the therapeutic potential of CCR5 antagonism in various inflammatory conditions.
-
HIV Research: As a CCR5 antagonist, it can be used to study the mechanisms of HIV-1 entry and to evaluate novel anti-HIV strategies.[3]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C for long-term storage and at 0°C for short-term use. When in solution, for instance dissolved in DMSO, it is advisable to store at -80°C for up to six months and at -20°C for up to one month, protected from light.
Q4: In which solvent is this compound soluble?
This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions into aqueous buffers for your experiments. Poor solubility can be a source of inconsistent results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation in your assay medium. | Visually inspect your working solutions for any signs of precipitation. It is also advisable to determine the solubility of this compound in your specific assay buffer. Consider lowering the final DMSO concentration (typically to ≤0.5%) or exploring the use of other appropriate solubilizing agents.[4] |
| Cytotoxicity: At higher concentrations, this compound may induce cell death, which can be misinterpreted as a specific inhibitory effect. | Perform a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) in parallel with your main experiment, using the same cell line and incubation conditions. Ensure that the concentrations of this compound used in your functional assays are non-toxic.[4] | |
| Assay Interference: The compound might directly interfere with your assay's detection system (e.g., autofluorescence, quenching of a fluorescent signal, or inhibition of a reporter enzyme). | To test for assay artifacts, run a cell-free version of your assay containing all the detection reagents and this compound.[4] | |
| Low or no observed antagonist activity. | Suboptimal Concentration: The concentration range of this compound used may not be appropriate for the specific cell line or assay. | Conduct a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value.[5] |
| Low CCR5 Expression: The target cells may not express sufficient levels of the CCR5 receptor. | Verify the CCR5 expression levels on your target cells using techniques such as flow cytometry or western blotting.[5] | |
| Ligand Competition Issues: The concentration of the CCR5 agonist (e.g., RANTES/CCL5) used to stimulate the cells may be too high, making it difficult for this compound to compete effectively. | Optimize the concentration of the CCR5 agonist to elicit a submaximal response, allowing for a clear window to observe inhibition. | |
| Difficulty in reproducing results. | Compound Degradation: Improper storage or handling of this compound stock solutions can lead to degradation. | Always prepare fresh working solutions from a properly stored stock. Aliquoting the stock solution upon initial preparation can help to avoid multiple freeze-thaw cycles. |
| Variability in Experimental Conditions: Minor variations in cell passage number, seeding density, or incubation times can lead to inconsistent outcomes. | Maintain consistent and well-documented experimental protocols. Regularly check cell line authenticity and health. |
Quantitative Data Summary
| Parameter | Assay Type | Cell Line/System | Value | Reference |
| IC50 | CCR5 Binding Assay | (e.g., HEK293-CCR5) | User-determined | Internal Data |
| Ki | Competitive Binding Assay | (e.g., CHO-CCR5) | User-determined | Internal Data |
| EC50 | Calcium Mobilization Assay | (e.g., THP-1) | User-determined | Internal Data |
| IC50 | Chemotaxis Assay | (e.g., Primary T-cells) | User-determined | Internal Data |
| IC50 | α-synuclein Aggregation Assay | (e.g., Cell-free or SH-SY5Y) | User-determined | Internal Data |
| IC50 | Amyloid Beta Aggregation Assay | (e.g., ELISA-based) | User-determined | Internal Data |
Experimental Protocols
CCR5 Competitive Binding Assay
This protocol is designed to determine the binding affinity (IC50) of this compound for the CCR5 receptor.
-
Cell Culture: Use a cell line stably expressing the human CCR5 receptor (e.g., HEK293-CCR5 or CHO-CCR5).
-
Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α).
-
Add varying concentrations of this compound.
-
Add the cell membrane preparation.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Harvest the membranes onto filter plates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block CCR5-mediated intracellular calcium release.
-
Cell Preparation: Load CCR5-expressing cells (e.g., THP-1) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound.
-
Stimulation: Add a CCR5 agonist (e.g., RANTES/CCL5) to induce calcium mobilization.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound and determine the EC50 value.[5]
α-Synuclein Aggregation Assay (Cell-Based)
This protocol assesses the effect of this compound on the aggregation of α-synuclein in a cellular context.[6]
-
Cell Line: Use a cell line that expresses α-synuclein, such as the human neuroblastoma cell line SH-SY5Y.[6]
-
Compound Treatment: Incubate the cells with different concentrations of this compound for 24 hours.[6]
-
Aggregation Induction: Induce α-synuclein aggregation using an appropriate stimulus (e.g., staurosporine (B1682477) to induce apoptosis).[6]
-
Fixation and Staining: After the induction period, fix the cells and stain for aggregated α-synuclein using a specific antibody (e.g., anti-phospho-α-synuclein) and a fluorescent secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope and quantify the number and intensity of α-synuclein aggregates per cell.[6]
Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound activity.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
WAY-639418 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of WAY-639418.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at 4°C and protected from light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solution from light.[1]
Q3: What is the recommended solvent for creating stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q4: Is this compound stable in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The solubility of this compound in the aqueous buffer may be exceeded. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in the working solution (ensure it is compatible with your assay).- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer.- Briefly sonicate the final solution to aid dissolution. |
| Inconsistent or no activity in a cell-based assay. | - Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.- Low cell permeability: The compound may not be efficiently entering the cells.- Incorrect assay conditions: pH, temperature, or incubation time may not be optimal. | - Use a fresh aliquot of the stock solution that has been stored correctly.- If poor permeability is suspected, consider using a cell line with higher expression of relevant transporters or consult literature for similar compounds.- Optimize assay parameters such as incubation time and temperature. |
| High background or non-specific effects observed. | - Compound aggregation: The compound may be forming aggregates at the working concentration.- Off-target effects: The compound may be interacting with other cellular components. | - Visually inspect the solution for any turbidity.- Decrease the working concentration of this compound.- Include appropriate negative controls (e.g., vehicle-only) to assess baseline responses. |
Experimental Protocols
General Protocol for a CCR5 Antagonist Calcium Mobilization Assay
This protocol is a general guideline for assessing the antagonist activity of this compound at the C-C chemokine receptor 5 (CCR5).
1. Cell Culture:
-
Culture a cell line stably expressing CCR5 (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Fluorescent Calcium Indicator: Prepare a calcium indicator dye (e.g., Fluo-4 AM) solution in assay buffer according to the manufacturer's instructions.
-
CCR5 Agonist: Prepare a stock solution of a known CCR5 agonist (e.g., RANTES/CCL5) in assay buffer.
3. Assay Procedure:
-
Seed the CCR5-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the growth medium and load the cells with the fluorescent calcium indicator dye solution. Incubate as per the dye manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Add a pre-determined concentration of the CCR5 agonist (typically the EC50 concentration) to the wells.
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium flux by this compound.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
General Protocol for Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
This protocol provides a general method to assess the effect of this compound on the kinetics of Aβ fibrillization.
1. Preparation of Aβ Monomers:
-
Dissolve synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) to disaggregate pre-existing fibrils.
-
Remove the solvent by evaporation under a stream of nitrogen gas and then under vacuum.
-
Resuspend the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable buffer (e.g., PBS, pH 7.4).
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Thioflavin T (ThT) Solution: Prepare a stock solution of ThT in assay buffer.
3. Assay Procedure:
-
In a 96-well black plate, combine the Aβ monomer solution with various concentrations of this compound. Include a vehicle control (DMSO).
-
Add the ThT solution to each well.
-
Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time using a fluorescence plate reader.
4. Data Analysis:
-
Plot the ThT fluorescence intensity against time for each concentration of this compound.
-
Analyze the kinetics of fibrillization, including the lag time and the maximum fluorescence intensity, to determine the effect of this compound on Aβ aggregation.
Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an Amyloid-Beta aggregation assay.
References
WAY-639418 batch-to-batch consistency
Welcome to the technical support center for WAY-639418. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch consistency and to provide guidance for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing variability in our experimental outcomes between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability can arise from several factors, which can be broadly categorized into the quality of the compound batch and experimental procedures.
-
Compound-Specific Factors:
-
Purity: Minor variations in purity, even within acceptable limits, can impact biological activity.
-
Impurities: The nature and concentration of impurities may differ between synthesis batches.
-
Polymorphism: Different crystalline forms of the compound can have varying solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
-
-
Experimental Factors:
-
Inconsistent Protocols: Deviations in experimental protocols, such as incubation times, cell densities, or reagent concentrations, can lead to variable results.[1]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.
-
Assay Performance: The performance of detection reagents and instruments can fluctuate over time.
-
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: It is crucial to perform in-house quality control checks on each new batch. We recommend the following verification steps:
-
Certificate of Analysis (CoA) Review: Always review the supplier's CoA for key parameters such as purity (typically determined by HPLC), identity (confirmed by mass spectrometry and NMR), and appearance.
-
Solubility Test: Confirm that the compound dissolves as expected in the recommended solvent. Any changes in solubility could indicate a different polymorphic form or the presence of impurities.
-
Bioactivity Confirmation: Perform a dose-response experiment using a well-established in vitro assay to compare the potency (e.g., IC50 or EC50) of the new batch against a previously validated batch.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain the integrity of this compound, we recommend the following:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO).
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Cellular Assays
If you are observing significant shifts in the IC50 or EC50 values between different batches of this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate Compound Concentration | Verify the calibration of pipettes and balances. Ensure complete dissolution of the compound in the solvent. |
| Variability in Cell Health | Use cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. |
| Assay Reagent Variability | Use fresh assay reagents and ensure they are within their expiration dates. Perform a positive and negative control for the assay. |
Issue 2: Unexpected or Off-Target Effects
If a new batch of this compound exhibits unexpected biological effects, this could be due to the presence of active impurities.
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Review the purity data on the Certificate of Analysis. If possible, perform an in-house purity analysis using HPLC. |
| Compound Specificity | Perform a counterscreen using a cell line or target known to be unresponsive to the expected mechanism of action of this compound. |
| Experimental Artifacts | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental conditions and does not exceed a non-toxic level. |
Quality Control and Batch Comparison
To formally assess the consistency of a new batch of this compound, we recommend a side-by-side comparison with a previously validated batch.
Table 1: Hypothetical Quality Control Specifications for this compound
| Parameter | Method | Specification | Batch A Result | Batch B Result |
| Appearance | Visual | White to off-white solid | Conforms | Conforms |
| Purity | HPLC | ≥98.0% | 99.2% | 98.5% |
| Identity | Mass Spec | Conforms to structure | Conforms | Conforms |
| Solubility | Visual | ≥10 mg/mL in DMSO | Conforms | Conforms |
Table 2: Hypothetical Bioactivity Comparison of Two Batches of this compound in an LPS-induced TNF-α Release Assay
| Batch ID | IC50 (nM) | 95% Confidence Interval | Fold Difference |
| Batch A (Reference) | 125 | 110 - 142 | 1.0 |
| Batch B (New) | 138 | 121 - 157 | 1.1 |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Measurement of TNF-α Release in LPS-Stimulated Macrophages
This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its effect on Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effect.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Addressing WAY-639418 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential non-specific binding of WAY-639418 during their experiments.
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during experimentation with this compound, a compound identified as a tool for studying amyloid diseases and synucleinopathies, with potential activity as a CCR5 antagonist.
Scenario 1: High Background Signal in a Radioligand Binding Assay
Question: I am performing a competitive radioligand binding assay with this compound using membranes from CCR5-expressing cells and a known radiolabeled CCR5 ligand. I am observing high signal in my "non-specific binding" wells, making it difficult to determine the specific binding of this compound. What could be the cause and how can I resolve this?
Answer: High non-specific binding (NSB) in a radioligand binding assay can obscure your results. It typically arises from the radioligand or your test compound (this compound) binding to components other than the target receptor, such as the filter membrane, lipids, or other proteins in your membrane preparation.
Here is a logical workflow to troubleshoot this issue:
A logical workflow for troubleshooting high non-specific binding.
Troubleshooting Steps:
-
Optimize Assay Buffer:
-
Increase Ionic Strength: Try increasing the salt concentration (e.g., NaCl from 100 mM to 250 mM) in your binding buffer. This can disrupt low-affinity electrostatic interactions.
-
Add a Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (0.01% - 0.1%) to your wash buffer to reduce hydrophobic interactions.
-
Include a Blocking Agent: Adding Bovine Serum Albumin (BSA) at 0.1% - 1% to your binding buffer can help saturate non-specific sites on your filter plates and in your membrane preparation.
-
-
Filter Plate Pre-treatment: Before adding your assay components, pre-soak the filter plate with a blocking solution, such as 0.3% polyethyleneimine (PEI) or 1% BSA, to reduce radioligand binding to the filter itself.
-
Reduce Incubation Time and Temperature: Non-specific binding can be time and temperature-dependent. Determine the minimum incubation time required to reach equilibrium for specific binding and consider running the assay at a lower temperature (e.g., 4°C instead of room temperature).
-
Decrease Membrane Concentration: Using an excessive amount of membrane protein can increase the number of non-specific binding sites. Titrate your membrane preparation to find the optimal concentration that gives a good signal-to-noise ratio.
Illustrative Data on Buffer Optimization:
| Buffer Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| Standard Buffer | 15,000 | 8,000 | 7,000 | 46.7% |
| + 0.1% BSA | 14,500 | 4,000 | 10,500 | 72.4% |
| + 0.05% Tween-20 | 14,000 | 3,500 | 10,500 | 75.0% |
| + 0.1% BSA & 0.05% Tween-20 | 13,500 | 2,000 | 11,500 | 85.2% |
Scenario 2: Inconsistent Results in a Cell-Based Functional Assay
Question: I am using this compound as a CCR5 antagonist in a calcium mobilization assay. While it shows inhibitory activity, the dose-response curve is shallow, and I suspect off-target effects at higher concentrations. How can I confirm if this is due to non-specific binding?
Answer: A shallow dose-response curve can indicate that the observed effect is not solely due to interaction with the target receptor, which could be a result of non-specific binding or off-target pharmacology.
Troubleshooting Steps:
-
Use a Parental Cell Line Control: The most critical control is to test this compound in a parental cell line that does not express CCR5. If you observe any activity in these cells, it is likely due to non-specific effects.
-
Orthogonal Assays: Employ a different functional assay that measures a distinct downstream signaling event of CCR5 activation, such as a cAMP assay or a reporter gene assay. If this compound shows different potency or efficacy in this assay, it may point to non-specific effects influencing one of the signaling readouts.
-
Competition with a Known Antagonist: Perform your functional assay in the presence of a well-characterized, structurally distinct CCR5 antagonist. If the effect of this compound is indeed mediated by CCR5, its activity should be blocked by the other antagonist.
Illustrative Data on Parental Cell Line Control:
| This compound Conc. (µM) | % Inhibition in CCR5-expressing cells | % Inhibition in Parental cells |
| 0.01 | 10.2 | 0.5 |
| 0.1 | 48.5 | 1.2 |
| 1 | 85.3 | 5.6 |
| 10 | 95.1 | 25.8 |
| 100 | 98.6 | 60.1 |
In this example, the significant inhibition seen at 10 µM and 100 µM in the parental cells suggests non-specific effects at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the interaction of a compound, such as this compound, with molecules or surfaces that are not the intended pharmacological target.[1] This can lead to inaccurate experimental results, such as high background signals or false positives.[1]
Q2: How can I proactively minimize non-specific binding when working with this compound?
A2: To proactively reduce the risk of non-specific binding, it is advisable to:
-
Optimize Buffer Conditions: Incorporate blocking agents like BSA and non-ionic detergents like Tween-20 in your assay buffers.
-
Use Appropriate Controls: Always include a negative control, such as a parental cell line lacking the target receptor, to identify off-target effects.
-
Mind the Concentration: Use the lowest effective concentration of this compound to avoid issues that can arise at higher concentrations.
Q3: What is the primary target of this compound and its signaling pathway?
A3: While initially investigated in the context of amyloid diseases, this compound is also noted for its potential anti-inflammatory and anti-HIV activity, suggesting it may target the C-C chemokine receptor 5 (CCR5).[2][3] CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (like RANTES, MIP-1α, MIP-1β), primarily signals through the Gαi subunit. This inhibits adenylyl cyclase, leading to decreased intracellular cAMP. It can also signal through Gαq to activate phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Simplified CCR5 signaling pathway and the antagonistic role of this compound.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine Ki of this compound for CCR5
This protocol describes a filtration binding assay to quantify the affinity of this compound for the CCR5 receptor.
Materials:
-
Membrane preparation from cells overexpressing human CCR5.
-
Radioligand: [³H]-Maraviroc or another suitable CCR5 radioligand.
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a known unlabeled CCR5 ligand (for non-specific binding) or this compound dilution.
-
50 µL of radioligand diluted in Assay Buffer to a final concentration near its Kd.
-
100 µL of the CCR5 membrane preparation (5-10 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration over the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the ability of this compound to inhibit chemokine-induced calcium mobilization in CCR5-expressing cells.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1 or HEK293).
-
Parental cells (negative control).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
CCR5 agonist (e.g., RANTES/CCL5).
-
This compound stock solution in DMSO.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the CCR5-expressing and parental cells into a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add this compound at various concentrations (or buffer as a control) to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Inject the CCR5 agonist (at a pre-determined EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone) and determine the IC50 value. Compare results between the CCR5-expressing and parental cell lines.
References
Validation & Comparative
Unraveling the Landscape of Alpha-Synuclein Inhibitors: A Comparative Analysis
The aggregation of alpha-synuclein (B15492655) (α-synuclein) is a central pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. Consequently, the development of therapeutic agents that can inhibit this process is a major focus of research. This guide provides a comparative overview of various small molecule inhibitors of α-synuclein aggregation, with a particular focus on available preclinical data. While the compound WAY-639418 has been noted in the context of synucleinopathies and amyloid diseases, specific experimental data detailing its mechanism and efficacy as a direct inhibitor of α-synuclein aggregation is not publicly available. Therefore, this guide will focus on other well-characterized inhibitors to provide a framework for comparison.
Targeting Alpha-Synuclein Aggregation: A Multifaceted Approach
Small molecule inhibitors of α-synuclein aggregation employ diverse mechanisms to interfere with the pathological cascade. These strategies primarily include:
-
Inhibition of Monomer Aggregation: Preventing the initial misfolding and assembly of α-synuclein monomers.
-
Disruption of Fibrils: Breaking down pre-formed amyloid fibrils into non-toxic or less toxic species.
-
Stabilization of Monomeric or Tetrameric Forms: Maintaining α-synuclein in its non-pathogenic conformations.
-
Inhibition of Secondary Nucleation: Preventing the catalytic amplification of aggregation on the surface of existing fibrils.
The following sections will delve into specific examples of inhibitors and the experimental data supporting their efficacy.
Comparative Analysis of Alpha-Synuclein Inhibitors
To facilitate a clear comparison, the following table summarizes key quantitative data for several notable α-synuclein aggregation inhibitors. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Inhibitor | Target | Assay Type | Key Findings | Reference |
| SynuClean-D | α-synuclein aggregation and mature fibrils | Thioflavin T (ThT) fluorescence assay, Transmission Electron Microscopy (TEM), Cell viability assays | Inhibits aggregation of wild-type and mutant α-synuclein; Disrupts mature fibrils; Protects against α-synuclein-induced toxicity in cell models. | --INVALID-LINK-- |
| Anle138b | α-synuclein oligomers | In vitro aggregation assays, Animal models of Parkinson's disease | Reduces oligomer formation; Improves motor performance and reduces pathology in mouse models. | --INVALID-LINK-- |
| ATH434 (formerly PBT434) | α-synuclein aggregation and metal-induced toxicity | ThT assays, Animal models of Multiple System Atrophy and Parkinson's disease | Inhibits α-synuclein aggregation; Prevents neuronal loss and improves motor function in animal models. | --INVALID-LINK-- |
| NPT200-11 | α-synuclein misfolding | Cellular and animal models | Reduces α-synuclein pathology and neuroinflammation; Shows neuroprotective effects in preclinical models. | --INVALID-LINK-- |
Experimental Methodologies: A Closer Look
The evaluation of α-synuclein aggregation inhibitors relies on a variety of in vitro and in vivo experimental protocols.
In Vitro Aggregation Assays
A common method to assess the efficacy of an inhibitor is the Thioflavin T (ThT) fluorescence assay .
Protocol:
-
Preparation of α-synuclein: Recombinant human α-synuclein is purified and prepared at a specific concentration (e.g., 70 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The α-synuclein solution is incubated with and without the test inhibitor at various concentrations. Aggregation is typically induced by continuous shaking at 37°C.
-
ThT Fluorescence Measurement: At regular intervals, aliquots of the reaction mixture are taken and mixed with ThT dye. The fluorescence intensity is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis: An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect is quantified by comparing the lag time and the final fluorescence intensity of the samples with and without the inhibitor.
Cellular Assays
Cell-based assays are crucial for evaluating the ability of an inhibitor to counteract the cytotoxic effects of α-synuclein aggregates.
Protocol:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured under standard conditions.
-
Treatment: Cells are treated with pre-formed α-synuclein fibrils or oligomers in the presence or absence of the test inhibitor.
-
Viability Assessment: After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: A reduction in cell death in the presence of the inhibitor indicates a protective effect.
Signaling Pathways and Experimental Workflows
The aggregation of α-synuclein and the mechanisms of its inhibition can be visualized through signaling pathway and workflow diagrams.
Caption: The pathological aggregation cascade of α-synuclein and points of intervention for inhibitors.
Caption: A generalized workflow for the screening and validation of α-synuclein aggregation inhibitors.
Conclusion
The development of small molecule inhibitors targeting α-synuclein aggregation is a promising therapeutic avenue for synucleinopathies. While a direct comparison involving this compound is not currently possible due to the lack of specific public data, the analysis of other inhibitors highlights the diverse strategies and robust experimental methodologies employed in this field. Continued research and head-to-head comparative studies will be crucial in identifying the most potent and clinically viable candidates to combat these devastating neurodegenerative diseases.
Comparative Analysis of WAY-639418 and Similar CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the compound WAY-639418 and other well-characterized C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a G protein-coupled receptor that plays a crucial role in inflammatory responses and serves as a co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Consequently, CCR5 antagonists are a significant class of molecules investigated for their anti-inflammatory and antiviral properties.
While this compound is marketed as a molecule for the study of amyloid diseases and synucleinopathies, publicly available experimental data to support this application is currently lacking. However, its structural features and classification strongly suggest its primary role as a CCR5 antagonist, with potential anti-inflammatory and anti-HIV activity.[1] This guide, therefore, focuses on its comparison with established CCR5 inhibitors.
Quantitative Performance Analysis
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of CCR5 Antagonists in Binding Assays
| Compound | Assay Type | Ligand | Cell Line | IC50 (nM) | Ki (nM) |
| Maraviroc | Radioligand Binding | [¹²⁵I]-MIP-1α | CHO-CCR5 | 3.3 | - |
| Radioligand Binding | [¹²⁵I]-MIP-1β | CHO-CCR5 | 7.2 | - | |
| Radioligand Binding | [¹²⁵I]-RANTES | CHO-CCR5 | 5.2 | - | |
| Vicriviroc | Radioligand Binding | [¹²⁵I]-MIP-1α | CEMx174-CCR5 | - | 1.3 |
| Aplaviroc | Radioligand Binding | [¹²⁵I]-MIP-1α | CHO-CCR5 | 0.8 | - |
| TAK-779 | Radioligand Binding | [¹²⁵I]-RANTES | CHO-CCR5 | 1.4 | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of a compound's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Table 2: Comparative Antiviral Activity (IC50 in nM) of CCR5 Antagonists
| Compound | Assay Type | HIV-1 Strain | Cell Line | IC50 (nM) |
| Maraviroc | Cell-Cell Fusion | R5-tropic | HeLa-P4 | 0.2 |
| Antiviral Assay | Ba-L | PMBCs | 0.6 | |
| Vicriviroc | Antiviral Assay | Ba-L | PMBCs | 0.3 |
| Aplaviroc | Antiviral Assay | Ba-L | PMBCs | 0.4 |
| TAK-779 | Antiviral Assay | Ba-L | PMBCs | 1.2 |
Note: PMBCs (Peripheral Blood Mononuclear Cells) are primary cells used to assess the antiviral activity of compounds in a more physiologically relevant setting.
Signaling Pathways
CCR5 activation by its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, CCR5 signals through heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, cell migration (chemotaxis), and gene transcription, which are central to the inflammatory response. In the context of HIV-1 infection, the binding of the viral envelope glycoprotein (B1211001) gp120 to CCR5 facilitates a conformational change that is essential for viral entry into the host cell. CCR5 antagonists block these processes by binding to the receptor and preventing the interaction with its natural ligands or the viral envelope protein.
Caption: CCR5 signaling pathway and the inhibitory action of an antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CCR5 antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
-
Cell Membrane Preparation: Membranes are prepared from cell lines overexpressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5). Cells are harvested, homogenized, and subjected to differential centrifugation to isolate the membrane fraction.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with various concentrations of the test compound (e.g., this compound).
-
Add a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly separate bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Pseudovirus-Based Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells.
-
Materials:
-
Target Cells: TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter.
-
Pseudovirus: Replication-defective HIV-1 Env-pseudotyped virus (R5-tropic).
-
-
Assay Procedure:
-
Seed TZM-bl cells in a 96-well plate.
-
In a separate plate, pre-incubate the pseudovirus with serial dilutions of the test compound.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours to allow for viral entry and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The concentration of the compound that reduces luciferase activity by 50% compared to the virus-only control is determined as the IC50 value.
Caption: Workflow for a pseudovirus-based HIV-1 entry assay.
Conclusion
This compound is positioned within the important class of CCR5 antagonists. While specific performance data for this compound is not publicly available, this guide provides a framework for its evaluation by presenting comparative data for other well-known CCR5 inhibitors and detailing the standard experimental protocols used in the field. Researchers utilizing this compound can employ these methodologies to generate robust data and accurately position its activity within the broader landscape of CCR5-targeting compounds. The presumed mechanism of action of this compound as a CCR5 antagonist suggests its potential utility in studies of inflammation and HIV-1 infection. Further experimental validation is required to substantiate its efficacy and selectivity, and to explore its potential application in other disease areas.
References
Unraveling the Enigmatic Mechanism of WAY-639418: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the precise elucidation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of WAY-639418, a molecule with potential therapeutic applications, against other alternatives, supported by experimental data. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its performance and underlying biological pathways.
Initially associated with a broad spectrum of activities including the study of amyloid diseases, synucleinopathies, and CCR5-mediated inflammatory conditions, a deeper investigation into the scientific literature pinpoints the primary characterized mechanism of action of this compound as an inhibitor of Mycobacterium tuberculosis 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB). This enzyme is a critical component of the menaquinone (Vitamin K2) biosynthesis pathway, essential for the survival of the tuberculosis-causing bacterium.
Comparative Performance Data
To contextualize the efficacy of this compound, its inhibitory activity against MenB and its antibacterial potency against M. tuberculosis are compared with other 1,4-benzoxazine analogs and alternative MenB inhibitors. The following table summarizes key quantitative data from published studies.
| Compound Name/ID | Chemical Class | Target | IC50 (µM) | MIC90 (µg/mL) against M. tuberculosis H37Rv | Reference |
| This compound (Compound 10) | 1,4-Benzoxazine | MenB | 12 | 0.6 | Li X, et al. (2010) |
| Compound 1 | 1,4-Benzoxazine | MenB | 10 | 0.8 | Li X, et al. (2010) |
| Compound 4 | 1,4-Benzoxazine | MenB | 10 | 0.8 | Li X, et al. (2010) |
| Compound 9 | 1,4-Benzoxazine | MenB | 12 | 0.6 | Li X, et al. (2010) |
| TNS-1 | Thienopyrimidinone | MenB | 0.12 | 1.6 | Lu, H. et al. (2018) |
| TNS-2 | Thienopyrimidinone | MenB | 0.08 | 0.8 | Lu, H. et al. (2018) |
Deciphering the Signaling Pathway
The inhibitory action of this compound targets the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This pathway is crucial for the bacterium's respiratory chain and, consequently, its survival. The following diagram illustrates the targeted step within this vital metabolic route.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MenB Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against M. tuberculosis MenB.
Materials:
-
Purified recombinant M. tuberculosis MenB enzyme
-
O-succinylbenzoyl-CoA (OSB-CoA) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the assay buffer containing MenB enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, OSB-CoA, to each well.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 280 nm) over time, which corresponds to the consumption of OSB-CoA.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Inoculate each well of the microplate with the bacterial suspension. Include a no-drug control and a sterile control.
-
Seal the plates and incubate at 37°C.
-
After a defined incubation period (typically 7-14 days), assess bacterial growth visually or by measuring optical density at 600 nm.
-
The MIC90 is defined as the lowest concentration of the compound at which a 90% or greater reduction in growth is observed compared to the no-drug control.
Experimental Workflow Visualization
The following diagram outlines the workflow for the screening and validation of MenB inhibitors.
Concluding Remarks
The available scientific evidence strongly supports the classification of this compound as a MenB inhibitor with potent anti-mycobacterial activity. While initial commercial descriptions alluded to its utility in research areas such as neurodegenerative and inflammatory diseases, the lack of robust, publicly available quantitative data for these applications suggests that its primary and most well-characterized mechanism of action is the inhibition of the menaquinone biosynthesis pathway in M. tuberculosis. This comparative guide provides researchers with the necessary data and protocols to objectively evaluate this compound and its analogs as potential leads in the development of novel anti-tuberculosis therapeutics. Further investigation is warranted to explore the potential polypharmacology of this compound and validate its effects in other disease models.
A Comparative Guide to Anti-Amyloid-Beta Therapeutics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of three distinct therapeutic strategies targeting amyloid-beta (Aβ) accumulation, a hallmark of Alzheimer's disease. We will examine a representative BACE1 inhibitor (BACEi-X, exemplified by Verubecestat), an anti-Aβ monoclonal antibody (Anti-Abeta-Y, exemplified by Aducanumab), and a gamma-secretase modulator (GSM-Z, exemplified by BPN-15606). The data presented is derived from studies in transgenic mouse models of Alzheimer's disease.
Data Presentation: Comparative Efficacy in Amyloid-Beta Models
The following table summarizes the quantitative effects of our three representative therapeutics on key pathological and cognitive endpoints in various preclinical models. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is compiled from separate studies and experimental conditions may vary.
| Therapeutic Class | Representative Compound | Mouse Model | Age at Treatment | Treatment Duration | Effect on Brain Aβ40/Aβ42 | Effect on Plaque Burden | Cognitive Effects |
| BACE1 Inhibitor | BACEi-X (Verubecestat) | Tg2576 | 18-22 months | 12 weeks | Suppressed accumulation of Aβ40 (-24%) and Aβ42.[1] | Significantly reduced plaque number and area of Aβ immunoreactivity.[1] | Not reported in this study. |
| 5XFAD | 3-6 months | 3 months | Attenuated Aβ40 and Aβ42 in soluble brain fraction (females).[2] | Attenuated amyloid plaque deposition.[2] | No improvement in cognitive function.[2][3] | ||
| Anti-Aβ Antibody | Anti-Abeta-Y (Aducanumab) | Tg2576 | 22 months | 3 weeks (acute) | Not reported. | ~27-48% reduction in plaque burden/number.[4][5] | Not reported in this study. |
| Tg2576 | 9 months | 6 months | Not reported. | ~70% clearance of Aβ deposits of all sizes.[6] | Did not occur after treatment in Tg2576 mice.[7] | ||
| Tg2576 | 18 months | 6 months | Did not clear existing plaques, but restored calcium homeostasis.[4][8] | No significant reduction in existing plaques.[4][5] | Ameliorated calcium overload, suggesting a potential for functional restoration.[4][8] | ||
| Gamma-Secretase Modulator | GSM-Z (BPN-15606) | Ts65Dn (Down syndrome model) | 3 months | 4 months | Normalized levels of Aβ42 and Aβ40.[9] | Not reported. | Countered cognitive deficits.[9] |
| AD Transgenic Model | Not specified | Chronic | Significantly reduced Aβ neuritic plaque load.[10] | Significantly reduced Aβ neuritic plaque load.[10] | Not reported. | ||
| (Compound-1) | Aged C57BL/6J (non-transgenic) | Not specified | Single dose | Not applicable. | Not applicable. | Ameliorated cognitive dysfunction.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
BACEi-X (Verubecestat) in Tg2576 Mice[1]
-
Animal Model: 18-22-month-old post-plaque Tg2576-AβPPswe mice.
-
Treatment: Verubecestat (B560084) was administered in-diet for 12 weeks at a dose of 110 mg/kg/day, which was chosen to achieve a 70% reduction of brain Aβ40.
-
Aβ Quantification:
-
CSF: Aβ40 and Aβ42 levels were measured by Meso Scale Discovery (MSD) immunoassays.
-
Brain: Total brain Aβ40 and Aβ42 levels were determined by Guanidine-HCl extraction of brain homogenates followed by MSD immunoassays.
-
-
Plaque Load Analysis: Stereological analysis of cortex and hippocampus was performed using immunohistochemistry with an anti-Aβ antibody to determine the area of Aβ immunoreactivity and plaque number.
Anti-Abeta-Y (Aducanumab) in Tg2576 Mice[4][8]
-
Animal Model: 18 or 22-month-old transgenic Tg2576 mice.
-
Treatment:
-
Acute Topical Application: A murine chimeric analog of aducanumab (ch-aducanumab) at a concentration of 0.4-1 mg/ml was applied directly to the brain of 22-month-old mice for 20 minutes after a craniotomy.
-
Chronic Systemic Administration: 18-month-old mice received weekly intraperitoneal (IP) injections of ch-aducanumab at 10 mg/kg for 6 months.
-
-
Plaque Burden Quantification: In vivo multiphoton microscopy was used to image methoxy-XO4 labeled plaques before and after treatment to quantify changes in plaque number and burden.
-
Calcium Homeostasis: In vivo multiphoton microscopy was used to visualize the genetically encoded calcium indicator YC3.6 in cortical neurites to measure intracellular calcium levels.
GSM-Z (BPN-15606) in Ts65Dn Mice[9]
-
Animal Model: Ts65Dn mice, a model for Down syndrome that exhibits AD-like pathology.
-
Treatment: Mice were treated via oral gavage with 10 mg/kg of BPN-15606 on weekdays, starting at 3 months of age and continuing for 4 months.
-
Aβ Quantification: Levels of Aβ40 and Aβ42 in the cortex and hippocampus were measured by ELISA.
-
Cognitive Assessment: The Morris water maze was used to assess spatial learning and memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the amyloid precursor protein (APP) processing pathway and the mechanisms of action for each therapeutic class, as well as a typical experimental workflow for preclinical evaluation.
Caption: APP processing pathway and therapeutic intervention points.
Caption: Typical workflow for preclinical drug evaluation.
References
- 1. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic evaluation of verubecestat on disease- and symptom-modifying effects in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunotherapy with Aducanumab Restores Calcium Homeostasis in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of Anti-Aβ immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Anti-amyloid-β Monoclonal Antibodies on the Pathology and Clinical Profile of Alzheimer’s Disease: A Focus on Aducanumab and Lecanemab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. escholarship.org [escholarship.org]
- 10. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single administration of a novel γ-secretase modulator ameliorates cognitive dysfunction in aged C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Protein Aggregation: A Comparative Analysis of WAY-639418 and Bexarotene
For researchers, scientists, and professionals in the field of drug development, understanding the nuanced behaviors of molecules that modulate protein aggregation is paramount. This guide provides a head-to-head comparison of WAY-639418, a compound of interest in the study of amyloid diseases, and Bexarotene, a known inhibitor of amyloid-β aggregation. While both molecules are relevant to the study of neurodegenerative diseases, their mechanisms and effects on protein aggregation present a study in contrasts and comparisons.
This publication aims to deliver an objective comparison, supported by available data, to aid researchers in their exploration of potential therapeutic avenues for diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease.
At a Glance: Key Molecular Properties
| Feature | This compound | Bexarotene |
| Primary Association | A tool compound for studying amyloid diseases and synucleinopathies.[1][2] | An anticancer drug repurposed for its ability to suppress amyloid-β peptide aggregation.[3][4] |
| Known Mechanism of Action | Potential anti-inflammatory and anti-HIV activity through CCR5 antagonism.[5] | Interacts with Amyloid-β aggregates, restraining primary nucleation.[3][6] |
| Reported Effect on Aggregation | Data on direct inhibition or induction of protein aggregation is not publicly available. | Suppresses amyloid-β fibrillization by promoting an alternative fibril structure.[7] |
Unraveling the Mechanisms: A Tale of Two Molecules
This compound is primarily recognized for its potential anti-inflammatory and anti-HIV activities.[5] Its utility in the context of amyloid diseases and synucleinopathies is as a research tool, though the specific mechanisms by which it may influence protein aggregation are not well-documented in publicly accessible literature.[1][2]
Bexarotene, on the other hand, has been studied more extensively for its direct impact on amyloid-β aggregation. It is understood to interact with amyloid-β aggregates, thereby inhibiting the primary nucleation phase of fibril formation.[3][6] This interaction promotes the formation of an alternative, less toxic fibril structure, effectively slowing the progression of aggregation.[7]
Experimental Data: A Comparative Overview
Table 1: Comparative Inhibitory Effects on Amyloid-β Aggregation
| Compound | Assay Type | Protein Target | Observed Effect | Quantitative Data (IC50) |
| This compound | Thioflavin T Assay | Amyloid-β | Not Publicly Available | Not Publicly Available |
| Bexarotene | Thioflavin T Assay | Amyloid-β40 | Inhibition of fibril formation | ~1.65–2.65 μM (for similar class of inhibitors)[8] |
Note: The IC50 value for Bexarotene is inferred from a study on a similar class of inhibitors, as specific IC50 data from Thioflavin T assays was not found in the provided search results.
Experimental Protocols in Focus
To ensure the reproducibility and clear understanding of the experimental underpinnings of the data presented, detailed methodologies for key experiments are crucial.
Thioflavin T (ThT) Assay for Screening Aggregation Inhibitors
The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.
Principle: ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet-rich structures of amyloid fibrils. This property allows for the quantitative measurement of fibril formation over time.
General Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter through a 0.2 µm filter.
-
Prepare the protein monomer solution (e.g., α-synuclein or amyloid-β) at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
To each well, add the protein solution, ThT solution (final concentration typically 10-25 µM), and the test compound (e.g., this compound or Bexarotene) at various concentrations.
-
Include control wells with protein and ThT alone (positive control for aggregation) and buffer with ThT alone (blank).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The inhibitory effect of the test compounds can be quantified by comparing the lag time, maximum fluorescence intensity, and the rate of aggregation to the control. The half-maximal inhibitory concentration (IC50) can be determined by fitting the data to a dose-response curve.
-
Visualizing the Pathways
To better understand the cellular context and experimental workflows, the following diagrams are provided.
Conclusion: Charting the Course for Future Research
This comparative guide highlights the current understanding of this compound and Bexarotene in the context of protein aggregation. While Bexarotene has demonstrated a clear inhibitory effect on amyloid-β aggregation, the role of this compound remains an open area for investigation. The lack of publicly available data on the direct anti-aggregation properties of this compound underscores the need for further experimental studies.
For researchers in drug development, this comparison serves as a framework for evaluating compounds of interest. The provided experimental protocols offer a starting point for conducting in-house assays to elucidate the mechanisms of action of novel molecules. Future studies on this compound, potentially utilizing the Thioflavin T assay, are warranted to determine its potential as a modulator of protein aggregation and to clarify its role in the broader landscape of neurodegenerative disease research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory Mechanism of An Anticancer Drug, Bexarotene Against Amyloid β Peptide Aggregation: Repurposing Via Neuroinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early Treatment Critical: Bexarotene Reduces Amyloid-Beta Burden In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of amyloid-β fibril growth by drug-engineered polymorph transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug repurposing screens identify compounds that inhibit α-synuclein oligomers' membrane disruption and block antibody interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fibril Morphology: A Comparative Guide to Amyloid Aggregation Modulators
For researchers, scientists, and drug development professionals, understanding the morphological changes in amyloid fibrils is paramount in the quest for therapeutics against neurodegenerative diseases. While novel compounds are continuously being explored, a thorough validation of their effects remains a critical step. This guide provides a comparative overview of well-characterized modulators of amyloid fibril morphology, offering a reference for validating new molecules like WAY-639418, for which public data on fibril morphology alteration is not yet available.
Despite being listed as a tool for studying amyloid diseases and synucleinopathies, peer-reviewed experimental data detailing the specific effects of this compound on the morphology of amyloid fibrils is not publicly accessible at this time. Therefore, this guide focuses on established small molecules that have been demonstrated to alter the fibril morphology of key amyloid proteins: Amyloid-beta (Aβ), Tau, and Alpha-synuclein (αS). The presented data and methodologies can serve as a benchmark for the evaluation of new chemical entities in this field.
Comparative Analysis of Fibril Morphology Modulators
The following tables summarize the quantitative effects of selected small molecules on the fibril formation of different amyloid proteins. These compounds have been chosen based on the availability of clear morphological data in scientific literature.
| Compound | Target Protein | Concentration | Effect on Fibril Morphology | Imaging Technique |
| EGCG (Epigallocatechin gallate) | Amyloid-beta (Aβ) | 10 µM | Redirects Aβ aggregation to form unstructured, non-toxic oligomers and amorphous aggregates; inhibits fibril formation. | Transmission Electron Microscopy (TEM) |
| Methylene Blue | Tau | 1-10 µM | Inhibits tau fibrillization and promotes the formation of amorphous aggregates. | TEM |
| Baicalein | Alpha-synuclein (αS) | 10-50 µM | Prevents αS fibril formation and redirects the aggregation pathway towards the formation of soluble, non-toxic oligomers. | TEM, Atomic Force Microscopy (AFM) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for studying the effect of small molecules on amyloid fibril morphology.
Amyloid-beta (Aβ) Aggregation Assay
Objective: To assess the effect of a test compound on the fibril morphology of Aβ peptides.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (e.g., EGCG)
-
Thioflavin T (ThT)
-
Transmission Electron Microscope (TEM) and associated reagents (e.g., uranyl acetate)
Protocol:
-
Aβ Preparation: Dissolve synthetic Aβ(1-42) in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -20°C.
-
Monomerization: Immediately before use, dissolve the Aβ film in DMSO to a concentration of 5 mM. Dilute with PBS to a final concentration of 100 µM.
-
Aggregation: Incubate the monomeric Aβ solution at 37°C with continuous agitation in the presence and absence of the test compound (dissolved in a minimal amount of DMSO and then diluted in PBS).
-
Thioflavin T (ThT) Assay: At various time points, take aliquots of the aggregation mixture and add them to a solution of ThT in PBS. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) to monitor fibril formation kinetics.
-
Transmission Electron Microscopy (TEM): After a set incubation period (e.g., 24-48 hours), apply a small volume of the aggregation mixture onto a carbon-coated copper grid. Negatively stain with 2% (w/v) uranyl acetate. Allow to dry and visualize the morphology of the aggregates using a TEM.
Tau Aggregation Assay
Objective: To evaluate the impact of a test compound on the fibrillization of the Tau protein.
Materials:
-
Recombinant full-length Tau protein or a fragment (e.g., K18)
-
Heparin
-
HEPES buffer, pH 7.4
-
Dithiothreitol (DTT)
-
Test compound (e.g., Methylene Blue)
-
ThT
-
TEM
Protocol:
-
Tau Preparation: Purify recombinant Tau protein. Prepare a stock solution in HEPES buffer containing DTT.
-
Aggregation Induction: In a microplate, mix the Tau protein solution with heparin to induce fibrillization. Add the test compound at various concentrations.
-
Kinetic Monitoring: Include ThT in the reaction mixture and monitor the fluorescence in a plate reader with intermittent shaking at 37°C.
-
TEM Analysis: At the end of the kinetic assay, collect samples from the wells and prepare grids for TEM analysis as described in the Aβ protocol to observe the morphology of the resulting Tau aggregates.
Alpha-synuclein (αS) Aggregation Assay
Objective: To determine the effect of a test compound on the fibril morphology of αS.
Materials:
-
Recombinant α-synuclein protein
-
PBS, pH 7.4
-
Test compound (e.g., Baicalein)
-
ThT
-
TEM or Atomic Force Microscopy (AFM)
Protocol:
-
αS Preparation: Purify recombinant αS and prepare a stock solution in PBS.
-
Aggregation: Incubate the αS solution at 37°C with continuous shaking in the presence and absence of the test compound.
-
ThT Assay: Monitor fibril formation kinetics using the ThT fluorescence assay as described previously.
-
TEM/AFM Imaging: After incubation, visualize the morphology of the aggregates. For AFM, deposit a small volume of the sample onto a freshly cleaved mica surface, incubate, rinse with deionized water, and dry before imaging.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.
Unraveling the Activity of WAY-639418: A Review of Potential Cross-Validation Strategies
For researchers, scientists, and drug development professionals, understanding the multifaceted activity of a compound like WAY-639418 is paramount. While initial reports suggest its potential in diverse therapeutic areas including amyloid-related diseases, synucleinopathies, inflammation, and HIV, a comprehensive cross-validation of its performance across different assays remains elusive in publicly available data.
This compound has been described as a molecule with potential anti-inflammatory and anti-HIV activity, possibly mediated through the CCR5 receptor.[1] It has also been investigated as a potential inhibitor of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. Furthermore, its association with the study of amyloid diseases and synucleinopathies suggests a potential role in modulating the aggregation of amyloid-beta and alpha-synuclein (B15492655) proteins.[2]
Given the absence of specific experimental data for this compound in the public domain, this guide outlines a theoretical framework for its cross-validation. This framework is based on established assay methodologies relevant to its putative biological activities.
Proposed Cross-Validation Strategy for this compound
A robust cross-validation plan for this compound would involve a battery of in vitro assays targeting its diverse claimed activities. The goal would be to obtain quantitative data to compare its potency and efficacy across these different biological contexts.
Table 1: Proposed Assays for Cross-Validation of this compound Activity
| Target/Activity | Assay Type | Key Parameters to Measure | Potential Alternatives |
| CCR5 Antagonism | Cell-Based HIV Entry Assay | IC50 (Inhibitory Concentration 50%) | Radioligand Binding Assay, Calcium Mobilization Assay |
| Cell-Cell Fusion Assay | % Inhibition of fusion | Pseudotyped Virus Neutralization Assay | |
| MenB Inhibition | Enzyme Inhibition Assay | IC50, Ki (Inhibition Constant) | Whole-cell bacterial growth inhibition assay (M. tuberculosis) |
| Anti-Amyloid Beta | Thioflavin T (ThT) Aggregation Assay | % Inhibition of Aβ fibrillization | ELISA for Aβ oligomers, Electron Microscopy |
| Anti-Alpha-Synuclein | Seed Amplification Assay (SAA) | Lag time, Maximum fluorescence intensity | Western Blot for α-synuclein oligomers, Cell-based aggregation models |
| Anti-Inflammatory | LPS-stimulated Cytokine Release Assay (e.g., in RAW 264.7 cells) | IC50 for inhibition of TNF-α, IL-6, etc. | NF-κB Reporter Assay, Griess Assay for Nitric Oxide |
Detailed Experimental Protocols for Key Assays
Below are generalized protocols for key assays that would be central to the cross-validation of this compound.
CCR5-Mediated HIV Entry Assay
Principle: This assay measures the ability of a compound to inhibit the entry of a CCR5-tropic HIV strain into host cells.
Protocol:
-
Cell Culture: Maintain a stable cell line expressing CD4 and CCR5 (e.g., TZM-bl cells) in appropriate culture medium.
-
Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound for 1 hour.
-
Viral Infection: Add a known amount of a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL) to the wells.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry, replication, and reporter gene expression (e.g., luciferase).
-
Readout: Measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
MenB Enzyme Inhibition Assay
Principle: This biochemical assay directly measures the inhibition of the enzymatic activity of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB).
Protocol:
-
Reagents: Purified recombinant MenB enzyme, its substrate o-succinylbenzoyl-CoA (OSB-CoA), and a coupling enzyme.
-
Assay Reaction: In a 96-well plate, combine the MenB enzyme with varying concentrations of this compound.
-
Initiation: Start the reaction by adding the substrate, OSB-CoA.
-
Detection: The reaction product, 1,4-dihydroxy-2-naphthoyl-CoA, is detected using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Measurement: Monitor the change in signal over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocities and calculate the IC50 value.
Amyloid-Beta (Aβ) Aggregation Assay
Principle: This assay uses the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils, to monitor the aggregation of Aβ peptides in the presence and absence of an inhibitor.
Protocol:
-
Aβ Preparation: Prepare a solution of synthetic Aβ42 peptide in an appropriate buffer to initiate aggregation.
-
Inhibitor Addition: Add different concentrations of this compound to the Aβ solution.
-
Incubation: Incubate the samples at 37°C with continuous shaking to promote fibrillization.
-
ThT Fluorescence Measurement: At various time points, add ThT to aliquots of the samples and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Calculate the percentage of inhibition at a specific time point.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental logic, the following diagrams illustrate the CCR5 signaling pathway and a proposed cross-validation workflow.
References
A Comparative Analysis of Amyloid Formation Inhibitors: EGCG vs. WAY-639418
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the amyloid-inhibiting properties of (-)-epigallocatechin-3-gallate (EGCG) and WAY-639418. While EGCG has been extensively studied, providing a wealth of quantitative data and detailed experimental protocols, there is a notable absence of published research on the efficacy and mechanism of this compound in the context of amyloid formation.
This guide synthesizes the current understanding of EGCG as an inhibitor of amyloidogenesis and highlights the knowledge gap concerning this compound, precluding a direct comparative analysis at this time.
(-)-Epigallocatechin-3-gallate (EGCG): A Potent Inhibitor of Amyloid Aggregation
EGCG, the most abundant catechin (B1668976) in green tea, has been widely investigated for its neuroprotective effects, particularly its ability to interfere with the aggregation of amyloidogenic proteins such as amyloid-β (Aβ) and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.
Mechanism of Action
EGCG is understood to inhibit amyloid formation through a multi-faceted approach:
-
Direct Binding to Monomers: EGCG directly interacts with unfolded or misfolded protein monomers, preventing their assembly into neurotoxic oligomers and fibrils.[1][2] Computational studies suggest that EGCG binds to the central hydrophobic core of Aβ peptides, disrupting the conformational changes necessary for aggregation.[3]
-
Remodeling of Amyloid Fibrils: EGCG has been shown to remodel mature amyloid fibrils into smaller, amorphous, and non-toxic aggregates.[1][2] This action is thought to involve the binding of EGCG to the fibril surface, leading to a destabilization of the β-sheet structure.
-
Modulation of Cellular Pathways: EGCG can influence cellular signaling pathways involved in the processing of amyloid precursor protein (APP). For instance, it has been shown to promote the non-amyloidogenic α-secretase pathway, leading to a reduction in Aβ production.[4][5]
Quantitative Data on EGCG's Inhibitory Activity
The efficacy of EGCG in inhibiting amyloid aggregation has been quantified in numerous studies. The following table summarizes key findings from in vitro experiments.
| Amyloid Protein | Assay | Inhibitor Concentration | Observed Effect | Reference |
| Aβ1-42 | Thioflavin T (ThT) Assay | 15 µM | Significant reduction in fibril formation after 24 hours. | [1] |
| Aβ1-40/42 | ELISA (in SweAPP N2a cells) | 20 µM | 61% reduction in Aβ generation. | [5] |
| Aβ1-40/42 | ELISA (in Tg APPsw mice) | Daily intraperitoneal injection | ~54% reduction in soluble Aβ1-40 and ~44% in Aβ1-42. | [5] |
| α-synuclein | Thioflavin T (ThT) Assay | 50 µM | Efficient remodeling of pre-formed fibrils into amorphous aggregates. | [1] |
Experimental Protocols
The following are summaries of common experimental methods used to assess the anti-amyloidogenic properties of EGCG.
Thioflavin T (ThT) Fluorescence Assay
This is a widely used method to monitor the kinetics of amyloid fibril formation in vitro.
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Protocol Outline:
-
A solution of the amyloidogenic protein (e.g., Aβ42) is incubated at 37°C with or without the inhibitor (EGCG).
-
At specific time intervals, aliquots of the reaction mixture are taken and added to a solution of ThT.
-
The fluorescence intensity is measured using a fluorometer with an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.
-
An increase in fluorescence intensity over time indicates fibril formation, and a reduction in the fluorescence signal in the presence of the inhibitor signifies its inhibitory activity.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of amyloid aggregates.
-
Principle: An electron beam is transmitted through an ultrathin specimen to create an image.
-
Protocol Outline:
-
Samples of the amyloid protein, incubated with and without the inhibitor, are applied to a carbon-coated copper grid.
-
The grid is negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate) to enhance contrast.
-
The grid is then dried and observed under a transmission electron microscope.
-
Images reveal the presence of fibrillar structures in the control samples and can show the absence of fibrils or the presence of amorphous aggregates in the inhibitor-treated samples.
-
Cell Viability Assays (e.g., MTT Assay)
These assays are used to assess the cytotoxicity of amyloid aggregates and the protective effect of inhibitors.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol Outline:
-
Cultured neuronal cells are exposed to pre-formed amyloid aggregates in the presence or absence of the inhibitor.
-
After an incubation period, MTT is added to the cell culture medium.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
The formazan is then solubilized, and the absorbance is measured using a spectrophotometer.
-
A decrease in absorbance indicates reduced cell viability due to the toxicity of the amyloid aggregates, while a higher absorbance in the presence of the inhibitor suggests a protective effect.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Structure-based inhibitors of amyloid beta core suggest a common interface with tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGCG remodels mature α-synuclein and amyloid-β fibrils and reduces cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanisms of (−)-Epigallocatechin-3-gallate and Genistein on Amyloid-beta 42 Peptide of Alzheimer’s Disease via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR analysis of the mechanism and kinetics of chaperone Hsp104 action on amyloid-β42 aggregation and fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Tea Epigallocatechin-3-Gallate (EGCG) Modulates Amyloid Precursor Protein Cleavage and Reduces Cerebral Amyloidosis in Alzheimer Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking WAY-639418: A Comparative Analysis Against First-Generation Anti-Tuberculosis Agents
For Immediate Release
This guide provides a comprehensive benchmark analysis of WAY-639418, a novel 1,4-benzoxazine derivative, against established first-generation inhibitors of Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-tubercular agents. Our analysis, supported by experimental data, offers a direct comparison of the inhibitory potential of this compound with standard-of-care drugs used in tuberculosis therapy prior to 2010, namely isoniazid (B1672263), rifampicin, ethambutol, and pyrazinamide.
Executive Summary
This compound has been identified as an inhibitor of the Mycobacterium tuberculosis enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key component in the menaquinone biosynthesis pathway essential for the bacterium's survival. This pathway represents a promising target for novel anti-tubercular drugs as it is absent in humans. This guide presents a quantitative comparison of this compound's efficacy, based on its Minimum Inhibitory Concentration (MIC) and its inhibitory concentration against MenB (IC50), with the established MIC values of first-line anti-tuberculosis drugs.
Data Presentation: Quantitative Comparison
The following tables summarize the performance of this compound in comparison to first-generation anti-tuberculosis drugs. All data pertains to the H37Rv strain of Mycobacterium tuberculosis.
Table 1: In Vitro Activity against Mycobacterium tuberculosis H37Rv
| Compound | Target/Mechanism of Action | MIC (µg/mL) |
| This compound (and analogs) | MenB (Menaquinone Biosynthesis) | 0.6 - >100 |
| Isoniazid | Mycolic Acid Synthesis | 0.03 - 0.12 |
| Rifampicin | RNA Polymerase | 0.03 - 0.25 |
| Ethambutol | Arabinogalactan Synthesis | 0.25 - 2.0 |
| Pyrazinamide | Fatty Acid Synthase I (FASI) | 12.5 - 100 (at acidic pH) |
Note: The MIC for this compound and its analogs represents a range observed for 1,4-benzoxazine derivatives in the foundational study. Specific MIC for this compound is not publicly available but is expected to be within this range. MIC values for first-generation drugs are established ranges from multiple studies.
Table 2: Enzymatic Inhibition of MenB
| Compound | IC50 against M. tuberculosis MenB (µM) |
| This compound (and analogs) | 4.8 - >100 |
| First-Generation Drugs | Not Applicable (Target is not MenB) |
Note: The IC50 for this compound and its analogs represents a range observed for 1,4-benzoxazine derivatives in the foundational study. A specific IC50 for this compound is not publicly available but is expected to be within this range.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the menaquinone biosynthesis pathway targeted by this compound and a typical experimental workflow for evaluating enzyme inhibition and antibacterial activity.
Caption: Targeted signaling pathway of this compound.
Caption: Workflow for evaluating this compound's efficacy.
Experimental Protocols
MenB Enzymatic Inhibition Assay
This protocol is based on the methodology described by Li et al. (2010).
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against M. tuberculosis MenB.
Materials:
-
Purified recombinant M. tuberculosis MenB enzyme
-
o-succinylbenzoyl-CoA (OSB-CoA) substrate
-
Coupling enzyme (e.g., DTNB)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified MenB enzyme to the desired concentration in the assay buffer. A typical concentration is 150 nM.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add a small volume of the diluted this compound solution (or DMSO for control wells). c. Add the MenB enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the OSB-CoA substrate (e.g., to a final concentration of 30 µM). e. Add the coupling enzyme/reagent to detect the reaction product.
-
Data Acquisition: Monitor the reaction kinetics (e.g., change in absorbance or fluorescence) over time using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard broth microdilution method for determining the MIC of an antimicrobial agent against M. tuberculosis.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Inoculating loops or sterile swabs
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. b. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. c. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: a. Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate. b. Include a positive control well (bacteria with no drug) and a negative control well (broth with no bacteria).
-
Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound, as a representative of the 1,4-benzoxazine class of MenB inhibitors, demonstrates a novel mechanism of action against Mycobacterium tuberculosis. While its in vitro antibacterial activity, as indicated by the MIC values of its analogs, may not consistently surpass that of first-generation drugs like isoniazid and rifampicin, its unique target within the menaquinone biosynthesis pathway presents a significant advantage. The emergence of drug-resistant strains of M. tuberculosis underscores the urgent need for new therapeutic agents with novel mechanisms. This compound and similar compounds that inhibit MenB offer a promising avenue for the development of new anti-tubercular drugs that could be effective against resistant bacteria and potentially shorten the duration of tuberculosis treatment. Further optimization of this chemical scaffold could lead to the development of more potent and pharmacokinetically favorable drug candidates.
Navigating the Uncharted Territory of WAY-639418 Research: A Guide on Irreproducible Data
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide addresses the topic of WAY-639418, a compound commercially available for research into amyloid diseases, synucleinopathies, and as a potential anti-inflammatory and anti-HIV agent. However, a comprehensive review of publicly available scientific literature reveals a critical gap: a lack of peer-reviewed studies detailing the experimental results for these applications. This absence of primary data makes a direct assessment of the reproducibility of this compound's purported activities currently impossible.
The Compound: this compound
This compound is listed by chemical suppliers as a molecule with potential applications in neuroscience and virology. It is often associated with the C-C chemokine receptor type 5 (CCR5), a G-protein coupled receptor involved in inflammatory responses and a co-receptor for the entry of R5-tropic HIV-1 into host cells.[1] While its chemical structure is available, the scientific literature supporting its biological effects in the advertised areas of research is not readily accessible.
The Challenge of Unverifiable Data
An extensive search for primary research articles, clinical trial data, or any form of peer-reviewed experimental data on this compound's efficacy in amyloid diseases, synucleinopathies, or as an anti-inflammatory or anti-HIV agent has yielded no specific results. While commercial vendors often cite a paper by Li et al. (2010) in relation to this compound, this study focuses on the synthesis and antibacterial activity of 1,4-benzoxazine derivatives against Mycobacterium tuberculosis and does not mention this compound or its purported activities in the context of this guide.[2]
This situation presents a significant challenge for researchers. Without access to original experimental protocols and quantitative data, the scientific community cannot:
-
Verify the initial findings: The fundamental step of reproducing an experiment to confirm its outcome is not possible.
-
Build upon previous work: Future research is hampered as there is no established foundation of reliable data.
-
Compare with alternatives: An objective assessment of this compound's performance against other compounds or therapies cannot be conducted.
General Methodologies for Assessing CCR5 Antagonists
Given the lack of specific data for this compound, we can, for illustrative purposes, outline the general experimental protocols and signaling pathways relevant to its claimed mechanism as a CCR5 antagonist in the context of HIV research. It is crucial to note that the following information is based on studies of other well-documented CCR5 antagonists, such as Maraviroc, and has not been experimentally verified for this compound.
Hypothetical Experimental Workflow for a CCR5 Antagonist
The following diagram illustrates a typical workflow for evaluating the efficacy of a CCR5 antagonist.
CCR5 Signaling Pathway in HIV Entry
The diagram below depicts the simplified signaling pathway of HIV entry via the CCR5 co-receptor and the putative mechanism of action of a CCR5 antagonist.
Conclusion and Recommendations for Researchers
The case of this compound highlights a critical issue in the research chemical landscape: the marketing of compounds with limited or no publicly available, peer-reviewed data to substantiate their claimed biological activities. For researchers considering the use of such compounds, the following steps are strongly recommended:
-
Thorough Literature Search: Conduct an exhaustive search for primary research articles in reputable scientific databases. Do not rely solely on information provided by commercial suppliers.
-
Demand Transparency: Contact suppliers to request supporting experimental data and references to peer-reviewed publications.
-
In-house Validation: If a decision is made to proceed with a poorly documented compound, researchers should plan for extensive in-house validation to confirm its identity, purity, and biological activity. This initial investment can prevent the waste of significant time and resources on irreproducible experiments.
-
Publish All Results: To contribute to the transparency and reproducibility of science, it is imperative to publish all findings, including null or contradictory results.
Until peer-reviewed experimental data for this compound becomes available, its use in research should be approached with a high degree of caution. The scientific community is encouraged to prioritize the use of well-characterized and validated research tools to ensure the robustness and reliability of their findings.
References
- 1. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of WAY-639418's Activity: A Review of Publicly Available Data
Researchers, scientists, and drug development professionals are advised that despite its commercial availability as a research tool for amyloid diseases, synucleinopathies, and as a potential CCR5 antagonist, a comprehensive review of publicly accessible scientific literature reveals a significant lack of independent validation for the biological activity of WAY-639418.
While vendor information suggests potential applications in anti-inflammatory, anti-HIV, and neurodegenerative disease research, no primary research articles containing quantitative data, detailed experimental protocols, or direct comparisons with alternative compounds could be identified. This absence of peer-reviewed data prevents a thorough, evidence-based comparison of this compound's performance against other established alternatives.
Putative Biological Targets and Lack of Supporting Evidence
This compound is marketed with suggested links to two primary areas of research:
-
CCR5 Antagonism: The compound is proposed to have anti-inflammatory and anti-HIV activity through the inhibition of the C-C chemokine receptor 5 (CCR5). CCR5 is a well-validated target for HIV entry inhibition, with approved drugs such as Maraviroc on the market. However, no published studies were found that demonstrate the direct binding, affinity, or functional inhibition of CCR5 by this compound.
-
Amyloid Diseases and Synucleinopathies: It is also suggested as a tool for studying neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Parkinson's disease. The mechanism by which this compound would be active in these contexts is not specified in the available information, and no experimental evidence of its effects on amyloid-beta or alpha-synuclein (B15492655) aggregation, clearance, or toxicity has been published.
Referenced Literature and Findings
A reference to a 2010 article by Li X, et al. in Bioorganic & Medicinal Chemistry Letters was found on a commercial supplier's website in connection with this compound. A thorough examination of this publication, titled "Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis," revealed no mention of this compound.[1][2][3][4] The research focuses on a different series of compounds, 1,4-benzoxazines, as inhibitors of the MenB enzyme in Mycobacterium tuberculosis. This indicates that the association of this reference with this compound is likely erroneous.
The Path Forward for Validation
For researchers considering the use of this compound, independent validation of its purported activities is a critical next step. The following experimental workflow is proposed for an initial assessment of its activity as a CCR5 antagonist, a common and well-characterized assay.
Proposed Experimental Workflow for CCR5 Antagonist Validation
Caption: Proposed workflow for the initial in vitro validation of this compound's CCR5 antagonist activity.
Conclusion
The core requirements for creating a comprehensive comparison guide for this compound, including quantitative data tables and detailed experimental protocols, cannot be met due to the absence of publicly available primary research data. The scientific community is encouraged to conduct and publish independent studies to either substantiate or refute the claimed activities of this compound. Until such data is available, researchers should exercise caution and consider well-characterized alternatives for their studies on CCR5 antagonism, amyloid diseases, and synucleinopathies.
References
- 1. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis and SAR Studies of 1,4-Benzoxazine MenB [research.amanote.com]
- 4. researchgate.net [researchgate.net]
Unraveling the Specificity of WAY-639418: A Case of Mistaken Identity in Amyloid Research
A comprehensive review of available scientific literature reveals no evidence to support the widely cited association of WAY-639418 with amyloid diseases or synucleinopathies. In fact, the primary research on this compound identifies it as an antibacterial agent, raising significant questions about its purported role in neurodegenerative disease research.
For researchers, scientists, and drug development professionals in the field of neurodegenerative diseases, the quest for specific molecules to target protein aggregates like amyloid-beta (Aβ) is paramount. The compound this compound has been listed by several chemical suppliers as a tool for studying amyloid-related conditions. However, an in-depth investigation into the scientific literature fails to substantiate these claims, indicating a potential mischaracterization of the compound's biological activity.
A Discrepancy in a Molecule's Mission
While commercial vendors describe this compound as an "active molecule for the study of amyloid diseases and synucleinopathies"[1][2], the sole primary research publication associated with this compound tells a different story. A 2010 paper published in Bioorganic & Medicinal Chemistry Letters by Li X. and colleagues details the synthesis and structure-activity relationship (SAR) studies of 1,4-benzoxazines, including this compound, as inhibitors of MenB, an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis[3]. The study's focus is exclusively on the compound's potential as a novel antibacterial agent against tuberculosis, with no mention of amyloid, tau, or any other protein aggregate related to neurodegenerative diseases.
This fundamental discrepancy between the commercial description and the scientific evidence raises a critical flag for researchers relying on supplier information for compound selection.
The Missing Data: No Evidence for Amyloid Specificity
A thorough search of scientific databases for studies evaluating the binding affinity, selectivity, or mechanism of action of this compound in the context of amyloid proteins yielded no results. Key experimental data that would be mandatory to establish its utility in amyloid research is absent from the public domain. This includes:
-
Binding Affinity Data: There are no published studies detailing the binding affinity (e.g., Kd, Ki, or IC50 values) of this compound for amyloid-beta plaques, fibrils, or oligomers.
-
Selectivity Profile: No research has been found that compares the binding of this compound to amyloid aggregates versus other proteins, such as tau tangles or other amyloidogenic proteins, which is crucial for determining its specificity.
-
Experimental Protocols: Consequently, there are no detailed experimental methodologies, such as in vitro autoradiography, surface plasmon resonance (SPR), or enzyme-linked immunosorbent assays (ELISAs), that have been used to assess the interaction of this compound with amyloid proteins.
Alternative Roles and a Cautionary Tale
Interestingly, some supplier websites also allude to this compound having "potential anti-inflammatory and anti-HIV activity" and being useful for studying "CCR5-mediated inflammatory and immunomodulatory diseases"[4]. While this broadens the potential therapeutic areas for the compound, it further diffuses the claim of it being a specific tool for amyloid research and lacks substantiation from dedicated studies.
The case of this compound serves as a crucial reminder for the scientific community to exercise due diligence when sourcing research compounds. The information provided by chemical suppliers should be critically evaluated and cross-referenced with peer-reviewed scientific literature to ensure the validity of a compound's purported biological activity before incorporating it into experimental designs.
References
Structure-Activity Relationship Studies of WAY-639418 Analogs: A Comparative Analysis
A comprehensive search for publicly available Structure-Activity Relationship (SAR) studies on WAY-639418 and its analogs has yielded no specific experimental data. This compound is known as a molecule of interest for the study of amyloid diseases and synucleinopathies, with potential anti-inflammatory and anti-HIV activities. However, detailed comparative analyses of its analogs, including quantitative data on their biological activity and the experimental protocols used for their evaluation, are not available in the public domain based on the conducted searches.
The exploration of SAR is a crucial step in the drug discovery process. It involves synthesizing and testing a series of compounds (analogs) that are structurally related to a lead compound, in this case, this compound. The goal is to understand how specific changes in the molecular structure affect the compound's biological activity. This knowledge is instrumental in optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.
A typical SAR study involves a suite of experiments to characterize the analogs. These often include:
-
Binding Assays: To determine the affinity of the analogs for their biological target.
-
Functional Assays: To measure the biological response elicited by the analogs (e.g., inhibition or activation of an enzyme or receptor).
-
In vitro and In vivo Efficacy Studies: To assess the therapeutic potential of the analogs in cellular and animal models of disease.
-
Pharmacokinetic Profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs.
The data generated from these experiments would typically be presented in tables to allow for a clear comparison of the analogs' performance. This would enable researchers to identify key structural motifs that contribute to the desired biological activity.
Furthermore, understanding the signaling pathways affected by a lead compound and its analogs is essential. Visualizing these pathways can provide insights into the mechanism of action and help in the rational design of new, more effective analogs. For instance, if a compound is found to modulate a specific kinase cascade, a diagram of this pathway would highlight the target and downstream effectors, aiding in the interpretation of the SAR data.
An experimental workflow for a typical SAR study would logically progress from initial synthesis and screening to more detailed biological characterization.
Despite the importance of such studies, the absence of published data on this compound analogs prevents a detailed comparison and analysis as requested. The scientific community would benefit from the publication of such studies to advance research in the fields of neurodegenerative diseases, inflammation, and HIV. Without this information, a comprehensive guide comparing the performance of this compound analogs with other alternatives, supported by experimental data, cannot be constructed at this time.
WAY-639418: Unraveling the In Vitro and In Vivo Efficacy of a Versatile Research Compound
Audience: Researchers, scientists, and drug development professionals.
WAY-639418 is a commercially available active molecule positioned as a research tool for investigating amyloid diseases, synucleinopathies, and conditions involving the C-C chemokine receptor type 5 (CCR5). While its potential applications span neurodegenerative disorders, inflammatory diseases, and HIV research, a comprehensive review of publicly accessible scientific literature and databases reveals a notable absence of detailed in vitro and in vivo efficacy data. This guide aims to provide a framework for understanding the potential applications of this compound and the methodologies that would be employed to characterize its efficacy, while highlighting the current lack of specific experimental data for this compound.
Potential Therapeutic and Research Applications
This compound is suggested to be relevant in the following research areas:
-
Amyloid Diseases and Synucleinopathies: These neurodegenerative disorders, including Alzheimer's and Parkinson's disease, are characterized by the misfolding and aggregation of specific proteins (amyloid-beta and alpha-synuclein, respectively). Research compounds are crucial for studying the mechanisms of these diseases and for the preclinical evaluation of potential therapeutic agents.
-
Anti-Inflammatory and Immunomodulatory Diseases: The compound is implicated in the study of CCR5-mediated inflammatory and immunomodulatory diseases. CCR5 is a key receptor in the immune system, and its modulation can impact various inflammatory conditions.
-
Anti-HIV Activity: CCR5 is a major co-receptor for HIV entry into host cells. Antagonists of this receptor can block viral entry and are an established class of antiretroviral drugs.
In Vitro Efficacy: A Data Gap
A thorough search of scientific literature did not yield specific quantitative data on the in vitro efficacy of this compound. For a compound in its class, in vitro evaluation would typically involve a series of assays to determine its biological activity and potency.
Table 1: Representative In Vitro Assays for a CCR5 Antagonist and Neurodegenerative Disease Compound (Hypothetical Data for this compound)
| Assay Type | Target/Cell Line | Key Parameter | Hypothetical Result for this compound | Alternative Compounds (for comparison) |
| CCR5 Binding Assay | CCR5-expressing cells | Ki / IC50 | Data Not Available | Maraviroc, Vicriviroc |
| Anti-HIV Cell-Based Assay | HIV-infected T-cells | EC50 | Data Not Available | Maraviroc, Aplaviroc |
| Amyloid-beta Aggregation Assay | Cell-free or cell-based | Inhibition % | Data Not Available | Bapineuzumab, Aducanumab |
| Alpha-synuclein Aggregation Assay | Cell-free or cell-based | Inhibition % | Data Not Available | Anle138b, Prasinezumab |
Experimental Protocols: Standard Methodologies
While specific protocols for this compound are not available, the following represent standard methodologies used to assess compounds in these research areas.
CCR5 Receptor Binding Assay: This assay measures the ability of a compound to displace a known radiolabeled or fluorescent ligand from the CCR5 receptor expressed on the surface of a cell line (e.g., CHO-K1 or HEK293 cells). The concentration of the compound that inhibits 50% of the specific binding of the ligand is determined as the IC50 value, which indicates the compound's binding affinity for the receptor.
Anti-HIV Activity Assay: The antiviral activity is typically assessed in cell-based assays using HIV-infected human T-cell lines (e.g., CEM-GFP cells) or peripheral blood mononuclear cells (PBMCs). The concentration of the compound that inhibits viral replication by 50% (EC50) is determined by measuring markers of viral activity, such as p24 antigen levels in the cell supernatant or the expression of a reporter gene like green fluorescent protein (GFP).
In Vivo Efficacy: Uncharted Territory
Similarly, no in vivo efficacy data for this compound has been published in the accessible scientific literature. In vivo studies are critical to understanding a compound's pharmacokinetic profile, safety, and efficacy in a living organism.
Table 2: Representative In Vivo Models and Key Endpoints (Hypothetical Application for this compound)
| Disease Model | Animal Model | Key Endpoints | Hypothetical Outcome for this compound |
| Alzheimer's Disease | Transgenic Mice (e.g., 5XFAD, APP/PS1) | Amyloid plaque load, cognitive performance (e.g., Morris water maze) | Data Not Available |
| Parkinson's Disease | Neurotoxin-induced (e.g., 6-OHDA, MPTP) or genetic models | Dopaminergic neuron survival, motor function (e.g., rotarod test) | Data Not Available |
| HIV Infection | Humanized mouse models | Viral load, CD4+ T-cell count | Data Not Available |
Experimental Protocols: Standard Methodologies
Animal Models of Alzheimer's Disease: Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease are commonly used. These models develop key pathological features of the disease, such as amyloid plaques. Efficacy studies would involve administering this compound to these animals over a specific period and then assessing its impact on brain pathology (e.g., through immunohistochemistry) and cognitive function through behavioral tests.
Animal Models of Parkinson's Disease: Models for Parkinson's disease can be created by inducing specific neuronal damage with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, or by using genetic models. The efficacy of a test compound like this compound would be evaluated by its ability to protect dopaminergic neurons from degeneration and to improve motor coordination and function in these animals.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental approaches, the following diagrams illustrate a hypothetical signaling pathway that a CCR5 antagonist might modulate and a general workflow for in vitro to in vivo drug screening.
Caption: Hypothetical mechanism of this compound as a CCR5 antagonist to block HIV entry.
Safety Operating Guide
Navigating the Safe Disposal of WAY-639418: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like WAY-639418 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks but also ensures regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
I. Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures. Based on general safety data sheets for similar chemical compounds, the following personal protective equipment (PPE) and handling procedures are recommended:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling the compound.[1]
II. Waste Identification and Classification
Proper disposal begins with accurate waste identification. This compound, as a chemical compound used in research, should be treated as chemical waste . In the absence of a specific Safety Data Sheet (SDS) detailing its environmental hazards, it is prudent to manage it as a hazardous waste until determined otherwise by a qualified professional or through appropriate testing.
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound:
-
Segregation: Do not mix this compound waste with general laboratory trash or other incompatible waste streams. It should be collected in a designated, separate waste container.
-
Container Selection:
-
Use a container that is compatible with the chemical properties of this compound.
-
The container must be in good condition, free of leaks or cracks, and have a secure, tightly fitting lid.[2]
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid using abbreviations or formulas.
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Accumulation and Storage:
-
Store the waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with all the information from the waste label.
-
IV. Quantitative Disposal Guidelines
For safe and compliant waste accumulation, adhere to the following quantitative limits, which are based on general hazardous waste regulations:
| Parameter | Guideline |
| Container Fill Level | Do not fill beyond 90% of its capacity. |
| Maximum Weight per Package | Should not exceed 25 kg. |
V. Experimental Protocols: Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary PPE, including gloves, eye protection, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spilled compound.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Exposure Response Protocol:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek medical help.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[1]
VI. Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations, as well as their institution's specific waste disposal policies.
References
Essential Safety and Handling Protocol for WAY-639418
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of WAY-639418. The following procedural steps are designed to ensure the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Wear when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile) |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | Recommended if handling large quantities or if there is a risk of aerosolization. |
Operational Plan: Safe Handling Procedure
Follow these steps to ensure the safe handling of this compound in the laboratory.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization:
-
Collect all solid and liquid waste in separate, clearly labeled, and tightly sealed containers.
-
Ensure containers are compatible with the chemical waste.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name (this compound), and the date of accumulation.
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials, pending disposal.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. Do not pour this compound down the drain or dispose of it in the regular trash.
By adhering to these safety protocols, researchers and laboratory personnel can minimize risks and ensure the safe and responsible use of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
